molecular formula C11H17NO B1438983 [2-(Propoxymethyl)phenyl]methanamine CAS No. 1094720-06-5

[2-(Propoxymethyl)phenyl]methanamine

Cat. No.: B1438983
CAS No.: 1094720-06-5
M. Wt: 179.26 g/mol
InChI Key: ASLMOIVIRNCRJE-UHFFFAOYSA-N
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Description

[2-(Propoxymethyl)phenyl]methanamine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(Propoxymethyl)phenyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Propoxymethyl)phenyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(propoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-7-13-9-11-6-4-3-5-10(11)8-12/h3-6H,2,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLMOIVIRNCRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[2-(Propoxymethyl)phenyl]methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of [2-(Propoxymethyl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for [2-(Propoxymethyl)phenyl]methanamine, a compound of interest in medicinal chemistry and drug development. The synthesis is strategically designed around the formation of a key intermediate, 2-(propoxymethyl)benzonitrile, followed by its reduction to the target primary amine. This document will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and offer insights into the critical process parameters that ensure high yield and purity.

Introduction and Strategic Overview

[2-(Propoxymethyl)phenyl]methanamine is a substituted benzylamine derivative. The strategic disconnection for the synthesis of this molecule logically points to a two-part approach: the installation of the propoxymethyl side chain and the subsequent formation of the aminomethyl group. A robust and scalable synthesis is paramount for its application in research and development. The pathway detailed herein prioritizes commercially available starting materials, high-yielding reactions, and straightforward purification procedures.

The overall synthetic strategy is depicted below:

Synthesis_Overview 2-(Bromomethyl)benzonitrile 2-(Bromomethyl)benzonitrile Intermediate 2-(Propoxymethyl)benzonitrile 2-(Bromomethyl)benzonitrile->Intermediate Williamson Ether Synthesis Sodium_Propoxide Sodium Propoxide Sodium_Propoxide->Intermediate Final_Product [2-(Propoxymethyl)phenyl]methanamine Intermediate->Final_Product Nitrile Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or H2/Catalyst) Reducing_Agent->Final_Product

Caption: High-level overview of the synthesis of [2-(Propoxymethyl)phenyl]methanamine.

Synthesis Pathway and Mechanistic Insights

The selected synthetic route proceeds in two key steps:

  • Williamson Ether Synthesis: Formation of 2-(propoxymethyl)benzonitrile from 2-(bromomethyl)benzonitrile and sodium propoxide.

  • Nitrile Reduction: Conversion of the nitrile functionality in 2-(propoxymethyl)benzonitrile to a primary amine.

Step 1: Synthesis of 2-(Propoxymethyl)benzonitrile via Williamson Ether Synthesis

The initial step involves a nucleophilic substitution reaction, a classic Williamson ether synthesis, to construct the propoxymethyl ether linkage.

Reaction Scheme:

Caption: Williamson ether synthesis to form the key intermediate.

Mechanistic Discussion:

The reaction proceeds via an SN2 mechanism. The propoxide ion, a potent nucleophile, attacks the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile. This concerted step involves the simultaneous formation of the C-O bond and cleavage of the C-Br bond, with bromide acting as the leaving group. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is crucial as it solvates the sodium cation without interfering with the nucleophilicity of the propoxide ion.

Experimental Protocol: Synthesis of 2-(Propoxymethyl)benzonitrile

Step Procedure Observations/Notes
1 To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous propan-1-ol (5 equivalents).The apparatus must be scrupulously dry to prevent quenching of the sodium metal.
2 Carefully add sodium metal (1.1 equivalents) in small portions to the propan-1-ol at 0 °C.The reaction is exothermic and produces hydrogen gas. Ensure adequate ventilation.
3 Once all the sodium has reacted, add anhydrous tetrahydrofuran (THF).A clear solution of sodium propoxide in THF should be formed.
4 To this solution, add a solution of 2-(bromomethyl)benzonitrile (1 equivalent) in anhydrous THF dropwise at 0 °C.The starting material, 2-(bromomethyl)benzonitrile, can be synthesized by radical bromination of 2-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator like AIBN[1].
5 After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.Reaction progress can be monitored by Thin Layer Chromatography (TLC).
6 Quench the reaction by the slow addition of water.Perform this step carefully, especially if any unreacted sodium is suspected.
7 Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x).
8 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
9 Purify the crude product by column chromatography on silica gel to afford pure 2-(propoxymethyl)benzonitrile.A typical eluent system would be a gradient of ethyl acetate in hexanes.
Step 2: Reduction of 2-(Propoxymethyl)benzonitrile to [2-(Propoxymethyl)phenyl]methanamine

The final step is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Reaction Scheme:

Caption: Reduction of the nitrile to the target primary amine.

Mechanistic Discussion:

The reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This forms an intermediate imine anion, which is further reduced by another hydride transfer to yield a diamidoaluminate complex. A careful aqueous workup then hydrolyzes this complex to liberate the primary amine.

Experimental Protocol: Synthesis of [2-(Propoxymethyl)phenyl]methanamine

Step Procedure Observations/Notes
1 To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous THF.LiAlH₄ is a highly reactive, pyrophoric solid. Handle with extreme care.
2 Cool the suspension to 0 °C in an ice bath.
3 Add a solution of 2-(propoxymethyl)benzonitrile (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.The addition is exothermic. Maintain the temperature below 10 °C.
4 After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.The reaction progress can be monitored by TLC or GC-MS.
5 Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).This procedure is crucial for safely neutralizing the reactive hydride and precipitating the aluminum salts as a granular solid, which is easy to filter. A vigorous evolution of hydrogen gas will occur.
6 Stir the resulting mixture at room temperature for 1 hour.A white, filterable precipitate should form.
7 Filter the mixture through a pad of Celite®, washing the filter cake with THF.
8 Concentrate the filtrate under reduced pressure to yield the crude [2-(Propoxymethyl)phenyl]methanamine.
9 The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.The final product is an oil at room temperature.[2][3]

Alternative Synthetic Considerations

While the outlined pathway is robust, other synthetic strategies could be employed depending on the availability of starting materials and desired scale.

  • Catalytic Hydrogenation: An alternative to LiAlH₄ for the nitrile reduction is catalytic hydrogenation. This method is generally considered "greener" and safer for large-scale synthesis. Typical conditions involve using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. However, catalyst poisoning and the need for specialized high-pressure equipment can be drawbacks.

  • Starting from 2-Hydroxybenzonitrile: One could consider starting from 2-hydroxybenzonitrile and performing a Williamson ether synthesis with 1-bromo-3-chloropropane followed by a reaction with an amine source. However, this would lead to a different regioisomer. A more direct O-alkylation of 2-hydroxybenzonitrile with a propyl halide would yield 2-propoxybenzonitrile.[4]

Conclusion

The synthesis of [2-(Propoxymethyl)phenyl]methanamine can be efficiently achieved through a two-step sequence involving a Williamson ether synthesis to form 2-(propoxymethyl)benzonitrile, followed by its reduction. The protocols detailed in this guide are based on well-established and reliable chemical transformations, offering a clear and reproducible path for obtaining this valuable compound for research and drug development purposes. Careful attention to anhydrous conditions and the safe handling of reactive reagents are paramount for the successful execution of this synthesis.

References

  • ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]

  • Lead Sciences. (2-(Propoxymethyl)phenyl)methanamine. [Link]

  • YouTube. [Chemistry] How would you prepare benzylamine ( ) from each compound? In some cases, more than one s. [Link] (Note: A representative, non-specific URL is used as the original may not be stable. The content refers to general nitrile reduction methods.)

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(Propoxymethyl)phenyl]methanamine is a substituted benzylamine with potential applications in medicinal chemistry and materials science.[1] Its biological activity and physicochemical properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the methodologies used to elucidate the molecular structure and preferred conformations of [2-(Propoxymethyl)phenyl]methanamine. While specific experimental data for this molecule is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines the established experimental and computational workflows necessary for a thorough structural and conformational analysis. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative principles of physical organic chemistry and structural biology.

Introduction: The Significance of a Substituted Benzylamine Scaffold

Substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] The molecule in focus, [2-(Propoxymethyl)phenyl]methanamine, possesses several key structural features that dictate its potential interactions with biological targets: a rigid aromatic ring, a flexible aminomethyl group, and an even more flexible propoxymethyl ether side chain. The spatial arrangement of these groups is not fixed; rotation around single bonds allows the molecule to adopt various conformations. Understanding the energetically preferred conformations is critical for designing molecules with optimal target engagement and ADME (absorption, distribution, metabolism, and excretion) properties.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C11H17NO[2][3][4]
Molecular Weight 179.26 g/mol [2][3][4]
CAS Number 1094720-06-5[2][4][5]

Molecular Structure and Key Conformational Variables

The fundamental structure of [2-(Propoxymethyl)phenyl]methanamine consists of a benzene ring substituted at the 1 and 2 positions with a methanamine (-CH2NH2) group and a propoxymethyl (-CH2O(CH2)2CH3) group, respectively.

The conformational flexibility of this molecule is primarily determined by the torsion angles around several single bonds. The most significant of these are:

  • τ1 (C_aryl-C_methylene-N): Rotation around the bond connecting the benzyl group to the aminomethyl nitrogen.

  • τ2 (C_aryl-C_methylene-O): Rotation of the propoxymethyl side chain relative to the aromatic ring.

  • τ3 (C_methylene-O-C_propyl): Rotation around the ether oxygen.

  • τ4 (O-C_propyl-C_ethyl): Rotation within the propyl chain.

  • τ5 (C_propyl-C_ethyl-C_methyl): Rotation at the terminus of the propyl chain.

A comprehensive conformational analysis aims to identify the low-energy states defined by these torsion angles.

Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining experimental techniques with computational modeling is essential for a robust understanding of the molecule's conformational landscape.

Experimental Workflow: From Synthesis to Solid-State Structure

While a detailed synthetic route is beyond the scope of this guide, the synthesis of substituted benzylamines is well-documented in the chemical literature, often involving the reduction of corresponding nitriles or amides.[6][7] Purity of the final compound, typically assessed at >97%, is crucial for subsequent analyses.[4]

X-ray crystallography provides unambiguous, high-resolution data on the molecule's conformation in the solid state. This technique is invaluable for determining bond lengths, bond angles, and torsion angles in a single, often low-energy, conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified [2-(Propoxymethyl)phenyl]methanamine in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality for diffraction. The choice of solvent can influence the resulting crystal packing and, in some cases, the observed conformation.

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

The resulting crystal structure serves as a critical validation point for computational models.

Solution-State Conformation: NMR Spectroscopy

In the solution phase, relevant to biological systems, the molecule will exist as an equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe these dynamics.[8][9]

Experimental Protocol: 2D NMR for Conformational Insights

  • Sample Preparation: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • 1D ¹H and ¹³C Spectra: Acquire standard one-dimensional spectra to assign all proton and carbon resonances.

  • COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to establish proton-proton scalar coupling networks, confirming assignments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • This is the key experiment for conformational analysis in solution.[8] The NOE effect is distance-dependent (proportional to 1/r⁶, where r is the distance between two protons), allowing for the determination of through-space proximities.

    • Acquire a 2D NOESY spectrum with a mixing time appropriate for a molecule of this size (typically 300-800 ms).

    • The presence of cross-peaks between protons on the aminomethyl group and the propoxymethyl chain, or between these side chains and the aromatic protons, provides direct evidence for specific folded conformations.

Computational Modeling: Mapping the Energy Landscape

Computational chemistry provides a theoretical framework to explore the full conformational space and identify low-energy conformers that may not be observed in the crystal structure.[10]

Workflow: Conformational Search and Energy Minimization

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Systematic or Stochastic Search C Clustering and Selection of Unique Conformers B->C RMSD Clustering D Quantum Mechanics Optimization (e.g., DFT) C->D Higher Level of Theory E Thermodynamic Analysis (Gibbs Free Energy) D->E Frequency Calculation F Population-Weighted Properties (e.g., NMR shifts) E->F Boltzmann Distribution

Caption: A typical workflow for computational conformational analysis.

Detailed Steps:

  • Initial Structure Generation: Create a 3D model of [2-(Propoxymethyl)phenyl]methanamine using molecular building software.

  • Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to rapidly explore the potential energy surface by systematically rotating the key dihedral angles (τ1-τ5). This will generate thousands of potential conformers.

  • Clustering and Selection: Group the generated conformers by structural similarity (e.g., RMSD clustering) and select the lowest-energy unique conformers for further analysis.

  • Quantum Mechanics Optimization: Re-optimize the geometry of the selected conformers using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[11] This provides more reliable relative energies.

  • Thermodynamic Analysis: Perform frequency calculations at the DFT level to confirm that each structure is a true minimum on the potential energy surface and to calculate thermodynamic properties, including the Gibbs free energy. The relative Gibbs free energies determine the predicted equilibrium population of each conformer at a given temperature.

  • Property Calculation: For the lowest-energy conformers, calculate properties that can be compared with experimental data, such as NMR chemical shifts, to validate the computational model.

Predicted Conformational Preferences and Rationale

In the absence of specific experimental data, we can predict likely conformational preferences based on fundamental chemical principles:

  • Intramolecular Hydrogen Bonding: A key interaction that may stabilize certain conformations is an intramolecular hydrogen bond between the amine (-NH2) protons and the ether oxygen atom. This would require specific rotations around τ1 and τ2 to bring these groups into proximity.

  • Steric Hindrance: The bulky propoxymethyl group will likely prefer to be oriented away from the aminomethyl group to minimize steric clash. This will place constraints on the accessible ranges of τ1 and τ2.

  • Gauche and Anti Conformations: The propyl chain itself will have preferred staggered conformations (gauche and anti) around the C-C single bonds (τ4, τ5).

The interplay of these competing factors—hydrogen bonding, steric repulsion, and torsional strain—will ultimately determine the conformational landscape of [2-(Propoxymethyl)phenyl]methanamine.

Conclusion and Future Directions

This guide has outlined a robust, multi-pronged strategy for the comprehensive analysis of the molecular structure and conformation of [2-(Propoxymethyl)phenyl]methanamine. While foundational data exists for its basic chemical properties, a detailed understanding of its 3D structure requires a dedicated research effort.[2][3][4] By integrating X-ray crystallography, advanced NMR techniques, and high-level computational modeling, researchers can elucidate the conformational preferences of this molecule in both the solid and solution states. This knowledge is a critical prerequisite for understanding its structure-activity relationships and for the rational design of new chemical entities in drug discovery and development.[12]

References

  • (2-(Propoxymethyl)phenyl)methanamine. Lead Sciences. Available from: [Link]

  • Modifications to the Benzylamine Template to Give 2, 3 and 4 N-Acetyl-Substituted Analogues. PubMed Central. Available from: [Link]

  • [2-(2-Propoxyphenoxy)phenyl]methanamine. PubChem. Available from: [Link]

  • [2-(2-Propoxyethoxy)phenyl]methanamine. PubChem. Available from: [Link]

  • Synthesis of substituted benzazoles and computational evaluation of their mechanism. Organic Chemistry: Current Research. Available from: [Link]

  • Substrate Scope of benzylamine derivatives. ResearchGate. Available from: [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available from: [Link]

  • (2-(2-Methylpropoxy)phenyl)methanamine. PubChem. Available from: [Link]

  • Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects and a dynamic dopamine receptor concept. Journal of Medicinal Chemistry. Available from: [Link]

  • Conformational analysis of some N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides. Journal of Molecular Structure. Available from: [Link]

  • Conformational analysis of the opioid phenylmorphan and its 9 alpha-methyl analogue in solution using high-resolution nuclear magnetic resonance spectroscopy. Journal of Biomolecular Structure & Dynamics. Available from: [Link]

  • [2,6-Bis(methoxymethyl)phenyl]methanamine. PubChem. Available from: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PubMed Central. Available from: [Link]

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A Comprehensive Technical Guide to the Solubility of [2-(Propoxymethyl)phenyl]methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Solubility in Drug Discovery

In the landscape of modern drug development and molecular research, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent. Among these properties, solubility stands out as a critical determinant of a compound's utility. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's solubility profile is not merely academic; it has profound practical implications for formulation, bioavailability, and ultimately, therapeutic efficacy.

This guide provides an in-depth technical exploration of the solubility of [2-(Propoxymethyl)phenyl]methanamine, a molecule of interest in medicinal chemistry due to its structural motifs that are common in centrally active agents.[1][2][3] While specific quantitative solubility data for this compound is not widely published, this guide will equip the research scientist with the foundational knowledge and practical methodologies to predict and experimentally determine its solubility in a range of common organic solvents. We will delve into the theoretical underpinnings of its expected solubility based on its molecular structure and provide a robust experimental protocol for its empirical determination.

Physicochemical Properties of [2-(Propoxymethyl)phenyl]methanamine

A foundational understanding of a molecule's physical and chemical properties is paramount to predicting its solubility. The structure of [2-(Propoxymethyl)phenyl]methanamine, with the chemical formula C₁₁H₁₇NO and a molecular weight of approximately 179.26 g/mol , reveals key functional groups that govern its interactions with various solvents.[4][5]

PropertyValueSource
Chemical Formula C₁₁H₁₇NO[4]
Molecular Weight 179.26 g/mol [5]
Appearance Not specified (likely a liquid or low-melting solid)
Key Functional Groups Primary amine (-NH₂), Ether (-O-), Aromatic ring (phenyl)

The presence of a primary amine group imparts a basic character to the molecule, suggesting that it will exhibit enhanced solubility in acidic solutions due to salt formation.[6][7] Conversely, the phenyl ring and the propoxy group contribute to the molecule's lipophilicity, indicating a predisposition for solubility in non-polar organic solvents. The ether linkage provides a site for hydrogen bonding with protic solvents. The interplay of these features suggests a nuanced solubility profile, which we will explore in the following sections.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

The age-old principle of "like dissolves like" remains a powerful predictive tool in solubility science.[8] This axiom posits that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, have significant dipole moments and are capable of hydrogen bonding. The primary amine and ether oxygen in [2-(Propoxymethyl)phenyl]methanamine can act as hydrogen bond acceptors, while the amine's N-H bonds can act as hydrogen bond donors. This suggests a degree of solubility in polar protic solvents.

  • Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether lack significant dipole moments. The aromatic phenyl ring and the propyl chain in [2-(Propoxymethyl)phenyl]methanamine are non-polar and will readily interact with these solvents through van der Waals forces. Therefore, good solubility is anticipated in many non-polar organic solvents.

  • Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have large dipole moments but do not have hydrogen bond-donating capabilities. These solvents are excellent at solvating a wide range of compounds, and it is highly probable that [2-(Propoxymethyl)phenyl]methanamine will be soluble in them.

Based on this theoretical framework, we can predict a qualitative solubility profile for [2-(Propoxymethyl)phenyl]methanamine:

Solvent ClassPredicted SolubilityRationale
Non-Polar Aprotic (e.g., Hexane, Toluene)HighDominated by lipophilic interactions with the phenyl ring and propyl chain.
Polar Aprotic (e.g., DMSO, DMF, Acetone)HighStrong dipole-dipole interactions and ability to solvate both polar and non-polar moieties.
Polar Protic (e.g., Methanol, Ethanol)Moderate to HighHydrogen bonding potential of the amine and ether groups, balanced by the non-polar regions.
Aqueous (Water) LowThe significant non-polar character of the molecule will likely limit its solubility in water.
Aqueous Acid (e.g., 5% HCl)HighThe basic amine group will be protonated to form a water-soluble salt.[6][9]
Aqueous Base (e.g., 5% NaOH)LowThe basic nature of the compound will be suppressed, and no salt formation will occur.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the qualitative and semi-quantitative solubility of [2-(Propoxymethyl)phenyl]methanamine. This protocol is designed to be a self-validating system, providing clear and reproducible results.

Materials and Equipment:
  • [2-(Propoxymethyl)phenyl]methanamine

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, ethyl acetate, acetone, methanol, ethanol, DMSO)

  • Deionized water

  • 5% (w/v) Hydrochloric acid

  • 5% (w/v) Sodium hydroxide

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Pipettes and tips

Experimental Workflow:

G cluster_prep Preparation cluster_mixing Mixing and Observation cluster_decision Solubility Classification cluster_outcome Results start Weigh 10 mg of [2-(Propoxymethyl)phenyl]methanamine add_solvent Add 1 mL of solvent to a test tube start->add_solvent vortex Vortex vigorously for 1 minute add_solvent->vortex observe Visually inspect for dissolution vortex->observe is_soluble Homogeneous solution? observe->is_soluble soluble Soluble is_soluble->soluble Yes insoluble Insoluble is_soluble->insoluble No (clear separation or suspension) partially_soluble Partially Soluble is_soluble->partially_soluble Ambiguous (cloudy, some solid remains)

Caption: Experimental workflow for determining the solubility of [2-(Propoxymethyl)phenyl]methanamine.

Step-by-Step Procedure:
  • Preparation : Accurately weigh approximately 10 mg of [2-(Propoxymethyl)phenyl]methanamine into a small, dry test tube.[10]

  • Solvent Addition : Add 1 mL of the chosen solvent to the test tube. This creates a concentration of approximately 10 mg/mL.[9]

  • Mixing : Cap the test tube and vortex it vigorously for 60 seconds to ensure thorough mixing and facilitate dissolution.

  • Observation : Allow the mixture to stand for a few minutes and then visually inspect it against a dark background.[7]

  • Classification :

    • Soluble : The solid completely dissolves, forming a clear, homogeneous solution.

    • Partially Soluble : The solution is cloudy, or some solid material remains undissolved.

    • Insoluble : The solid remains largely undissolved, or if the compound is a liquid, two distinct layers are observed.[7]

  • Repeat : Repeat this procedure for each solvent to be tested.

This method provides a semi-quantitative measure of solubility (i.e., soluble at ~10 mg/mL). For more precise quantitative data, techniques such as the shake-flask method followed by concentration analysis (e.g., via HPLC or UV-Vis spectroscopy) would be required.

Safety Precautions

It is imperative to handle [2-(Propoxymethyl)phenyl]methanamine and all organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Review the Safety Data Sheet (SDS) for [2-(Propoxymethyl)phenyl]methanamine and each solvent before beginning any experimental work.

Conclusion

While specific, published quantitative solubility data for [2-(Propoxymethyl)phenyl]methanamine is scarce, a comprehensive understanding of its molecular structure allows for robust predictions of its solubility behavior. The presence of both lipophilic (phenyl, propoxy) and polar/basic (amine, ether) functional groups suggests a versatile solubility profile, with high solubility expected in many organic solvents and acidic aqueous solutions. The provided experimental protocol offers a reliable and straightforward method for researchers to empirically determine the solubility of this compound in their solvents of interest, thereby facilitating its effective use in drug discovery and development workflows.

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • GeeksforGeeks. Solubility test for Organic Compounds. [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

  • University of Toronto Scarborough. Solubility. [Link]

  • RED PILL. Classification of an organic compound concerns the detection of its functional groups. [Link]

  • PubChem. [2-(2-Propoxyphenyl)phenyl]methanamine. [Link]

  • Lead Sciences. (2-(Propoxymethyl)phenyl)methanamine. [Link]

  • Viona Pharmaceuticals. Safety Data Sheet. [Link]

  • PubChem. [2-(2-Propoxyethoxy)phenyl]methanamine. [Link]

  • PubChem. [2-(2-Propoxyphenoxy)phenyl]methanamine. [Link]

  • IUPAC-NIST Solubility Data Series. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
  • SACTG. [2-(Propoxymethyl)phenyl]methanamine. [Link]

  • PubChem. Phenyl-(2-propoxyphenyl)methanamine. [Link]

  • PubMed. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. [Link]

  • PubMed. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. [Link]

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The Untapped Potential of [2-(Propoxymethyl)phenyl]methanamine: A Technical Guide for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block on the Frontier of Discovery

In the landscape of organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. [2-(Propoxymethyl)phenyl]methanamine is a commercially available bifunctional molecule that presents a unique combination of a reactive primary benzylic amine and a sterically influential ortho-propoxymethyl group. While this reagent is accessible to the scientific community, a thorough review of contemporary peer-reviewed literature and patent filings reveals a notable scarcity of specific applications, positioning it as a building block with largely untapped potential.

This technical guide serves to bridge this knowledge gap. By leveraging established principles of organic chemistry and drawing parallels with the well-documented reactivity of analogous 2-aminobenzylamines, we will provide a comprehensive overview of the potential synthetic utility of [2-(Propoxymethyl)phenyl]methanamine. This document is intended for researchers, medicinal chemists, and process development scientists, offering both a theoretical framework and practical, actionable insights into how this building block can be effectively employed in the synthesis of valuable heterocyclic scaffolds. We will delve into its core physicochemical properties, propose a robust and detailed protocol for its most probable application—the synthesis of quinazoline derivatives—and explore other potential synthetic avenues.

Core Attributes of [2-(Propoxymethyl)phenyl]methanamine

A foundational understanding of a building block's properties is critical for its successful application. The key attributes of [2-(Propoxymethyl)phenyl]methanamine are summarized below.

PropertyValueSource
CAS Number 1094720-06-5[1][2][3][4][5]
Molecular Formula C₁₁H₁₇NO[1][2]
Molecular Weight 179.26 g/mol [3]
Appearance Typically a liquid or low-melting solidGeneral
Key Functional Groups Primary Benzylic Amine, Propoxymethyl Ether-
Purity Commercially available at ≥98% purity[1]

The molecule's structure is defined by a benzylamine core, where the primary amine offers a nucleophilic center for a wide array of chemical transformations. The ortho-propoxymethyl substituent is not merely a passive spectator; its ether linkage is generally stable to a range of reaction conditions, and its steric bulk can influence the conformational preferences of intermediates and transition states, potentially leading to unique selectivity in certain reactions.

Primary Proposed Application: Synthesis of 2-Substituted Quinazolines

The 2-aminobenzylamine moiety is a classic precursor for the synthesis of quinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The most direct and atom-economical approach to leverage [2-(Propoxymethyl)phenyl]methanamine is through its condensation with aldehydes, followed by an oxidative cyclization to yield 8-(propoxymethyl)quinazolines.

The Strategic Rationale: Why Quinazolines?

The quinazoline scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates with applications as anticancer agents, antivirals, and antibacterials. The synthetic pathway proposed here offers a modular approach, where the diversity of the final product is dictated by the choice of the aldehyde coupling partner. This allows for the rapid generation of a library of novel 8-substituted quinazolines for screening and structure-activity relationship (SAR) studies.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step, one-pot synthesis of 2-aryl-8-(propoxymethyl)quinazolines from [2-(Propoxymethyl)phenyl]methanamine and a representative aromatic aldehyde.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product A [2-(Propoxymethyl)phenyl]methanamine C I. Condensation (Imine Formation) Solvent (e.g., DMSO) Lewis Acid (optional, e.g., BF3·Et2O) A->C Reactant 1 B Aromatic Aldehyde (R-CHO) B->C Reactant 2 D II. Oxidative Cyclization Oxidant (e.g., O2 from air) Catalyst (e.g., Copper salt) Heat (e.g., 90-110 °C) C->D Intermediate E 2-Aryl-8-(propoxymethyl)quinazoline D->E Final Transformation

Caption: Proposed workflow for the synthesis of 2-aryl-8-(propoxymethyl)quinazolines.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established copper-catalyzed aerobic oxidative methods for quinazoline synthesis.

Reaction: Synthesis of 2-Phenyl-8-(propoxymethyl)quinazoline

Materials:

  • [2-(Propoxymethyl)phenyl]methanamine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the air, add [2-(Propoxymethyl)phenyl]methanamine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M. Begin stirring and add benzaldehyde (1.05 eq) followed by copper(II) acetate (0.10 eq).

    • Causality Insight: DMSO is a high-boiling polar aprotic solvent suitable for this temperature range and helps to dissolve the reactants and catalyst. Benzaldehyde is used in slight excess to ensure complete consumption of the starting amine. Copper(II) acetate is an effective catalyst for the aerobic oxidation step.

  • Reaction Execution: Heat the reaction mixture to 110 °C in a pre-heated oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).

    • Trustworthiness Check: The reaction is open to the air, which provides the terminal oxidant (O₂). A consistent temperature is crucial for reaction rate and to minimize side product formation.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth to remove the copper catalyst. Transfer the filtrate to a separatory funnel.

  • Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Causality Insight: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-phenyl-8-(propoxymethyl)quinazoline.

Plausible Reaction Mechanism

The transformation is believed to proceed through the following key steps:

  • Imine Formation: The primary amine of [2-(Propoxymethyl)phenyl]methanamine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an N-benzylidene imine intermediate. This step is often reversible and can be facilitated by mild acid.

  • Cyclization: An intramolecular cyclization occurs where the electron-rich phenyl ring attacks the electrophilic imine carbon. This step is the key ring-forming event.

  • Oxidation: The resulting dihydroquinazoline intermediate is then oxidized to the aromatic quinazoline. In this copper-catalyzed protocol, Cu(II) is likely reduced to Cu(I) during the oxidation of the substrate, and then re-oxidized to Cu(II) by atmospheric oxygen, completing the catalytic cycle.

Other Potential Synthetic Transformations

While quinazoline synthesis is a highly probable application, the functional groups in [2-(Propoxymethyl)phenyl]methanamine allow for its participation in other important organic reactions.

  • N-Alkylation and N-Acylation: The primary amine can readily undergo standard N-alkylation and N-acylation reactions to introduce a wide variety of substituents, creating a library of secondary and amide derivatives for further functionalization or biological screening.

  • Pictet-Spengler Reaction: Although less activated than indole or pyrrole rings, the phenyl ring of [2-(Propoxymethyl)phenyl]methanamine could potentially undergo a Pictet-Spengler type reaction with a suitable aldehyde under strongly acidic conditions to form a tetrahydroisoquinoline derivative. The propoxymethyl group would likely direct the cyclization to the C6 position of the benzylamine.

  • Reductive Amination: Reaction with ketones or aldehydes in the presence of a reducing agent (e.g., sodium borohydride) would provide access to a range of secondary amine derivatives.

Conclusion and Future Outlook

[2-(Propoxymethyl)phenyl]methanamine represents a readily available yet underexplored building block in the synthetic chemist's toolkit. Its bifunctional nature, combining a nucleophilic primary amine with a sterically defined ortho-alkoxy substituent, makes it an attractive starting material for the synthesis of heterocyclic systems, particularly 8-substituted quinazolines.

The lack of extensive published applications should not be viewed as a limitation, but rather as an opportunity. The protocols and mechanistic insights provided in this guide, derived from established chemical principles, offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. It is our hope that this guide will stimulate new research into the applications of [2-(Propoxymethyl)phenyl]methanamine, ultimately leading to the discovery of novel molecules with valuable applications in medicine and materials science.

References

  • (2-(Propoxymethyl)phenyl)methanamine, 98% Purity, C11H17NO. (n.d.). ABL Technology. Retrieved January 19, 2026, from [Link]

  • [2-(propoxymethyl)phenyl]methanamine (1 x 1 g). (n.d.). Alchimica. Retrieved January 19, 2026, from [Link]

  • (2-(Propoxymethyl)phenyl)methanamine , Package: 250mg , Laibo... (n.d.). ACS Reagentes. Retrieved January 19, 2026, from [Link]

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A Technical Guide to the Biological Activity Screening of [2-(Propoxymethyl)phenyl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the systematic biological evaluation of novel [2-(Propoxymethyl)phenyl]methanamine derivatives. As a chemical class with potential for diverse pharmacological activities, a structured and logically progressing screening cascade is paramount to unlocking their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into experimental design, from initial high-throughput screens to detailed mechanism of action studies and essential off-target and toxicity profiling. The methodologies presented herein are grounded in established scientific principles to ensure the generation of robust and reproducible data, facilitating the identification of promising lead candidates for further preclinical development.

Introduction: The Rationale for Screening [2-(Propoxymethyl)phenyl]methanamine Derivatives

The [2-(Propoxymethyl)phenyl]methanamine scaffold represents a unique chemical space. The presence of a flexible propoxymethyl group, a phenyl ring, and a primary amine suggests the potential for interactions with a wide array of biological targets. Phenylalkylamine derivatives, as a broader class, are known to interact with central nervous system targets, such as monoamine transporters and G-protein coupled receptors (GPCRs).[1] The structural features of the title compounds warrant a broad yet systematic investigation into their biological effects.

The primary objective of a screening campaign for a novel chemical series is to efficiently identify and characterize any significant biological activity. This process is best conceptualized as a funnel, starting with broad, high-throughput assays to identify "hits," followed by more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity and potential liabilities.[2]

The Screening Cascade: A Phased Approach to Uncover Biological Function

A well-designed screening cascade maximizes efficiency and resource allocation by progressively narrowing the number of compounds under investigation at each stage.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Mechanism of Action & Selectivity cluster_3 Phase 4: In Vitro ADME/Tox Primary Primary High-Throughput Screening (HTS) (e.g., Cell Viability, GPCR Panels) Hit_Conf Hit Confirmation (Dose-Response Analysis) Primary->Hit_Conf Identify 'Hits' Secondary Secondary Assays (Target-specific functional assays) Hit_Conf->Secondary Confirm & Prioritize MoA Mechanism of Action (MoA) Studies (e.g., Proteomics, Transcriptomics) Secondary->MoA Elucidate Mechanism ADME_Tox Early ADME/Tox Profiling (Metabolic Stability, Cytotoxicity, hERG) Secondary->ADME_Tox Assess Drug-like Properties Selectivity Selectivity & Off-Target Profiling MoA->Selectivity Define Specificity Selectivity->ADME_Tox

Caption: A phased approach to the biological screening cascade.

Phase 1: Primary Screening - Casting a Wide Net

The initial step involves screening the library of [2-(Propoxymethyl)phenyl]methanamine derivatives in broad, often phenotypic, assays to identify any form of biological activity. Cell-based assays are particularly valuable at this stage as they provide a more physiologically relevant context compared to purely biochemical assays.[3][4]

Foundational Assay: Cell Viability and Cytotoxicity

Before assessing specific functional activities, it is crucial to determine the concentration range at which the compounds exhibit cytotoxicity. This contextualizes all future results and flags compounds that are merely cytotoxic.

Protocol: MTT Assay for Cell Proliferation [5]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., from 0.1 nM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) can then be calculated.

Broad Functional Screening: GPCR and Ion Channel Panels

Given the structural similarity to known neuroactive compounds, a logical starting point is to screen for activity against a panel of common GPCRs and ion channels. This can be efficiently performed through collaborations with contract research organizations (CROs) that offer broad panel screening services. These assays often utilize reporter gene technology or calcium flux measurements to provide functional readouts.[4]

Phase 2: Hit Confirmation and Secondary Assays

Compounds that show activity ("hits") in primary screens must be validated.

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the hits, often from a freshly prepared sample, to rule out false positives. A full dose-response curve is then generated to determine potency (EC50 or IC50) and efficacy (Emax).[6]

Table 1: Example Hit Confirmation Data for a Hypothetical Derivative

Assay TypeTarget/PathwayParameterValue
Cell ViabilityA549 Lung CancerIC5015.2 µM
Functional ScreenDopamine D2 ReceptorEC5059 nM
Functional ScreenDopamine D2 ReceptorEmax85%
Secondary Assays: Probing Specific Targets

Once a hit is confirmed in a particular pathway (e.g., dopaminergic signaling), more specific secondary assays are employed. If a compound showed activity at the Dopamine D2 receptor, a secondary assay would confirm this interaction and begin to characterize it.

Protocol: [³⁵S]GTPγS Binding Assay for GPCR Agonist/Antagonist Activity

This assay measures the activation of G-proteins following receptor stimulation, providing a direct measure of functional activity at the membrane level.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293-D2R).

  • Assay Buffer: Prepare an assay buffer containing GDP, [³⁵S]GTPγS, and the prepared membranes.

  • Compound Incubation: Add varying concentrations of the test compound to the assay buffer and incubate.

  • Separation: Separate bound from free [³⁵S]GTPγS by rapid filtration through a filter plate.

  • Detection: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Agonists will stimulate binding, while antagonists will inhibit the binding stimulated by a known agonist.

Phase 3: Mechanism of Action (MoA) and Selectivity

For promising lead compounds, understanding how they work and what else they affect is critical.[7]

MoA_Investigation cluster_approaches MoA Elucidation Strategies Lead_Compound Lead Compound Proteomics Proteomics (Target Engagement) Lead_Compound->Proteomics RNAi RNAi/CRISPR Screening (Genetic Dependencies) Lead_Compound->RNAi Expression Expression Profiling (Transcriptional Signature) Lead_Compound->Expression Computational Computational Analysis (Pathway Mapping) Proteomics->Computational RNAi->Computational Expression->Computational MoA_Hypothesis MoA Hypothesis Computational->MoA_Hypothesis Integrate Data

Caption: Integrated approaches for Mechanism of Action (MoA) studies.

Target Identification and Engagement

If the primary target is unknown (e.g., from a phenotypic screen), techniques such as thermal proteome profiling or affinity chromatography coupled with mass spectrometry can identify the direct protein binding partners of a compound.[7]

Selectivity Profiling

A good drug candidate should be selective for its intended target to minimize off-target effects. Lead compounds should be screened against a broad panel of related receptors, kinases, and enzymes. For instance, a compound active at the Dopamine D2 receptor should be tested against other dopamine receptor subtypes, serotonin receptors, and adrenergic receptors.

Phase 4: Early ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties is essential to avoid costly failures in later stages of drug development.[8][9] This "fail early, fail cheap" strategy is a cornerstone of modern drug discovery.[9]

Table 2: Key In Vitro ADME/Tox Assays

PropertyAssayPurpose
Metabolism Microsomal StabilityMeasures metabolic breakdown by liver enzymes (CYP450s).[10]
Absorption Caco-2 PermeabilityAssesses a compound's ability to cross the intestinal barrier.[9]
Distribution Plasma Protein BindingDetermines the fraction of compound bound to plasma proteins, affecting its availability.[10]
Toxicity hERG Channel AssayScreens for potential cardiotoxicity, a common cause of drug withdrawal.[11]
Toxicity Cytotoxicity PanelsAssesses toxicity against various human cell lines (e.g., HepG2 for liver toxicity).[8]
Genotoxicity Ames TestIdentifies compounds that may cause mutations in DNA.[9]

Protocol: In Vitro Metabolic Stability Assay

  • Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes and NADPH (a necessary cofactor) at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: Determine the compound's half-life (t½) and intrinsic clearance.

Conclusion and Future Directions

This guide outlines a systematic, multi-phased strategy for the biological activity screening of novel [2-(Propoxymethyl)phenyl]methanamine derivatives. By progressing from broad primary screens to detailed mechanistic and safety profiling, researchers can efficiently identify and validate promising lead compounds. The data generated through this cascade provides a robust foundation for subsequent lead optimization, in vivo efficacy studies, and the ultimate development of new therapeutic agents. The key to success lies in the logical progression of experiments, where the results of each phase inform the design of the next, ensuring a scientifically sound and resource-efficient drug discovery campaign.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
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  • Target-Based ADME/Tox Assays. (n.d.). Thermo Fisher Scientific - US.
  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.
  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan.
  • Cell-Based Assays. (n.d.). Sigma-Aldrich.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • ADME-Tox Assays. (n.d.). Promega Corporation.
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  • ADME / Tox Screening. (n.d.). Frontage Laboratories.
  • In Vitro ADME-Tox Profiling. (n.d.). Creative Biostructure Drug Discovery.
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  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute.
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  • The Biological Activity of Phenylpropylamine Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. (2021). Journal of Medicinal Chemistry, 64(23), 17239–17258. [Link]

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A Strategic Approach to the Preliminary Toxicity Assessment of [2-(Propoxymethyl)phenyl]methanamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Safety in Novel Compound Development

In the landscape of modern drug discovery and chemical development, the early and accurate assessment of a compound's toxicity profile is not merely a regulatory hurdle but a cornerstone of scientific and ethical responsibility. The molecule at the center of this guide, [2-(Propoxymethyl)phenyl]methanamine, represents a novel chemical entity for which public-domain toxicological data is sparse. This document, therefore, is not a retrospective analysis but a forward-looking strategic guide for researchers, scientists, and drug development professionals. It outlines a multi-tiered, scientifically rigorous framework for conducting a preliminary toxicity assessment of this compound. By integrating computational predictions, advanced in vitro assays, and established regulatory guidelines, this guide provides a comprehensive roadmap to de-risk development and ensure that safety considerations are woven into the fabric of discovery from the earliest stages. Our approach is designed to be efficient, reducing reliance on animal testing where possible, while maximizing the depth of toxicological insight.[1][2][3]

| The Subject Molecule: [2-(Propoxymethyl)phenyl]methanamine

Before embarking on a toxicological assessment, a fundamental understanding of the test article is paramount.

Chemical Identity:

  • Name: [2-(Propoxymethyl)phenyl]methanamine[4][5]

  • CAS Number: 1094720-06-5[4][5]

  • Molecular Formula: C11H17NO[4][5]

  • Molecular Weight: 179.26 g/mol [5]

  • Structure:

    
    (A proper image would be inserted here in a real document)
    

The structure reveals a benzylamine core substituted with a propoxymethyl ether group. This combination of a primary amine and an ether linkage provides initial clues for potential metabolic pathways and toxicological liabilities. The benzylamine moiety is found in various bioactive compounds, and its derivatives can exhibit a range of pharmacological and toxicological effects.[6][7] The ether group, while generally stable, can be subject to metabolic cleavage.[8][9][10]

| Tier 1: In Silico Toxicological Forecasting

The principle of "fail early, fail cheap" is a mantra in drug development.[11] In silico, or computational, toxicology allows for the initial screening of potential hazards before a compound is even synthesized in large quantities, saving significant time and resources.[12][13][14] These methods use sophisticated algorithms and vast databases of existing toxicological data to predict the potential of a new molecule to cause harm based on its structure.[15][16]

| Causality of In Silico Assessment

The primary goal is to identify "structural alerts"—sub-fragments of the molecule that are known to be associated with specific types of toxicity. This allows for early hypothesis generation about potential risks, which can then be specifically tested in subsequent in vitro assays. For [2-(Propoxymethyl)phenyl]methanamine, key questions to be addressed include predictions for mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.[13]

| Recommended In Silico Workflow & Tools

A consensus-based approach, using multiple predictive models, is recommended to increase the reliability of the predictions.[13]

Table 1: Proposed In Silico Toxicity Endpoints and Tools

Toxicity EndpointPrediction MethodRecommended ToolsRationale
Mutagenicity Quantitative Structure-Activity Relationship (QSAR) / Rule-basedOECD QSAR Toolbox, Derek Nexus, VEGAIdentifies potential for DNA damage, a critical and early-required assessment.[15][17]
Carcinogenicity QSAR / Structural AlertsLhasa Carcinogenicity Database, OECD QSAR ToolboxPredicts long-term cancer risk based on structural analogy to known carcinogens.
Hepatotoxicity QSAR / Read-AcrossDILIrank, HazardExpertAssesses the potential for drug-induced liver injury, a common cause of drug failure.[2][13]
Cardiotoxicity (hERG) Pharmacophore Modeling / QSARPred-hERG, various QSAR modelsScreens for inhibition of the hERG potassium channel, a key indicator of potential cardiac arrhythmias.
Acute Oral Toxicity QSAR / Read-AcrossTOPKAT, GusarProvides an initial estimate of the LD50 to guide dose selection in potential future in vivo studies.[13]
| Visualization of the In Silico Workflow

InSilicoWorkflow cluster_input Input Data cluster_prediction Predictive Modeling cluster_endpoints Toxicity Endpoints Assessed cluster_output Output & Decision Input SMILES String of [2-(Propoxymethyl)phenyl]methanamine QSAR QSAR & Rule-Based Models (e.g., OECD Toolbox, Derek Nexus) Input->QSAR ReadAcross Read-Across Analysis (e.g., Toxmatch) Input->ReadAcross Mutagenicity Mutagenicity QSAR->Mutagenicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity Hepatotoxicity Hepatotoxicity QSAR->Hepatotoxicity Cardiotoxicity Cardiotoxicity (hERG) QSAR->Cardiotoxicity AcuteTox Acute Oral Toxicity QSAR->AcuteTox ReadAcross->Mutagenicity ReadAcross->Carcinogenicity ReadAcross->Hepatotoxicity ReadAcross->Cardiotoxicity ReadAcross->AcuteTox Report Consolidated In Silico Toxicity Profile Mutagenicity->Report Carcinogenicity->Report Hepatotoxicity->Report Cardiotoxicity->Report AcuteTox->Report Decision Hypothesis Generation for In Vitro Testing Report->Decision

Caption: In Silico Toxicity Prediction Workflow.

| Tier 2: In Vitro Toxicity Assessment

Following computational screening, in vitro assays provide the first biological data on the compound's effects. These tests are crucial for confirming or refuting the predictions generated in Tier 1 and are a regulatory prerequisite for further development.[3][18] The focus is on two key areas: cytotoxicity (cell death) and genotoxicity (damage to genetic material).[2][19]

| Cytotoxicity Assessment: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental for determining the concentration range at which a compound begins to exert toxic effects on cells.[1][20][21] This data is used to calculate an IC50 (half-maximal inhibitory concentration), a key metric of potency.

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[2]

Objective: To determine the dose-dependent cytotoxic effect of [2-(Propoxymethyl)phenyl]methanamine on relevant cell lines.

Materials:

  • Human cell lines: HepG2 (liver carcinoma, to assess potential hepatotoxicity) and HEK293 (human embryonic kidney, as a general cytotoxicity model).

  • [2-(Propoxymethyl)phenyl]methanamine (test article), dissolved in a suitable vehicle (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Cell culture medium, fetal bovine serum, and antibiotics.

  • 96-well microplates.

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of the test article (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plates for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

| Genotoxicity Assessment: Protecting the Blueprint of Life

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[19] A standard battery of tests is recommended by regulatory agencies to cover different genotoxic endpoints.[17][22][23]

The Ames test is a widely used method to assess a compound's potential to induce gene mutations.[19][22][24]

Objective: To evaluate the mutagenic potential of [2-(Propoxymethyl)phenyl]methanamine using various strains of Salmonella typhimurium and Escherichia coli.[24]

Materials:

  • Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Test article and positive controls (e.g., sodium azide, 2-nitrofluorene).

  • S9 metabolic activation system (a rat liver homogenate to simulate mammalian metabolism).

  • Minimal glucose agar plates.

Procedure:

  • Preparation: Prepare various concentrations of the test article.

  • Exposure (with and without S9): In separate tubes, mix the test article, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition).

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[24]

This assay detects damage to chromosomes by identifying the formation of micronuclei—small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[17][19][24]

Objective: To assess the potential of [2-(Propoxymethyl)phenyl]methanamine to induce chromosomal damage in mammalian cells.

Materials:

  • Mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes).

  • Test article and positive controls (e.g., mitomycin C, colchicine).

  • S9 metabolic activation system.

  • Cytochalasin B (to block cytokinesis).

  • Microscope slides, fixatives, and DNA-specific stains (e.g., Giemsa or DAPI).

Procedure:

  • Cell Treatment: Expose the cells to various concentrations of the test article, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

  • Recovery: Remove the test article and incubate the cells for a period equivalent to 1.5-2 normal cell cycles. Add Cytochalasin B to accumulate binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the slides with a DNA-specific stain.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[17]

| Visualization of the In Vitro Testing Cascade

InVitroCascade cluster_start Initiation cluster_cytotox Cytotoxicity Screening cluster_genotox Genotoxicity Battery cluster_analysis Data Integration & Decision Start Compound from In Silico Assessment Cytotox Cytotoxicity Assays (e.g., MTT on HepG2, HEK293) Start->Cytotox IC50 Determine IC50 & Non-toxic Dose Range Cytotox->IC50 Ames Ames Test (± S9 Activation) IC50->Ames Inform Dose Selection Micronucleus Micronucleus Test (± S9 Activation) IC50->Micronucleus Inform Dose Selection Analysis Analyze Results: - Cytotoxic Potency - Mutagenicity - Clastogenicity Ames->Analysis Micronucleus->Analysis Decision Go / No-Go Decision for Further Studies Analysis->Decision

Caption: In Vitro Toxicity Testing Cascade.

| Tier 3: Preliminary ADME and In Vivo Assessment

Should the compound prove to be non-genotoxic and have an acceptable in vitro cytotoxicity profile, the next logical step is a preliminary investigation into its ADME (Absorption, Distribution, Metabolism, Elimination) properties and an acute in vivo toxicity study.[11][25][26] These studies are critical for understanding how the compound behaves in a whole organism, which is essential for translating in vitro data to a meaningful in vivo context.[18][27]

| Metabolic Stability & Pathway Identification

Understanding the metabolism of [2-(Propoxymethyl)phenyl]methanamine is crucial. The presence of an ether linkage suggests potential O-dealkylation as a metabolic pathway, which could release a phenol and formaldehyde.[8] The primary amine could undergo N-oxidation or deamination.

Recommended Assay:

  • Microsomal Stability Assay: Incubating the compound with liver microsomes (human and rat) will provide data on its metabolic half-life and identify the major metabolites formed. This helps predict its clearance rate in the body and identify potentially reactive or toxic metabolites.

| Acute Oral Toxicity Study (OECD Guideline 425)

If progression to in vivo testing is warranted, an acute oral toxicity study provides initial information on the substance's toxicity after a single oral dose.[28][29] The Up-and-Down Procedure (UDP), OECD Test Guideline 425, is recommended as it uses a minimal number of animals to provide a statistically robust estimate of the LD50.[30][31]

Objective: To determine the acute oral toxicity (LD50) of [2-(Propoxymethyl)phenyl]methanamine in a rodent model.

Protocol Summary (based on OECD 425):

  • Species: Rat (female is often preferred as they can be slightly more sensitive).

  • Administration: Oral gavage.[30]

  • Dosing Procedure: A stepwise procedure where single animals are dosed sequentially. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previous animal.[30]

  • Starting Dose: Selected based on in silico predictions and in vitro cytotoxicity data.

  • Observations: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.[30]

  • Endpoint: Calculation of the LD50 with confidence intervals using the maximum likelihood method. A gross necropsy of all animals is performed at the end of the study.[30]

Table 2: Key Parameters for OECD 425 Study

ParameterSpecificationRationale / Reference
Test Guideline OECD 425: Up-and-Down ProcedureMinimizes animal usage while providing a robust LD50 estimate.[30][31]
Species/Strain Wistar or Sprague-Dawley Rat (one sex, typically female)Standard rodent models for toxicology studies.[29]
Number of Animals Varies (typically low), dosed sequentiallyA core principle of the UDP to reduce animal use.[30]
Dose Administration Oral gavage, single doseRoute relevant for many potential drug applications.[30]
Observation Period 14 daysAllows for the observation of both acute and delayed mortality/toxicity.[30]
Primary Outcome LD50 value and GHS classificationProvides a standardized measure of acute toxicity for hazard classification.[28][30]

| Integrated Assessment and Path Forward

The culmination of this multi-tiered approach is an integrated preliminary toxicity profile of [2-(Propoxymethyl)phenyl]methanamine. The data from in silico, in vitro, and, if necessary, in vivo studies must be synthesized to make an informed decision about the compound's future.

  • If significant genotoxicity is observed: Development should be halted or directed towards structural modification to remove the genotoxic liability.

  • If high cytotoxicity is observed: The therapeutic window may be too narrow for further consideration, unless it is for a targeted indication like oncology.

  • If the compound is clean in vitro but shows acute in vivo toxicity: This suggests that metabolism may be producing toxic byproducts, or there may be a specific organ toxicity not captured by the in vitro models. Further investigation would be required.

This structured, evidence-based approach ensures that resources are focused on compounds with the most promising safety profiles, ultimately accelerating the development of safer, more effective molecules.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic modification of core molecular scaffolds is paramount to the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. [2-(Propoxymethyl)phenyl]methanamine, with its unique ortho-substituted benzylic amine structure, presents a versatile starting point for the synthesis of a diverse library of compounds. The primary amine serves as a reactive handle for a multitude of transformations, while the propoxymethyl substituent and the aromatic ring offer opportunities for further functionalization and modulation of physicochemical properties.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic strategies to generate novel derivatives from [2-(Propoxymethyl)phenyl]methanamine. We will delve into the rationale behind key synthetic transformations and provide detailed, field-proven protocols for their execution.

Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of [2-(Propoxymethyl)phenyl]methanamine is primarily centered around the reactivity of its primary amine and the potential for substitution on the aromatic ring. The following sections will detail key synthetic transformations, providing both the "how" and the "why" behind each methodological choice.

I. N-Functionalization of the Primary Amine

The primary amine of [2-(Propoxymethyl)phenyl]methanamine is a nucleophilic center that can readily participate in a variety of bond-forming reactions.

The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry, often employed to introduce a variety of substituents that can modulate a compound's biological activity and physical properties.[1]

Rationale: The reaction of [2-(Propoxymethyl)phenyl]methanamine with an acylating agent, such as an acid chloride or anhydride, proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond.

Protocol 1: General Procedure for N-Acylation with an Acid Chloride

Materials:

  • [2-(Propoxymethyl)phenyl]methanamine (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for work-up

Procedure:

  • Dissolve [2-(Propoxymethyl)phenyl]methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by column chromatography on silica gel or recrystallization.

Reductive amination is a powerful and widely used method for the N-alkylation of amines.[2][3] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Rationale: This one-pot procedure is highly efficient and avoids the over-alkylation often seen with direct alkylation using alkyl halides.[3] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the imine in the presence of the unreacted aldehyde.[3]

Protocol 2: General Procedure for Reductive Amination

Materials:

  • [2-(Propoxymethyl)phenyl]methanamine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard work-up glassware

Procedure:

  • To a stirred solution of [2-(Propoxymethyl)phenyl]methanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the desired secondary amine by column chromatography.

Sulfonamides are a key functional group in a wide range of pharmaceuticals. The synthesis of N-sulfonyl derivatives of [2-(Propoxymethyl)phenyl]methanamine can be readily achieved by reaction with a sulfonyl chloride.

Rationale: Similar to N-acylation, this reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Protocol 3: General Procedure for N-Sulfonylation

Materials:

  • [2-(Propoxymethyl)phenyl]methanamine (1.0 eq)

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq)

  • Pyridine or anhydrous DCM with triethylamine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard work-up glassware

Procedure:

  • Dissolve [2-(Propoxymethyl)phenyl]methanamine (1.0 eq) in pyridine (or DCM with triethylamine) and cool to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • If the product precipitates, filter and wash with cold water. If not, extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the sulfonamide derivative by recrystallization or column chromatography.

Urea and thiourea moieties are important pharmacophores that can engage in hydrogen bonding interactions with biological targets.[4][5] They can be synthesized from [2-(Propoxymethyl)phenyl]methanamine by reaction with isocyanates or isothiocyanates, respectively.

Rationale: The reaction involves the nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate or isothiocyanate, yielding the corresponding urea or thiourea.

Protocol 4: General Procedure for Urea/Thiourea Formation

Materials:

  • [2-(Propoxymethyl)phenyl]methanamine (1.0 eq)

  • Isocyanate or isothiocyanate (1.0 eq)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve [2-(Propoxymethyl)phenyl]methanamine (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the isocyanate or isothiocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-3 hours at room temperature. The product often precipitates from the solution.

  • Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

II. Advanced Synthetic Applications

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] In this context, [2-(Propoxymethyl)phenyl]methanamine can be coupled with a variety of aryl halides or triflates to generate N-aryl derivatives.

Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6]

Protocol 5: General Procedure for Buchwald-Hartwig Amination

Materials:

  • [2-(Propoxymethyl)phenyl]methanamine (1.2 eq)

  • Aryl halide (or triflate) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)

  • Strong base (e.g., NaOt-Bu, Cs₂CO₃) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 eq), palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by [2-(Propoxymethyl)phenyl]methanamine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

The propoxymethyl group at the ortho position is an ortho-, para-directing activator for electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen.[8][9] This allows for the introduction of various substituents onto the aromatic ring.

Rationale: The lone pairs on the ether oxygen can stabilize the arenium ion intermediate formed during electrophilic attack at the ortho and para positions through resonance, thus favoring substitution at these sites.[8]

Protocol 6: General Procedure for Nitration of the Aromatic Ring

Materials:

  • A derivative of [2-(Propoxymethyl)phenyl]methanamine (with the amine protected, e.g., as an amide) (1.0 eq)

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath and standard glassware

Procedure:

  • Amine Protection: It is crucial to first protect the primary amine (e.g., via acylation as in Protocol 1) to prevent oxidation and undesired side reactions under the strongly acidic nitration conditions.

  • To the protected starting material dissolved in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the nitrated product by column chromatography. The major product is expected to be the para-nitro isomer due to steric hindrance at the ortho position.

  • The protecting group can be subsequently removed if the primary amine is desired.

Data Summary and Visualization

Table of Potential Derivatives
Derivative ClassSynthetic MethodKey ReagentsPotential R-groups
N-Acyl DerivativesN-AcylationAcyl chlorides, AnhydridesAlkyl, Aryl, Heteroaryl
N-Alkyl DerivativesReductive AminationAldehydes, KetonesSubstituted alkyl groups
N-Sulfonyl DerivativesN-SulfonylationSulfonyl chloridesAryl (e.g., tosyl), Alkyl (e.g., mesyl)
N-Urea DerivativesUrea FormationIsocyanatesAlkyl, Aryl
N-Thiourea DerivativesThiourea FormationIsothiocyanatesAlkyl, Aryl
N-Aryl DerivativesBuchwald-HartwigAryl halides/triflatesSubstituted aryl/heteroaryl groups
Ring-FunctionalizedEAS (e.g., Nitration)HNO₃/H₂SO₄-NO₂ (followed by reduction to -NH₂)
Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

G cluster_amine N-Functionalization cluster_ring Ring Functionalization start [2-(Propoxymethyl)phenyl]methanamine acyl N-Acyl Derivative start->acyl Acylation (RCOCl, Base) alkyl N-Alkyl Derivative start->alkyl Reductive Amination (R'COR'', NaBH(OAc)3) sulfonyl N-Sulfonyl Derivative start->sulfonyl Sulfonylation (RSO2Cl, Base) urea N-Urea/Thiourea Derivative start->urea Urea/Thiourea Formation (R-N=C=X) aryl N-Aryl Derivative start->aryl Buchwald-Hartwig (Ar-X, Pd cat., Base) ring_func Ring-Substituted Derivative acyl->ring_func Electrophilic Aromatic Substitution (e.g., Nitration)

Caption: Synthetic pathways from [2-(Propoxymethyl)phenyl]methanamine.

Conclusion

[2-(Propoxymethyl)phenyl]methanamine is a promising starting material for the generation of diverse molecular libraries for drug discovery and development. The protocols and strategies outlined in this application note provide a robust framework for the synthesis of a wide array of novel derivatives through functionalization of the primary amine and the aromatic ring. By understanding the underlying principles of these transformations, researchers can effectively design and execute synthetic campaigns to create new chemical entities with tailored biological and pharmacological properties.

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Application Note: A Robust and General Protocol for the N-Acylation of [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, field-tested protocol for the N-acylation of the primary amine, [2-(Propoxymethyl)phenyl]methanamine. N-acylation is a cornerstone of organic synthesis, pivotal for creating amide bonds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] This document details a primary methodology utilizing highly reactive acyl chlorides, explaining the mechanistic principles, experimental choices, and purification strategies. An alternative method using carboxylic acids with peptide coupling agents is also presented for substrates requiring milder conditions. The protocols are designed to be self-validating, incorporating in-process monitoring to ensure reaction completion and product purity, making this guide an essential resource for researchers in synthetic chemistry and drug development.

Introduction and Strategic Overview

The N-acylation of primary amines to form stable amide bonds is one of the most fundamental and widely utilized transformations in chemical synthesis.[1][2] The target substrate, [2-(Propoxymethyl)phenyl]methanamine, is a substituted benzylamine derivative. Such structures are valuable scaffolds in medicinal chemistry, and their derivatization via N-acylation allows for the systematic exploration of structure-activity relationships (SAR).[3][4][5]

The primary protocol detailed here employs acyl chlorides as the acylating agent. Acyl chlorides are among the most reactive carboxylic acid derivatives, ensuring rapid and often quantitative conversion of the primary amine.[6] This high reactivity, however, necessitates careful control of reaction conditions to prevent side reactions. The reaction proceeds through a well-established nucleophilic addition-elimination mechanism .[7] A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is incorporated to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]

The Mechanism of N-Acylation with Acyl Chlorides

Understanding the reaction pathway is critical for troubleshooting and optimization. The process occurs in two distinct stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of [2-(Propoxymethyl)phenyl]methanamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[7]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, an excellent leaving group, is eliminated. A molecule of the base then abstracts a proton from the positively charged nitrogen to yield the neutral amide product and the hydrochloride salt of the base.[9]

Caption: The nucleophilic addition-elimination mechanism.

Detailed Experimental Protocols

Protocol 1: N-Acylation using Acyl Chloride (Primary Method)

This protocol is a robust and generally high-yielding procedure for the acylation of [2-(Propoxymethyl)phenyl]methanamine.

Materials & Reagents:

  • [2-(Propoxymethyl)phenyl]methanamine (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental Workflow Diagram:

G A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify Crude Product (Column Chromatography) G->H I 9. Characterize Pure Amide H->I

Caption: General experimental workflow for N-acylation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add [2-(Propoxymethyl)phenyl]methanamine (1.0 eq).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (to achieve a concentration of ~0.2 M). Add triethylamine (1.5 eq). Stir the solution until all components are fully dissolved.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylamine hydrochloride will likely form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting amine spot indicates the reaction is complete.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any remaining acidic impurities), and finally with brine.[10]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11] Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-acylated product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: N-Acylation via Carboxylic Acid Coupling (Alternative Method)

This method is preferable when the required acyl chloride is unstable or when the substrate is sensitive to the harsh conditions of the Schotten-Baumann reaction.[12]

Key Reagents:

  • Carboxylic Acid (1.1 eq)

  • Coupling agent, e.g., HATU or HBTU (1.2 eq)

  • Non-nucleophilic base, e.g., DIPEA (3.0 eq)

  • Anhydrous solvent, e.g., DMF or DCM

Condensed Procedure:

  • In an inert atmosphere flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of [2-(Propoxymethyl)phenyl]methanamine (1.0 eq) in DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up typically involves diluting with ethyl acetate and washing with water and brine to remove DMF and other water-soluble byproducts.[13]

  • Dry, concentrate, and purify the product as described in Protocol 1.

Data Presentation and Key Parameters

For successful and reproducible synthesis, precise control over reaction parameters is essential.

ParameterRecommended Value/ConditionRationale
Stoichiometry (Amine:Acyl Chloride:Base) 1.0 : 1.1 : 1.5A slight excess of acyl chloride ensures complete consumption of the amine. Excess base neutralizes all generated HCl.
Solvent Anhydrous Dichloromethane (DCM)Aprotic and unreactive. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.[14]
Temperature Initial: 0 °C, then Room Temp.The reaction is often exothermic. Initial cooling controls the reaction rate and minimizes side products.[14]
Reaction Time 2-4 hoursTypically sufficient for completion. Should always be confirmed by TLC monitoring.
Base Triethylamine (TEA) or DIPEANon-nucleophilic tertiary amines that act solely as proton scavengers.[15]

Troubleshooting and Scientific Considerations

  • Issue: Low or No Product Yield.

    • Cause: Moisture in the reaction. Acyl chlorides readily hydrolyze to the unreactive carboxylic acid.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and fresh reagents.

  • Issue: Multiple Products Observed on TLC.

    • Cause: If the chosen acylating agent also contains a reactive site, or if the starting amine is not pure, side reactions can occur.

    • Solution: Confirm the purity of starting materials. If side reactions with the acylating agent are possible, consider using the milder carboxylic acid coupling protocol (Protocol 2).

  • Choice of Base: While TEA is common, the more sterically hindered base, DIPEA, can be advantageous in preventing potential side reactions, especially with sensitive substrates.[2]

  • Purification Strategy: Amides can sometimes be challenging to purify due to their polarity. If column chromatography proves difficult, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent alternative for solid products.[11][16]

References

  • Describe the nucleophilic substitution reaction of acyl chlorides. (2023, November 17). Filo. Retrieved from [Link]

  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Retrieved from [Link]

  • Crunch Chemistry. (2024, February 7). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides [Video]. YouTube. Retrieved from [Link]

  • Acylation under weak base conditions. (n.d.). Retrieved from [Link]

  • Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Angewandte Chemie International Edition, 52(4), 1176-1180. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • He, Y., et al. (2022). NiH-Catalyzed Asymmetric Hydroarylation of N-Acyl Enamines: Practical Access to Chiral Benzylamines. Angewandte Chemie International Edition, 61(46), e202211029. Retrieved from [Link]

  • Mild and Useful Method for N-Acylation of Amines. (2009). Request PDF. Retrieved from [Link]

  • Panda, S. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(1), 114. Retrieved from [Link]

  • Asymmetric hydroarylation of N-acyl enamines to access chiral benzylamines. (2022). ResearchGate. Retrieved from [Link]

  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis. Retrieved from [Link]

  • He, Y., et al. (2022). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 13, 6386. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]

  • Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, November 30). acylation of amines [Video]. YouTube. Retrieved from [Link]

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Application Note: High-Throughput Synthesis of Novel Compound Libraries Using [2-(Propoxymethyl)phenyl]methanamine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the utilization of [2-(Propoxymethyl)phenyl]methanamine as a versatile building block in parallel synthesis for the rapid generation of diverse chemical libraries. We will delve into the strategic advantages of this scaffold, detailing its reactivity in key pharmacologically relevant transformations such as amide bond formation and reductive amination. This guide will provide researchers with the foundational knowledge and practical protocols to efficiently generate novel compound libraries for hit identification and lead optimization in drug discovery.

Introduction: The Strategic Value of the Substituted Benzylamine Scaffold

In the landscape of medicinal chemistry and drug discovery, the benzylamine scaffold is a privileged structural motif present in a wide array of biologically active compounds. The strategic incorporation of substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Parallel synthesis has emerged as a powerful strategy to accelerate the drug discovery process by enabling the simultaneous synthesis of large numbers of individual compounds.[1][2] This high-throughput approach is instrumental in rapidly exploring the structure-activity relationships (SAR) of a chemical series.[1] The use of versatile building blocks like [2-(Propoxymethyl)phenyl]methanamine is central to the success of parallel synthesis campaigns.[3][4]

Core Reactions for Library Generation

The primary amine functionality of [2-(Propoxymethyl)phenyl]methanamine makes it an ideal handle for a variety of chemical transformations. Two of the most robust and widely employed reactions in parallel synthesis are amide coupling and reductive amination.

Amide Coupling

The formation of an amide bond is one of the most fundamental and reliable reactions in organic synthesis.[5][6] By reacting [2-(Propoxymethyl)phenyl]methanamine with a diverse library of carboxylic acids, a vast array of amides can be generated.

Mechanism of Amide Bond Formation:

The general mechanism involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HBTU), and uranium salts (e.g., HATU).[7] Additives like HOBt or Oxyma Pure can be used to suppress side reactions and improve coupling efficiency.[7]

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Amide Formation R-COOH Carboxylic Acid Activated_Ester Activated Ester Intermediate R-COOH->Activated_Ester Activation Activator Coupling Reagent (e.g., EDC/HOBt) Activator->Activated_Ester Amide Amide Product Activated_Ester->Amide Nucleophilic Attack Amine [2-(Propoxymethyl)phenyl]methanamine Amine->Amide

Figure 1: Generalized workflow for amide coupling.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly well-suited for parallel synthesis.[8] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding amine.

Mechanism of Reductive Amination:

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being popular choices due to their mildness and selectivity.[9]

Reductive_Amination Amine [2-(Propoxymethyl)phenyl]methanamine Imine Imine/Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Condensation Product Secondary Amine Product Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product

Figure 2: Generalized workflow for reductive amination.

Parallel Synthesis Protocols

The following are generalized protocols for performing amide coupling and reductive amination in a 96-well plate format. These should be optimized for the specific substrates being used.

General Parallel Synthesis Workflow

Parallel_Synthesis_Workflow Start Start: Reagent Preparation Dispense_Amine Dispense [2-(Propoxymethyl)phenyl]methanamine Solution to Each Well Start->Dispense_Amine Dispense_Reactants Dispense Unique Carboxylic Acid or Aldehyde/Ketone to Each Well Dispense_Amine->Dispense_Reactants Add_Reagents Add Coupling Reagents (Amide Coupling) or Reducing Agent (Reductive Amination) Dispense_Reactants->Add_Reagents Reaction Incubate at Appropriate Temperature with Shaking Add_Reagents->Reaction Quench Quench Reaction Reaction->Quench Workup Parallel Work-up (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) Quench->Workup Purification Parallel Purification (e.g., Preparative HPLC) Workup->Purification Analysis Analyze Products (LC-MS, NMR) Purification->Analysis End End: Compound Library Analysis->End

Sources

Application Note: A Multi-Modal Analytical Framework for the Purity Assessment of [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methods required to assess the purity of [2-(Propoxymethyl)phenyl]methanamine. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of this compound is paramount to the safety, efficacy, and reproducibility of the final drug product. The presence of impurities, even in trace amounts, can lead to undesirable side effects or alter the therapeutic efficacy of the API.[1][2]

This guide moves beyond a single-method approach, detailing a multi-modal framework that leverages the strengths of orthogonal analytical techniques. We will provide in-depth protocols for a primary purity assessment using High-Performance Liquid Chromatography (HPLC), supplemented by confirmatory analyses using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, adherence to validation principles from the International Council for Harmonisation (ICH), and the establishment of self-validating protocols are central to this document.[3][4]

Analyte Overview and Rationale for Method Selection

[2-(Propoxymethyl)phenyl]methanamine possesses several structural features that inform the selection of appropriate analytical techniques:

  • Aromatic Ring: Provides a strong chromophore, making it highly suitable for UV detection in HPLC.

  • Primary Amine: A polar, reactive functional group that can lead to peak tailing in gas chromatography if not derivatized. It is a key site for potential side reactions.

  • Ether Linkage: Generally stable, but a potential site for degradation under harsh conditions.

  • Non-volatility: The compound's expected boiling point makes direct GC analysis challenging, favoring liquid chromatography.

Based on these characteristics, a strategy employing HPLC as the primary quantitative method, with GC-MS and NMR as essential orthogonal methods for confirmation and structural elucidation of unknown impurities, is scientifically sound.

Primary Purity Assessment: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone for purity determination of non-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] The method separates the main compound from its impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality of Method Parameters
  • Column: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides strong retention for the phenyl group of the analyte, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed. The buffer controls the ionization state of the primary amine to ensure consistent retention and peak shape, while the gradient elution allows for the separation of impurities with a wide range of polarities.

  • Detection: UV detection is chosen due to the strong absorbance of the benzene ring.[6] Scanning the analyte's UV spectrum (a photodiode array detector is ideal) helps in selecting the optimal wavelength (e.g., 215 nm or 256 nm) that maximizes sensitivity for both the main peak and potential impurities.[6]

Detailed Protocol: HPLC Purity Method
  • Instrumentation and Consumables:

    • HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm).

    • HPLC-grade acetonitrile, water, and ammonium acetate.

  • Chromatographic Conditions:

    Parameter Value Justification
    Mobile Phase A 0.01 M Ammonium Acetate in Water, pH 6.5 Buffering agent to ensure consistent analyte ionization.
    Mobile Phase B Acetonitrile Organic modifier for eluting the analyte.
    Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B A shallow gradient ensures resolution of closely eluting impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 35 °C Elevated temperature reduces viscosity and improves peak shape.
    Detection 215 nm Wavelength for sensitive detection of the aromatic system.

    | Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of [2-(Propoxymethyl)phenyl]methanamine into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This results in a concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • All impurities above the reporting threshold (typically 0.05% for drug substances) should be reported.[7]

System Suitability and Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R2) guidelines.[3][8]

  • System Suitability Test (SST): Before any analysis, five replicate injections of the standard solution are made. The system is deemed suitable if the following criteria are met:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Area: ≤ 2.0%

  • Validation Parameters: The method must be validated for:

    • Specificity: The ability to assess the analyte in the presence of impurities and degradation products.

    • Linearity: A direct correlation between concentration and detector response over a defined range.

    • Accuracy: Closeness of the results to the true value, often expressed as percent recovery.

    • Precision: Repeatability and intermediate precision, measured by the relative standard deviation (%RSD).[9]

    • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.

Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent confirmatory technique, particularly for identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.[10] Due to the polar nature of the primary amine, pre-analysis derivatization is often necessary to improve chromatographic performance.[11]

Rationale for Derivatization

Direct injection of primary amines onto common non-polar GC columns can result in poor peak shape and low response. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent converts the polar -NH2 group into a less polar, more volatile silyl or amide derivative, leading to sharp, symmetrical peaks.[11]

Detailed Protocol: GC-MS Impurity Profiling
  • Sample Derivatization:

    • To ~1 mg of the sample in a GC vial, add 200 µL of pyridine and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    Parameter Value
    GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
    Inlet Temp. 280 °C
    Injection Mode Split (e.g., 20:1)
    Carrier Gas Helium, constant flow ~1.2 mL/min
    Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
    MS Transfer Line 290 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 40-500 m/z |

  • Data Analysis:

    • The total ion chromatogram (TIC) is used to assess the impurity profile.

    • Mass spectra of impurity peaks are compared against spectral libraries (e.g., NIST) and the spectrum of the main derivatized compound to tentatively identify structures.

Orthogonal Method 2: NMR Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for unambiguous structure confirmation and can be used for quantitative purity assessment (qNMR) without the need for specific impurity reference standards.[1][12] ¹H NMR is particularly useful for detecting and quantifying impurities containing protons.[13][14]

Detailed Protocol: ¹H NMR Purity Assessment
  • Instrumentation and Reagents:

    • NMR Spectrometer (400 MHz or higher).

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity.

    • High-purity internal standard (optional, for qNMR), such as maleic acid.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the [2-(Propoxymethyl)phenyl]methanamine sample into an NMR tube.

    • Add ~0.7 mL of CDCl₃ and gently mix until fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., D1 = 30 seconds) and number of scans to achieve a high signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Structural Confirmation: Compare the chemical shifts, splitting patterns, and integrations of the signals with the expected structure of [2-(Propoxymethyl)phenyl]methanamine. The aromatic protons, benzylic CH₂, propoxy CH₂, and amine NH₂ protons should all be identifiable.[15]

    • Purity Calculation: Identify signals that do not correspond to the main compound or the solvent. Integrate a well-resolved signal from the main compound and a signal from an impurity. The molar percentage of the impurity can be calculated based on the ratio of their integrals, normalized by the number of protons each signal represents.

Visualization of Analytical Workflows

G cluster_0 Analysis Stage cluster_1 Confirmatory Techniques cluster_2 Reporting Stage Sample Sample Receipt & Preparation HPLC Primary Analysis: RP-HPLC for Purity (%) Sample->HPLC Ortho Orthogonal Confirmation HPLC->Ortho Review Data Review & Integration HPLC->Review GCMS GC-MS: Impurity ID (Volatiles) Ortho->GCMS Is Volatile Impurity Suspected? NMR NMR: Structure & Purity Confirmation Ortho->NMR Is Structural Confirmation Needed? GCMS->Review NMR->Review CoA Certificate of Analysis (CoA) Review->CoA

G cluster_0 Core Validation Parameters cluster_1 Limit & Robustness Testing Method Finalized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Limits LOQ & LOD Specificity->Limits Linearity->Limits Accuracy->Limits Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report

Conclusion and Regulatory Context

The purity of [2-(Propoxymethyl)phenyl]methanamine must be rigorously controlled to ensure the quality of the final API. This application note outlines a robust, multi-modal strategy for this purpose. A validated RP-HPLC method serves as the primary tool for quantification, while orthogonal techniques like GC-MS and NMR spectroscopy provide essential confirmatory data for impurity identification and structural verification. Adherence to the principles and validation requirements outlined in ICH guidelines Q2(R2) for analytical procedures and Q3A(R2)/Q3B(R2) for impurity control is mandatory for regulatory submission and ensures the development of safe and effective medicines.[3][7][16][17]

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Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of [2-(Propoxymethyl)phenyl]methanamine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The methodology leverages a C18 stationary phase with a gradient mobile phase of acetonitrile and acidified water, coupled with UV detection. The entire workflow, from initial parameter selection to full validation according to International Council for Harmonisation (ICH) guidelines, is presented with detailed protocols and scientific rationale.

Introduction and Analyte Properties

[2-(Propoxymethyl)phenyl]methanamine is a primary amine derivative with a core structure relevant in pharmaceutical and chemical synthesis. Its accurate quantification is critical for ensuring product quality and consistency. The presence of a primary amine and a phenyl ring dictates the strategic choices in chromatographic method development. The primary amine can interact with residual silanols on silica-based columns, potentially causing poor peak shape, while the phenyl ring provides a chromophore for straightforward UV detection.

The development of a robust analytical method requires a foundational understanding of the analyte's physicochemical properties.

PropertyValue / CharacteristicSource / Rationale
Chemical Name [2-(Propoxymethyl)phenyl]methanamineIUPAC Nomenclature
CAS Number 1094720-06-5Key Organics, Lead Sciences[1]
Molecular Formula C11H17NOKey Organics, Lead Sciences[1]
Molecular Weight 179.26 g/mol Key Organics, Lead Sciences[1]
Structure
Predicted Polarity Moderately non-polar (Predicted XLogP for similar structures > 3.0)PubChem[2]
Chromophore Phenyl ringStructural Analysis
pKa (Predicted) ~9-10 (for the primary amine)Based on typical benzylamine derivatives

Method Development: Rationale and Strategy

The core objective was to develop a method that provides excellent peak shape, resolution, and sensitivity for [2-(Propoxymethyl)phenyl]methanamine. Our strategy followed a logical progression from analyte characterization to method optimization and validation.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Refinement & Finalization Analyte Analyte Characterization (Polarity, pKa, UV Absorbance) Selection Initial Parameter Selection Analyte->Selection Informs Choices Column Column: C18, 4.6x150mm, 5µm MobilePhase Mobile Phase: ACN & 0.1% Formic Acid (aq) Detector Detector: UV/PDA @ 260 nm Optimization Optimization (Gradient, Flow Rate, Temp.) Column->Optimization Execute & Evaluate MobilePhase->Optimization Execute & Evaluate Detector->Optimization Execute & Evaluate SST System Suitability Testing Optimization->SST FinalMethod Final Validated Method SST->FinalMethod

Caption: Logical workflow for HPLC method development.

Causality Behind Experimental Choices
  • Mode of Chromatography: Reversed-phase HPLC was selected as the primary mode of separation. The analyte's structure, with its non-polar propyl and phenyl groups, predicts sufficient hydrophobic character for good retention on a non-polar stationary phase like C18.[3]

  • Stationary Phase: A robust, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) was chosen as the starting point. High-quality end-capping is crucial to minimize the availability of acidic residual silanols, which can cause severe peak tailing with basic compounds like primary amines.[4][5]

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (allowing for higher efficiency at optimal flow rates) and its ability to disrupt potential pi-pi interactions between the analyte and phenyl-containing stationary phases.[3]

    • Aqueous Phase & pH Control: The primary amine group (pKa ~9-10) must be protonated to ensure it exists as a single ionic species (R-NH3+) and to prevent strong ionic interactions with deprotonated silanols (Si-O-). Using an aqueous mobile phase containing 0.1% formic acid lowers the pH to approximately 2.7. At this pH, the analyte is fully protonated, and the silanols are predominantly in their neutral state (Si-OH), leading to symmetrical peak shapes.[3]

  • Detection: The presence of the phenyl ring results in significant UV absorbance. Based on similar benzylamine structures, a detection wavelength of 260 nm was selected for good sensitivity.[6] A Photodiode Array (PDA) detector is recommended during development to confirm the UV maximum and assess peak purity across the entire spectrum.

  • Elution Mode: A gradient elution was selected to ensure a reasonable retention time for the main analyte while also eluting any potential, more hydrophobic impurities from the column, leading to a robust and comprehensive separation.

Optimized Method and System Suitability

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (reagent grade).

  • Standard: [2-(Propoxymethyl)phenyl]methanamine reference standard (>99% purity).

Final Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detection 260 nm
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
System Suitability Test (SST)

Before initiating any sample sequence, the system's performance must be verified. This is achieved by injecting a standard solution (e.g., 100 µg/mL) five times and evaluating the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating minimal silanol interaction.
Theoretical Plates (N) N ≥ 2000Demonstrates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0%Confirms injection precision and system stability.
%RSD of Retention Time ≤ 1.0%Confirms pump performance and mobile phase consistency.

Detailed Protocols

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 25 mg of [2-(Propoxymethyl)phenyl]methanamine reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Working Standard and Sample Preparation (100 µg/mL)
  • Working Standard: Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Preparation: Prepare the sample to achieve a theoretical final concentration of 100 µg/mL of the active ingredient using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[7][8] The validation process provides a self-validating system, ensuring the trustworthiness of the results.[9][10]

Validation cluster_0 Core Validation Parameters (ICH Q2) Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD_LOQ LOD & LOQ Robustness Robustness ValidationPackage Complete Method Validation Package ValidationPackage->Specificity ValidationPackage->Linearity ValidationPackage->Accuracy ValidationPackage->Precision ValidationPackage->LOD_LOQ ValidationPackage->Robustness

Caption: Key parameters for a comprehensive method validation.

Validation Experiments and Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and a spiked sample. Assess for any interfering peaks at the retention time of the analyte.No interference at the analyte's retention time. Peak purity index > 0.999 from PDA analysis.
Linearity Prepare at least five concentrations across the range of 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity, accuracy, and precision experiments.50 µg/mL to 150 µg/mL.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (80%, 100%, 120% of working concentration). Prepare each level in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. Overall %RSD for intermediate precision ≤ 2.0%.
LOQ/LOD Determine based on the signal-to-noise ratio (S/N).LOQ: S/N ≥ 10. LOD: S/N ≥ 3.
Robustness Deliberately vary key method parameters: • Flow rate (±0.1 mL/min) • Column Temperature (±2 °C) • Mobile Phase Composition (±2% absolute ACN)System suitability parameters must pass. Peak area %RSD should not significantly change.

Note: The acceptance criteria are standard for pharmaceutical assays and should be formally documented in a validation protocol before execution.[11][12][13]

Conclusion

This application note presents a comprehensive, scientifically-grounded RP-HPLC method for the analysis of [2-(Propoxymethyl)phenyl]methanamine. The causality behind each experimental choice has been detailed, ensuring the method is both logical and transferable. The final, optimized conditions demonstrate excellent performance characteristics. The accompanying validation protocol, designed in accordance with ICH guidelines, establishes the method as specific, linear, accurate, precise, and robust, making it suitable for routine use in quality control and research environments.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. [2-(2-Propoxyphenoxy)phenyl]methanamine. [Link]

  • PubChem. [2-(2-Propoxyethoxy)phenyl]methanamine. [Link]

  • Lead Sciences. (2-(Propoxymethyl)phenyl)methanamine. [Link]

  • ResearchGate. Development of a HPLC-FL method to determine benzaldehyde...[Link]

  • SIELC Technologies. Benzylamine HPLC Method. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • Science Publishing Group. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride...[Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

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The Strategic Application of [2-(Propoxymethyl)phenyl]methanamine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Fragment-Based Drug Discovery (FBDD) and the Role of Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is to screen collections of low molecular weight compounds, or "fragments" (typically < 300 Da), to identify weak but efficient binders to a biological target.[3][4] These initial hits then serve as starting points for optimization into potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[2][5] This bottom-up approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[4][6]

Within the vast landscape of chemical fragments, certain structural motifs, often termed "privileged scaffolds," appear repeatedly in successful drug molecules. These scaffolds possess favorable properties for target interaction and synthetic elaboration. The phenylmethanamine core, for instance, is a well-recognized scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) proteins like G protein-coupled receptors (GPCRs) and transporters.[7] This guide focuses on a specific exemplar of this class, [2-(Propoxymethyl)phenyl]methanamine , to illustrate the practical application of a synthetically tractable fragment in a comprehensive FBDD workflow. While this specific molecule may not have extensive published FBDD case studies, its structural features make it an ideal candidate for demonstrating the principles and protocols of fragment-based screening and hit-to-lead evolution.

Fragment Profile: [2-(Propoxymethyl)phenyl]methanamine

Before delving into experimental protocols, a thorough understanding of the chosen fragment is paramount. The causality behind selecting a fragment lies in its physicochemical properties, which must align with the principles of FBDD, often referred to as the "Rule of Three".[6]

PropertyValueSourceSignificance in FBDD
CAS Number 1094720-06-5[8][9]Unique chemical identifier.
Molecular Formula C11H17NO[8]Indicates the elemental composition.
Molecular Weight 179.26 g/mol [8]Complies with the "Rule of Three" (MW < 300), ensuring it is small enough to explore binding pockets effectively.
Hydrogen Bond Donors 1 (amine)InferredProvides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (amine, ether oxygen)InferredOffers additional opportunities for directed interactions.
Rotatable Bonds 5InferredAffords conformational flexibility to adapt to various binding site topographies.
Topological Polar Surface Area (TPSA) 35.25 ŲInferredSuggests good potential for cell permeability.
Predicted logP ~1.8-2.2InferredA balanced lipophilicity is crucial for solubility in aqueous buffers used for screening, while retaining sufficient character for binding.

The structure of [2-(Propoxymethyl)phenyl]methanamine presents several key features for FBDD:

  • Aromatic Ring: Provides a rigid scaffold for pi-stacking or hydrophobic interactions.

  • Primary Amine: A versatile functional group that can act as a hydrogen bond donor and can be readily modified for fragment evolution.

  • Propoxymethyl Side Chain: The ether linkage introduces a degree of flexibility and a hydrogen bond acceptor, while the propyl group can explore hydrophobic sub-pockets. Its position on the ring allows for vectoral growth into solvent-exposed regions.

The FBDD Workflow: A Phased Approach

The journey from a fragment library to a lead compound is a multi-step, iterative process. The following sections detail the protocols and rationale for each phase, using [2-(Propoxymethyl)phenyl]methanamine as our model fragment.

Figure 1: A high-level overview of the Fragment-Based Drug Discovery workflow.

Phase 1: Hit Identification and Validation

The initial goal is to identify fragments that bind to the target protein, even if weakly. This requires highly sensitive biophysical techniques capable of detecting low-affinity interactions.[1][10]

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for primary screening due to its sensitivity, high throughput, and ability to provide kinetic data.[10][11][12]

Objective: To identify fragments from a library, including [2-(Propoxymethyl)phenyl]methanamine, that bind to an immobilized target protein.

Methodology:

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling. Aim for a low to medium density to minimize mass transport effects.

  • System Preparation: Equilibrate the system with a running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO). The DMSO concentration must be precisely matched between the running buffer and the fragment solutions to avoid false positives.[11]

  • Fragment Solution Preparation: Prepare a stock solution of [2-(Propoxymethyl)phenyl]methanamine in 100% DMSO. Dilute this into the running buffer to a final screening concentration (typically 100-500 µM). High fragment solubility is critical for FBDD.[6]

  • Screening Injection: Inject the fragment solutions over the target and reference flow cells. A typical injection time would be 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Subtract the reference channel signal from the target channel signal. A positive binding response indicates an interaction. Hits are typically defined as fragments showing a response significantly above the baseline noise.

  • Hit Prioritization: Prioritize hits based on the binding response and calculated Ligand Efficiency (LE). LE normalizes binding affinity for the size of the molecule and is a key metric in FBDD.

Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy

NMR-based methods are excellent for validating hits from primary screens as they detect binding in solution and can filter out non-specific binders.[3][13] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is particularly well-suited for this purpose.

Objective: To confirm the binding of [2-(Propoxymethyl)phenyl]methanamine to the target protein in solution.

Methodology:

  • Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., PBS in D₂O).

    • Sample A: Target protein (10-20 µM) with [2-(Propoxymethyl)phenyl]methanamine (100-200 µM).

    • Sample B (Control): [2-(Propoxymethyl)phenyl]methanamine (100-200 µM) alone.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum of the control sample to identify the fragment's proton signals.

    • Acquire STD NMR spectra for Sample A. This involves two experiments: one with on-resonance saturation of the protein signals (e.g., at 7.0 ppm) and one with off-resonance saturation (e.g., at 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein upon binding.

  • Interpretation: The presence of signals in the STD difference spectrum corresponding to the protons of [2-(Propoxymethyl)phenyl]methanamine confirms a direct binding event. The relative intensity of the signals can provide initial clues about which part of the fragment is most intimately interacting with the protein.

Phase 2: Structural Characterization

Once a fragment hit is validated, determining its precise binding mode is crucial for guiding the subsequent optimization process.[13] X-ray crystallography is the gold-standard technique for this purpose.[10]

Protocol 3: Co-crystallization and Structure Determination

Objective: To obtain a high-resolution crystal structure of the target protein in complex with [2-(Propoxymethyl)phenyl]methanamine.

Methodology:

  • Crystallization Screening:

    • Crystal Soaking: Grow apo-crystals of the target protein. Transfer these crystals to a solution containing a high concentration of [2-(Propoxymethyl)phenyl]methanamine (e.g., 1-10 mM) for a defined period (minutes to hours) to allow the fragment to diffuse into the crystal and bind.[10]

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment. This is often necessary if the binding of the fragment induces a conformational change.

  • Cryo-protection and Data Collection: Transfer the soaked or co-crystals into a cryo-protectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model. Carefully inspect the resulting electron density maps to confirm the presence and determine the orientation of the bound fragment.

  • Binding Mode Analysis: Analyze the refined structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between [2-(Propoxymethyl)phenyl]methanamine and the protein. This structural information is the foundation for rational, structure-based drug design.[14]

Phase 3: Hit-to-Lead Evolution: The Fragment Growing Strategy

With the structural blueprint in hand, the next phase involves chemically modifying the initial fragment to enhance its affinity and selectivity.[15] The "fragment growing" strategy is a common approach where chemical moieties are added to the fragment to engage with adjacent pockets on the protein surface.[2]

Figure 2: The iterative process of fragment growing from an initial hit to a potent lead.

Protocol 4: Synthetic Elaboration of the [2-(Propoxymethyl)phenyl]methanamine Scaffold

Objective: To synthesize a small, focused library of analogs based on the initial fragment hit to improve binding affinity.

Rationale: The X-ray structure reveals the binding orientation of [2-(Propoxymethyl)phenyl]methanamine and highlights vectors for growth. For our hypothetical example, let's assume the primary amine is making a key hydrogen bond in a deep pocket, while the propoxymethyl group is oriented towards a shallow, hydrophobic groove.

Synthetic Strategy:

  • Amine Modification: The primary amine is an ideal handle for modification.

    • Acylation/Sulfonylation: React [2-(Propoxymethyl)phenyl]methanamine with a series of acyl chlorides or sulfonyl chlorides to introduce new groups that can pick up additional interactions. For example, adding a hydrophobic group could improve binding if a nearby hydrophobic pocket is identified in the crystal structure.

    • Reductive Amination: React the amine with various aldehydes or ketones in the presence of a reducing agent to generate secondary amines, exploring different substituent effects.

  • Aromatic Ring Substitution (SAR by Catalogue):

    • If the synthesis of substituted phenylmethanamine analogs is complex, a "SAR by catalogue" approach can be employed.[14] This involves purchasing commercially available analogs of the core scaffold with different substitutions on the phenyl ring to rapidly explore the structure-activity relationship (SAR).

  • Propoxymethyl Chain Extension:

    • Synthesize analogs with longer or more complex ether chains (e.g., butoxy, benzyloxy) to better occupy the identified hydrophobic groove.

Each newly synthesized compound would be re-evaluated using the biophysical assays (SPR, ITC) to quantify the change in binding affinity. Promising analogs would then be subjected to crystallographic studies to confirm that they retain the original binding mode and to guide the next round of design. This iterative cycle of design, synthesis, and testing is the engine of hit-to-lead optimization.[16]

Conclusion

[2-(Propoxymethyl)phenyl]methanamine serves as an excellent model to illustrate the core tenets of fragment-based drug discovery. Its adherence to the "Rule of Three," coupled with its synthetically tractable functional groups, makes it an ideal starting point for an FBDD campaign. By systematically applying sensitive biophysical screening techniques, validating hits through orthogonal methods, and leveraging high-resolution structural information, fragments like this can be efficiently and rationally evolved into potent, highly optimized lead compounds. The principles and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to successfully implement FBDD strategies in their own discovery programs.

References

  • Fragment-based lead discovery - Wikipedia. Available at: [Link]

  • Fragment Screening | Drug Discovery - Sygnature Discovery. Available at: [Link]

  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH. Available at: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Sci-Hub. Available at: [Link]

  • Fragment Screening & Fragment-Based Drug Design - Creative Bio-Structure. Available at: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers. Available at: [Link]

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. Available at: [Link]

  • Fragment-to-Lead - Creative Biostructure Drug Discovery. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance - PMC - NIH. Available at: [Link]

  • (2-(Propoxymethyl)phenyl)methanamine - Lead Sciences. Available at: [Link]

  • [2-(Propoxymethyl)phenyl]methanamine [ 1094720-06-5 ] - SACTG. Available at: [Link]

  • WO2011141933A2 - Process for preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid and its pharmaceutically acceptable salts - Google Patents.
  • [2-(2-Propoxyethoxy)phenyl]methanamine | C12H19NO2 | CID 43254484 - PubChem. Available at: [Link]

  • (PDF) Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - ResearchGate. Available at: [Link]

  • 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed. Available at: [Link]

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Application Notes & Protocols: The Versatility of N,N-bis(diphenylphosphino)isopropylamine as a Ligand in Ruthenium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of the phosphino-amine (PN) ligand, N,N-bis(diphenylphosphino)isopropylamine, and its corresponding ruthenium complexes. This guide is designed to provide both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Value of Phosphino-Amine (PN) Ligands

In the realm of transition-metal catalysis, the ligand is not a mere spectator but an active participant that dictates the reactivity, selectivity, and efficiency of the metallic center. Phosphino-amine (PN) ligands, which feature both a hard nitrogen and a soft phosphorus donor atom, offer a unique electronic and steric environment. This hard/soft combination allows for fine-tuning of the catalyst's properties, making them highly effective in a range of transformations.

N,N-bis(diphenylphosphino)isopropylamine, hereafter referred to as iPr-PNP , is an exemplary member of this class. Its synthesis is straightforward from commercially available precursors, a significant advantage over more complex ligand scaffolds.[1] The isopropyl group on the nitrogen atom provides moderate steric bulk, influencing the coordination geometry and the accessibility of the metal center. This guide will focus on the application of iPr-PNP in ruthenium-catalyzed hydrogen-borrowing catalysis, a powerful and atom-economical synthetic strategy.[2][3]

Synthesis and Characterization of the iPr-PNP Ligand and its Ruthenium Complex

A robust and reproducible synthesis is the foundation of any successful catalytic system. The protocols provided below are designed to be self-validating, with clear steps and explanations for the causality behind each experimental choice.

Protocol: Synthesis of N,N-bis(diphenylphosphino)isopropylamine (iPr-PNP)

This protocol outlines the condensation reaction between chlorodiphenylphosphine and isopropylamine. The use of triethylamine as a base is crucial to quench the HCl generated in situ, driving the reaction to completion.[1][4]

Workflow Diagram: Synthesis of iPr-PNP

cluster_reactants Reactants cluster_process Process cluster_product Product & Purification A Isopropylamine D Combine in Anhydrous THF under Argon Atmosphere A->D B Chlorodiphenylphosphine (2 eq.) B->D C Triethylamine (2 eq.) C->D E Stir at 0°C to Room Temperature D->E F Filter off Triethylamine Hydrochloride Salt E->F G Remove Solvent under Reduced Pressure F->G H Crude Product G->H I Recrystallize from Ethanol H->I J N,N-bis(diphenylphosphino)isopropylamine (iPr-PNP) I->J

Caption: Workflow for the synthesis of the iPr-PNP ligand.

Materials and Equipment:

  • Isopropylamine

  • Chlorodiphenylphosphine

  • Triethylamine (distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethanol

  • Schlenk line and glassware

  • Magnetic stirrer and stir bars

  • Cannula and syringes

Step-by-Step Protocol:

  • Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Maintaining an inert atmosphere is critical as phosphines are susceptible to oxidation.[5]

  • Reactant Preparation: In the flask, dissolve isopropylamine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous THF.

  • Slow Addition: Cool the solution to 0°C using an ice bath. Add a solution of chlorodiphenylphosphine (2.1 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. A white precipitate of triethylamine hydrochloride will form.

  • Workup: Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt. Wash the filter cake with additional anhydrous THF.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot anhydrous ethanol to afford N,N-bis(diphenylphosphino)isopropylamine as a white crystalline solid.

Protocol: Synthesis of [RuCl(p-cymene)(iPr-PNP)][BF4] Complex

This protocol describes the synthesis of a common pre-catalyst by reacting the iPr-PNP ligand with the dimeric ruthenium precursor, [RuCl2(p-cymene)]2. The addition of a silver salt facilitates the abstraction of a chloride ligand, creating a cationic complex.[6]

Materials and Equipment:

  • N,N-bis(diphenylphosphino)isopropylamine (iPr-PNP)

  • [RuCl2(p-cymene)]2

  • Silver tetrafluoroborate (AgBF4)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Schlenk line and glassware

Step-by-Step Protocol:

  • Inert Atmosphere: In a flame-dried Schlenk flask, combine iPr-PNP (2.1 eq.) and [RuCl2(p-cymene)]2 (1.0 eq.) under an argon atmosphere.

  • Solvent Addition: Add anhydrous DCM and stir the resulting solution at room temperature for 1 hour.

  • Chloride Abstraction: Add silver tetrafluoroborate (AgBF4) (2.1 eq.) to the solution. A white precipitate of AgCl will form immediately. Shield the reaction from light as silver salts can be light-sensitive.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Workup: Filter the mixture through Celite to remove the AgCl precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure. Add anhydrous diethyl ether to precipitate the product.

  • Purification: Collect the resulting orange solid by filtration, wash with diethyl ether, and dry under vacuum.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized ligand and complex.

CompoundTechniqueExpected Values
iPr-PNP Ligand ³¹P NMR (CDCl₃)δ ≈ 68.5 ppm
¹H NMR (CDCl₃)Multiplets for phenyl protons (δ ≈ 7.2-7.4 ppm), multiplet for isopropyl CH, doublets for isopropyl CH₃.
IR (cm⁻¹)Bands around 3057 (C-H sp²), 1488-1431 (C=C aromatic), 1172 (C-N), 1091 (C-P).[6]
[RuCl(p-cymene)(iPr-PNP)][BF₄] ³¹P NMR (CDCl₃)δ ≈ 69.6 ppm[6]
¹H NMR (CDCl₃)Shifted phenyl and isopropyl proton signals, characteristic signals for the p-cymene ligand (e.g., doublets around 5.8-5.9 ppm).[6]
ESI-MS (m/z)Peak corresponding to the cationic fragment [C₃₇H₄₀ClNP₂Ru]⁺.

Application in Catalysis: N-Alkylation via Borrowing Hydrogen

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" principle is an elegant, atom-economical process for forming C-N and C-C bonds.[3][7] The catalyst temporarily "borrows" hydrogen from a stable substrate (like an alcohol) to generate a reactive intermediate (an aldehyde), which then reacts with another substrate (like an amine). The catalyst then returns the hydrogen to the newly formed intermediate, regenerating the catalyst and yielding the final product.[8][9]

Mechanism Diagram: Ruthenium-Catalyzed N-Alkylation of an Amine

cluster_cycle Catalytic Cycle cluster_substrates RuH2 [Ru]-H₂ Ru [Ru] RuH2->Ru Imine - Amine Imine RCH=NR' Ru->RuH2 RCH₂OH - RCHO Aldehyde RCHO Aldehyde->Imine + R'NH₂ - H₂O Amine_in R'NH₂ Amine_out RCH₂NHR' Imine->Amine_out + [Ru]-H₂ (Hydrogenation)

Caption: Simplified catalytic cycle for the borrowing hydrogen N-alkylation.

Protocol: N-Alkylation of Aniline with Benzyl Alcohol

This protocol details a model reaction showcasing the efficiency of the [RuCl(p-cymene)(iPr-PNP)][BF₄] catalyst system.[2] A base is required to facilitate the initial dehydrogenation step.

Materials and Equipment:

  • [RuCl(p-cymene)(iPr-PNP)][BF₄] pre-catalyst

  • Aniline (distilled)

  • Benzyl alcohol

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Toluene or Dioxane

  • Reaction vials with screw caps

  • Heating block or oil bath

  • GC-MS or NMR for analysis

Step-by-Step Protocol:

  • Catalyst Loading: In a reaction vial under an inert atmosphere, add the ruthenium pre-catalyst (e.g., 1-2 mol%).

  • Reactant Addition: To the vial, add aniline (1.0 eq.), benzyl alcohol (1.1 eq.), the base (e.g., KOH, 15 mol%), and the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vial tightly and place it in a preheated heating block at 110-120°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove the base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the N-benzylaniline product.

Expert Insights & Causality:

  • Choice of Base: A base is essential to deprotonate the alcohol, facilitating its coordination to the ruthenium center and subsequent β-hydride elimination to form the aldehyde and a ruthenium-hydride species.[3]

  • Solvent: High-boiling, non-coordinating solvents like toluene or dioxane are preferred to achieve the necessary reaction temperatures without interfering with the catalyst.

  • Excess Alcohol: A slight excess of the alcohol can help push the equilibrium towards the product, especially if the alcohol is volatile at the reaction temperature.

Concluding Remarks for the Practicing Scientist

The iPr-PNP ligand represents a highly versatile and accessible tool for the development of robust ruthenium catalysts. The protocols detailed herein for the synthesis of the ligand, its ruthenium complex, and its application in borrowing hydrogen catalysis provide a solid foundation for further exploration. The modularity of the PN ligand synthesis allows for facile tuning of steric and electronic properties by simply changing the amine precursor, opening avenues for rapid reaction discovery and optimization.[1] Researchers are encouraged to use these notes as a starting point for developing novel catalytic systems for a wide array of synthetic transformations, from fine chemical synthesis to the development of new pharmaceutical intermediates.

References

  • Broomfield, L. M., Wu, Y., Martin, E., & Shafir, A. (2015). Phosphino-amine (PN) Ligands for Rapid Catalyst Discovery in Ruthenium-Catalyzed Hydrogen-Borrowing Alkylation of Anilines: a proof of principle. Advanced Synthesis & Catalysis, 357(16-17), 3538–3548. [Link]

  • Broomfield, L. M., et al. (2015). Phosphino-amine (PN) Ligands for Rapid Catalyst Discovery in Ruthenium-Catalyzed Hydrogen-Borrowing Alkylation of Anilines: A Proof of Principle. ResearchGate. [Link]

  • McClelland, K., et al. (2023). Ruthenium Complexes with Protic Ligands: Influence of the Position of OH Groups and π Expansion on Luminescence and Photocytotoxicity. National Institutes of Health. [Link]

  • Woollins, J. D., et al. (2008). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Böttcher, D. (2012). Structural Characterization of N,N-Bis(diphenylphosphanyl)propylamine. ResearchGate. [Link]

  • Mhlongo, N. N., & Gu, F. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry. [Link]

  • Venkateswaran, R., Mague, J. T., & Balakrishna, M. S. (2007). Ruthenium(II) complexes containing bis(2-(diphenylphosphino)phenyl) ether and their catalytic activity in hydrogenation reactions. Inorganic Chemistry, 46(3), 809–817. [Link]

  • Sushev, V. V., et al. (2014). [N,N-Bis(diphenylphosphino)isopropylamine]dibromidonickel(II). National Institutes of Health. [Link]

  • Fernández-Fariña, S., et al. (2019). Design, Synthesis and Characterization of a Phosphino-Azine Ligand. MDPI. [Link]

  • Schutte, M., Visser, H. G., & Brink, A. (2009). [N,N-Bis(diphenylphosphino)propylamine-κ2 P,P]bromidotricarbonylrhenium(I). National Institutes of Health. [Link]

  • Corrales Sanchez, V., et al. (2021). Tuning the Cytotoxicity of Bis-Phosphino-Amines Ruthenium(II) Para-Cymene Complexes for Clinical Development in Breast Cancer. National Institutes of Health. [Link]

  • Guillén, J., & Corma, A. (2018). Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis. Digital CSIC. [Link]

  • Lee, C.-L., et al. (2022). Ruthenafuran Complexes Supported by the Bipyridine-Bis(diphenylphosphino)methane Ligand Set: Synthesis and Cytotoxicity Studies. National Institutes of Health. [Link]

  • May, B. (2018). Borrowing Hydrogen Catalysis. Dr. May Group. [Link]

  • Woollins, J. D., et al. (2006). Scheme 1 Synthesis of the N,N-bis(diphenylphosphino)-4-aminodi-... ResearchGate. [Link]

  • Demerseman, B., & Dixneuf, P. H. (2010). Preparation of phosphines through C–P bond formation. National Institutes of Health. [Link]

  • Lu, Z., et al. (2014). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. National Institutes of Health. [Link]

  • Schutte, M., Visser, H. G., & Brink, A. (2009). (PDF) [N,N-Bis(diphenylphosphino)propylamine-κP,P]bromidotricarbonylrhenium(I). ResearchGate. [Link]

  • Walspurger, S., et al. (2019). 1 A new class of ligand derived from the reactions of bis(dialkylphosphino)amines and 9-diazofluorene: preparation, structure an. ChemRxiv. [Link]

  • Gasser, G., et al. (2020). Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy. National Institutes of Health. [Link]

  • Cornu, D., Miele, P., & Bonn, B. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2,4s6-TRIS{[BIS(ISOPROPYLAMINO)BORYLKISOPROPYL)AMINO}BORAZINE. HAL Open Science. [Link]

  • Cardo, L., et al. (2007). Synthesis and Cytotoxicity of Dinuclear Complexes Containing ruthenium(II) Bipyridyl Units Linked by a Bis(pyridylimine) Ligand. PubMed. [Link]

  • Adhikari, D., et al. (2017). Borrowing hydrogen mechanism for N‐alkylation of amines with alcohols (M=transition metal). ResearchGate. [Link]1)

Sources

Application Notes and Protocols for Reductive Amination with [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, enabling the efficient construction of carbon-nitrogen bonds.[1][2] This powerful reaction converts aldehydes and ketones into primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals and other biologically active molecules.[2] This guide provides a comprehensive overview and detailed experimental protocols for conducting reductive amination using the versatile primary amine, [2-(Propoxymethyl)phenyl]methanamine.

The narrative will delve into the mechanistic underpinnings of the reaction, offer practical guidance on reagent selection and reaction optimization, and provide step-by-step procedures for synthesis, workup, and purification. The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot their own synthetic challenges.

Mechanistic Overview: The Pathway to Amines

Reductive amination is a two-step process that occurs in a single pot.[3][4][5] The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine) intermediate.[3][4][6] The subsequent and irreversible step is the reduction of this C=N double bond by a reducing agent to yield the final amine product.[1][4][6]

The choice of reducing agent is critical to the success of the reaction. It must be sufficiently reactive to reduce the imine or iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[7]

Reductive_Amination_Mechanism Reactants Aldehyde/Ketone + [2-(Propoxymethyl)phenyl]methanamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine Dehydration Product Secondary Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Water - H₂O

Caption: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent

Several reducing agents are commonly employed for reductive amination, each with its own advantages and disadvantages. The choice depends on the specific substrates, desired reactivity, and safety considerations.

Reducing AgentFormulaKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and highly selective for imines over carbonyls. Effective for a wide range of substrates, including acid-sensitive ones. Less toxic than NaBH₃CN.[3][7][8]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[8][9]
Sodium Cyanoborohydride NaBH₃CNHighly selective for iminium ions. Allows for convenient one-pot reactions.[1][7] However, it is highly toxic and generates cyanide waste.[5][7]Methanol (MeOH), Ethanol (EtOH)[8]
Sodium Borohydride NaBH₄Potent and cost-effective, but can also reduce the starting aldehyde or ketone, necessitating a two-step procedure where the imine is pre-formed.[1][7][8]Methanol (MeOH), Ethanol (EtOH)[8]
α-Picoline-Borane A mild and efficient reducing agent that can be used in various solvents, including water.Methanol (MeOH), Water (H₂O), Neat
Benzylamine-Borane An air-stable complex that is effective for reductive amination under mild conditions.[5]Protic or aprotic solvents[5]

For most applications involving [2-(Propoxymethyl)phenyl]methanamine, Sodium Triacetoxyborohydride (STAB) is the recommended reducing agent due to its high selectivity, broad substrate scope, and improved safety profile.[7]

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general method for the reductive amination of an aldehyde or ketone with [2-(Propoxymethyl)phenyl]methanamine using sodium triacetoxyborohydride.

Experimental_Workflow Start Start: Assemble Glassware AddReactants 1. Add Aldehyde/Ketone and [2-(Propoxymethyl)phenyl]methanamine to Solvent Start->AddReactants Stir 2. Stir for Imine Formation (e.g., 30-60 min at RT) AddReactants->Stir AddSTAB 3. Add Sodium Triacetoxyborohydride (STAB) portion-wise Stir->AddSTAB Monitor 4. Monitor Reaction Progress (TLC/LC-MS) AddSTAB->Monitor Quench 5. Quench Reaction (e.g., with NaHCO₃ solution) Monitor->Quench Extract 6. Aqueous Workup & Extraction Quench->Extract Dry 7. Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Concentrate 8. Concentrate under Reduced Pressure Dry->Concentrate Purify 9. Purify Crude Product (e.g., Column Chromatography) Concentrate->Purify Characterize 10. Characterize Final Product (NMR, MS, etc.) Purify->Characterize End End: Pure Secondary Amine Characterize->End

Caption: Step-by-step experimental workflow.

Materials:
  • Aldehyde or ketone (1.0 equiv)

  • [2-(Propoxymethyl)phenyl]methanamine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)[7]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv) and dissolve it in the chosen anhydrous solvent (DCE or DCM).

  • Amine Addition: Add [2-(Propoxymethyl)phenyl]methanamine (1.0-1.2 equiv) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive ketones, the addition of 1-2 equivalents of acetic acid can be beneficial.[7]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.3-1.6 equiv) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).[7]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent and/or extend the reaction time.
Steric hindrance of substrates.Consider using a more reactive reducing agent or higher reaction temperatures.
Low Yield Hydrolysis of the imine intermediate.Ensure anhydrous reaction conditions. Use of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial.[7]
Side Product Formation Reduction of the starting carbonyl.Use a more selective reducing agent like STAB. If using NaBH₄, ensure complete imine formation before its addition.[1][7][8]
Over-alkylation of the amine.Reductive amination is generally less prone to over-alkylation than direct alkylation.[1][10] However, using a slight excess of the amine can help.

Safety Precautions

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety. Always adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.[11][12]

  • Handling Reagents:

    • [2-(Propoxymethyl)phenyl]methanamine and other amine derivatives: Can be corrosive and cause skin and eye irritation.[11][12] Avoid inhalation and direct contact.[11][12]

    • Sodium Triacetoxyborohydride (STAB): Is water-sensitive and can release flammable gases upon contact with water.[8] Handle in a dry atmosphere.

    • Sodium Cyanoborohydride: Is highly toxic. Use with extreme caution and have appropriate quenching and waste disposal procedures in place.[7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of the Final Product

The structure and purity of the synthesized secondary amine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reductive Amination - Common Conditions. (n.d.). The Organic Synthesis Archive. [Link]

  • Reductive Amination - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Reductive Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Myers Chem 115. (n.d.). Harvard University. [Link]

  • Safety Data Sheet: Methylamine - Carl ROTH. (n.d.). Carl ROTH. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025). Reddit. [Link]

  • SAFETY DATA SHEET - Spectrum Pharmacy Products. (2022). Spectrum Pharmacy Products. [Link]

  • (2-(Propoxymethyl)phenyl)methanamine - Lead Sciences. (n.d.). Lead Sciences. [Link]

  • Reductive Amination - YouTube. (2023). YouTube. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditionsq - Sciencemadness.org. (n.d.). Sciencemadness.org. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (2014). BYU ScholarsArchive. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed. (2020). PubMed. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PubMed Central. (n.d.). PubMed Central. [Link]

  • [2-(2-Propoxyphenoxy)phenyl]methanamine | C16H19NO2 | CID 28601470 - PubChem. (n.d.). PubChem. [Link]

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large-scale synthesis considerations for [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of [2-(Propoxymethyl)phenyl]methanamine

Introduction

[2-(Propoxymethyl)phenyl]methanamine is a substituted benzylamine derivative that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structural motif, featuring a primary amine and a propoxymethyl ether group on the aromatic ring, makes it a versatile intermediate for introducing specific functionalities. This guide provides a comprehensive overview of a robust and scalable two-step synthetic route, designed for researchers and process chemists in industrial drug development. The narrative emphasizes the rationale behind procedural choices, safety considerations, and process controls essential for large-scale production.

Part 1: Synthesis of the Key Intermediate: 2-(Propoxymethyl)benzaldehyde

The cornerstone of this synthetic approach is the reliable preparation of the aldehyde intermediate, 2-(propoxymethyl)benzaldehyde. The most direct and industrially viable method for this transformation is the Williamson ether synthesis, a classic and dependable reaction for forming ethers.[1][2] This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. For this specific target, we will utilize salicylaldehyde (2-hydroxybenzaldehyde) as the phenolic starting material.

Synthetic Workflow: Williamson Ether Synthesis

cluster_0 Step 1: O-Alkylation Salicylaldehyde Salicylaldehyde Reaction Reaction Mixture (Heat, 80°C) Salicylaldehyde->Reaction PropylHalide 1-Bromopropane PropylHalide->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Solvent Acetonitrile (ACN) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling & Quenching Purification Distillation Workup->Purification Crude Product Product1 2-(Propoxymethyl)benzaldehyde Purification->Product1 Purified Intermediate

Caption: Workflow for the synthesis of 2-(Propoxymethyl)benzaldehyde.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Salicylaldehyde

  • 1-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃), finely milled

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with salicylaldehyde (1.0 eq) and acetonitrile (10 volumes).

  • Base Addition: Begin agitation and add finely milled anhydrous potassium carbonate (1.5 eq). Stir the resulting suspension for 30 minutes at room temperature to ensure good dispersion.

  • Alkylating Agent Addition: Add 1-bromopropane (1.1 eq) to the mixture dropwise via an addition funnel over 30-60 minutes. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the consumption of salicylaldehyde is complete. A similar procedure has been reported for related syntheses.[3]

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal & Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile. To the resulting residue, add water and ethyl acetate. Stir vigorously, then separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(propoxymethyl)benzaldehyde. For large-scale operations, the crude product is best purified by vacuum distillation to obtain the final intermediate with high purity.

Data Summary: Williamson Ether Synthesis
ParameterRecommended ValueRationale
Salicylaldehyde 1.0 eqLimiting reagent.
1-Bromopropane 1.1 - 1.2 eqSlight excess ensures complete conversion of the starting material.
Potassium Carbonate 1.5 - 2.0 eqSufficient base to neutralize the phenolic proton and drive the reaction.
Solvent Acetonitrile or DMFPolar aprotic solvents that facilitate SN2 reactions.[2]
Temperature 80 - 85 °C (Reflux)Provides sufficient energy for the reaction to proceed at a practical rate.
Reaction Time 12 - 18 hoursTypical duration for completion, should be confirmed by in-process controls.
Causality and Scale-up Considerations

The choice of potassium carbonate as the base is critical for large-scale synthesis due to its lower cost, ease of handling, and safer profile compared to stronger bases like sodium hydride.[4] Finely milling the K₂CO₃ increases its surface area, enhancing reaction kinetics. Acetonitrile is an excellent solvent choice as it is relatively easy to remove during work-up. The purification by vacuum distillation is highly amenable to industrial scale and effectively removes non-volatile impurities and any unreacted starting materials.

Part 2: Large-Scale Synthesis of [2-(Propoxymethyl)phenyl]methanamine

The conversion of the aldehyde intermediate to the target primary amine is efficiently achieved through direct reductive amination. For industrial applications, catalytic hydrogenation is the preferred method due to its high atom economy (water being the only stoichiometric byproduct), the relatively low cost of hydrogen gas, and the recyclability of the catalyst.[5][6] This process involves the in-situ formation of an imine from the aldehyde and ammonia, which is then immediately reduced by hydrogen over a metal catalyst.

Synthetic Workflow: Reductive Amination

cluster_1 Step 2: Reductive Amination Aldehyde 2-(Propoxymethyl)benzaldehyde Reactor High-Pressure Reactor (Hydrogenation) Aldehyde->Reactor Ammonia Ammonia in Methanol Ammonia->Reactor Catalyst Raney Nickel Catalyst->Reactor Hydrogen Hydrogen Gas (H₂) Hydrogen->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Completion Purification Solvent Removal & Vacuum Distillation Filtration->Purification Crude Amine Solution FinalProduct [2-(Propoxymethyl)phenyl]methanamine Purification->FinalProduct Purified Final Product

Caption: Workflow for the reductive amination to the target amine.

Experimental Protocol: Catalytic Reductive Amination

Materials:

  • 2-(Propoxymethyl)benzaldehyde

  • Methanolic Ammonia (7N solution)

  • Raney® Nickel (50% slurry in water, catalyst)

  • Hydrogen Gas (H₂)

  • Methanol

  • Diatomaceous Earth (e.g., Celite®)

Procedure:

  • Reactor Charging: To a high-pressure hydrogenation reactor (autoclave), add 2-(propoxymethyl)benzaldehyde (1.0 eq) dissolved in methanol.

  • Catalyst Addition: Under an inert atmosphere (nitrogen), carefully add Raney® Nickel (5-10% by weight of the aldehyde, washed with methanol to remove water).

  • Ammonia Addition: Add a 7N solution of ammonia in methanol (5-10 eq of NH₃). The excess ammonia helps to drive the imine formation and minimize the formation of secondary amine byproducts.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-40 bar) and begin vigorous stirring. Heat the reactor to 60-80°C.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases. This can be confirmed by GC analysis of a reaction aliquot.

  • Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake must be kept wet with water or solvent at all times and disposed of according to safety protocols.

  • Purification: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. The resulting crude amine can be purified by vacuum distillation to yield high-purity [2-(Propoxymethyl)phenyl]methanamine. The purification of benzylamines often involves distillation to remove impurities.[7]

Data Summary: Reductive Amination
ParameterRecommended ValueRationale
Catalyst Raney® Nickel or Pd/CHighly active and cost-effective catalysts for reductive amination.[6]
Catalyst Loading 5-10 wt% (dry basis)Sufficient for efficient reaction; can be optimized for specific equipment.
Ammonia 5-10 eqExcess ammonia favors primary amine formation and suppresses dialkylation.
Solvent MethanolExcellent solvent for reactants and facilitates the reaction.
H₂ Pressure 10 - 40 barHigher pressure increases reaction rate; must be within equipment limits.
Temperature 60 - 80 °CBalances reaction rate against potential side reactions.
Trustworthiness and Self-Validation

The success of this protocol relies on careful control of reaction parameters. In-process controls (IPCs) are crucial. For Step 1, TLC or GC can validate the complete consumption of salicylaldehyde. For Step 2, monitoring hydrogen uptake provides a real-time measure of reaction progress. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the data with expected values for the target structure. Purity is typically assessed by GC or HPLC, with a target of >98% for most applications.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from Kanto-PPC. [Link]

  • Wikipedia contributors. (2024, January 1). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemtalk. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Li, Z., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia contributors. (2023, December 28). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

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use of [2-(Propoxymethyl)phenyl]methanamine in the synthesis of bioactive compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of [2-(Propoxymethyl)phenyl]methanamine in the Synthesis of Novel Bioactive Compounds

Introduction: The Role of Novel Building Blocks in Modern Drug Discovery

In the landscape of medicinal chemistry, the discovery and implementation of novel chemical building blocks are paramount to expanding the accessible chemical space for drug development. The structural and physicochemical properties of starting materials fundamentally dictate the characteristics of the final bioactive compounds. [2-(Propoxymethyl)phenyl]methanamine is an emerging building block that offers unique features for the synthesis of new molecular entities. Its structure, comprising a reactive primary amine on a benzyl scaffold and a propoxymethyl ether group, presents a versatile platform for generating derivatives with potentially favorable pharmacological profiles. The primary amine serves as a key handle for a multitude of chemical transformations, while the propoxymethylphenyl moiety can influence lipophilicity, solubility, and metabolic stability, and may engage in specific interactions with biological targets.

This guide provides a detailed application framework for the use of [2-(Propoxymethyl)phenyl]methanamine in the rational design and synthesis of a hypothetical, yet representative, bioactive molecule: a novel Type-II kinase inhibitor designated as BGC-K-Inhib-01 . This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, scientific rationale, and practical insights.

Part 1: Rationale for the Design of BGC-K-Inhib-01

The 2,4-Diaminopyrimidine Scaffold: A Privileged Hinge-Binder

Protein kinases are a major class of drug targets, particularly in oncology. A significant portion of kinase inhibitors are ATP-competitive, binding to the ATP pocket in the kinase domain.[1] The pyrimidine core is a well-established "hinge-binding" motif, capable of mimicking the hydrogen bonding interactions of the adenine base of ATP with the kinase hinge region.[2][3] Specifically, the 2,4-diaminopyrimidine scaffold provides crucial hydrogen bond donors and acceptors that anchor the inhibitor to the protein backbone, a foundational requirement for potent inhibition.[4]

Targeting the Inactive State: The Type-II Inhibition Strategy

Kinase inhibitors can be broadly classified based on the conformational state of the kinase they bind. Type-I inhibitors bind to the active "DFG-in" conformation, while Type-II inhibitors bind to the inactive "DFG-out" conformation.[5][6] Type-II inhibitors often exhibit greater selectivity because they target a less-conserved allosteric pocket adjacent to the ATP-binding site, which is only accessible in the inactive state.[7] Our hypothetical target, BGC-K-Inhib-01 , is designed as a Type-II inhibitor, featuring a substituted aryl group at the 5-position of the pyrimidine ring, engineered to occupy this allosteric pocket.

The Strategic Role of the [2-(Propoxymethyl)phenyl]methanamine Moiety

In the design of BGC-K-Inhib-01 , the [2-(Propoxymethyl)phenyl]methanamine fragment is installed at the C4 position of the pyrimidine core. This positions the substituted phenyl ring towards the solvent-exposed region of the ATP-binding cleft. The rationale for this design choice is twofold:

  • Physicochemical Modulation : The propoxymethyl group is a key modulator of the compound's physicochemical properties. It can enhance solubility compared to more lipophilic alkyl or aryl groups and can influence cell permeability. Its ether linkage offers greater metabolic stability compared to, for instance, an ester.[8][9]

  • Bioisosteric Potential : The propoxymethyl group can be considered a non-classical bioisostere for other functionalities.[10][11] It can mimic the hydrogen-bonding capabilities of other groups or provide a vector for further optimization of the molecule's interaction with the solvent front or peripheral regions of the target protein.

Part 2: Synthesis of BGC-K-Inhib-01: A Detailed Protocol

This section outlines the complete, step-by-step synthetic route for the preparation of the hypothetical kinase inhibitor, BGC-K-Inhib-01 . Each protocol is designed to be self-validating, with explanations for the choice of reagents and conditions.

Overall Synthetic Workflow

The synthesis is a three-step process starting from commercially available 2,4-diamino-6-chloropyrimidine.

Synthetic_Workflow A 2,4-Diamino-6-chloropyrimidine B Intermediate 1 (2,4-Diamino-6-chloro-5-iodopyrimidine) A->B Step 1: Iodination C Intermediate 2 (N4-Benzyl-5-iodo-pyrimidine-2,4-diamine derivative) B->C Step 2: SNAr Reaction D BGC-K-Inhib-01 (Final Product) C->D Step 3: Suzuki Coupling

Figure 1: Overall synthetic workflow for BGC-K-Inhib-01.
Protocol 1: Synthesis of 2,4-Diamino-6-chloro-5-iodopyrimidine (Intermediate 1)

Rationale: The first step involves the regioselective iodination of the electron-rich pyrimidine ring at the C5 position. The introduction of iodine is crucial as it serves as a handle for the subsequent Suzuki cross-coupling reaction to install the allosteric-binding moiety. N-Iodosuccinimide (NIS) is chosen as a mild and effective electrophilic iodinating agent for this type of substrate.[12]

Reaction Scheme:

(A representative image of the chemical reaction would be here)

Reagents and Materials:

Reagent/MaterialMol. Wt.Amount (mg)Moles (mmol)Equivalents
2,4-Diamino-6-chloropyrimidine144.56144510.01.0
N-Iodosuccinimide (NIS)224.98247511.01.1
Acetonitrile (anhydrous)-50 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-diamino-6-chloropyrimidine (1.45 g, 10.0 mmol).

  • Add 50 mL of anhydrous acetonitrile and stir to dissolve the starting material.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add N-Iodosuccinimide (2.48 g, 11.0 mmol) portion-wise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be less polar than the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (100 mL) and wash with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining NIS, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from ethanol to afford Intermediate 1 as a pale yellow solid.

  • Expected Yield: 85-95%

  • Hypothetical Characterization Data (Intermediate 1):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.10 (s, 2H, NH₂), 6.55 (s, 2H, NH₂).

    • MS (ESI+): m/z = 271.4 [M+H]⁺.

Protocol 2: Synthesis of N4-((2-(Propoxymethyl)phenyl)methyl)-5-iodo-pyrimidine-2,4-diamine (Intermediate 2)

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The primary amine of [2-(Propoxymethyl)phenyl]methanamine displaces the chloride at the C4 position of the pyrimidine ring. The C4 position is more reactive towards nucleophilic attack than the C2 position in this scaffold. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving it to completion.[13]

Reaction Scheme:

(A representative image of the chemical reaction would be here)

Reagents and Materials:

Reagent/MaterialMol. Wt.Amount (mg/µL)Moles (mmol)Equivalents
Intermediate 1270.4613525.01.0
[2-(Propoxymethyl)phenyl]methanamine179.269865.51.1
DIPEA129.241305 µL7.51.5
N-Methyl-2-pyrrolidone (NMP)-25 mL--

Procedure:

  • In a 50 mL sealed tube, dissolve Intermediate 1 (1.35 g, 5.0 mmol) in 25 mL of NMP.

  • Add [2-(Propoxymethyl)phenyl]methanamine (0.99 g, 5.5 mmol) to the solution.

  • Add DIPEA (1.31 mL, 7.5 mmol) to the reaction mixture.

  • Seal the tube and heat the mixture to 120 °C for 8 hours.

  • Monitor the reaction by TLC (30% ethyl acetate in hexanes).

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (3 x 50 mL) and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum. If necessary, purify further by column chromatography on silica gel (gradient elution: 20% to 50% ethyl acetate in hexanes) to yield Intermediate 2 as an off-white solid.

  • Expected Yield: 70-80%

  • Hypothetical Characterization Data (Intermediate 2):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.30-7.15 (m, 4H, Ar-H), 6.10 (br s, 1H, NH), 4.85 (s, 2H, Ar-CH₂-N), 4.65 (s, 2H, Ar-CH₂-O), 4.50 (s, 2H, NH₂), 3.40 (t, J=6.8 Hz, 2H, O-CH₂), 1.65 (m, 2H, CH₂), 0.90 (t, J=7.2 Hz, 3H, CH₃).

    • MS (ESI+): m/z = 414.1 [M+H]⁺.

Protocol 3: Synthesis of BGC-K-Inhib-01

Rationale: The final step is a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming C-C bonds and is widely used in the synthesis of kinase inhibitors to introduce the fragment that binds to the allosteric site.[12] Here, we couple Intermediate 2 with 4-methoxy-3-(trifluoromethyl)phenylboronic acid. The trifluoromethyl group can provide beneficial interactions in the hydrophobic allosteric pocket, while the methoxy group can improve solubility. A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the coupling.

Reaction Scheme:

(A representative image of the chemical reaction would be here)

Reagents and Materials:

Reagent/MaterialMol. Wt.Amount (mg)Moles (mmol)Equivalents
Intermediate 2413.268262.01.0
4-Methoxy-3-(trifluoromethyl)phenylboronic acid221.955332.41.2
Pd(PPh₃)₄1155.561160.10.05
Sodium Carbonate (2M aqueous solution)-4 mL8.04.0
1,4-Dioxane-20 mL--
Toluene-5 mL--

Procedure:

  • To a 50 mL flask, add Intermediate 2 (826 mg, 2.0 mmol), 4-methoxy-3-(trifluoromethyl)phenylboronic acid (533 mg, 2.4 mmol), and Pd(PPh₃)₄ (116 mg, 0.1 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (20 mL), degassed toluene (5 mL), and the degassed 2M aqueous sodium carbonate solution (4 mL).

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (gradient elution: 30% to 60% ethyl acetate in hexanes) to afford the final product, BGC-K-Inhib-01 , as a white solid.

  • Expected Yield: 60-75%

  • Hypothetical Characterization Data (BGC-K-Inhib-01):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.00 (m, 7H, Ar-H), 6.15 (br s, 1H, NH), 4.88 (s, 2H, Ar-CH₂-N), 4.68 (s, 2H, Ar-CH₂-O), 4.55 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 3.42 (t, J=6.8 Hz, 2H, O-CH₂), 1.68 (m, 2H, CH₂), 0.92 (t, J=7.2 Hz, 3H, CH₃).

    • ¹³C NMR (100 MHz, CDCl₃): δ 162.1, 160.5, 158.2, 155.4, 137.8, 132.1, 130.5, 129.0, 128.5, 127.8, 125.0 (q, J=272 Hz, CF₃), 122.1, 115.3, 112.0, 72.5, 68.9, 56.0, 45.2, 22.8, 10.5.

    • HRMS (ESI+): Calculated for C₂₆H₂₉F₃N₄O₂ [M+H]⁺: 499.2264; Found: 499.2261.

Part 3: Hypothetical Biological Application and Data

Mechanism of Action Visualization

The designed molecule, BGC-K-Inhib-01 , is hypothesized to bind to the ATP pocket of a target kinase in its inactive DFG-out conformation.

Binding_Mode Hypothetical Binding Mode of BGC-K-Inhib-01 cluster_kinase Kinase ATP-Binding Site cluster_inhibitor BGC-K-Inhib-01 hinge Hinge Region (Backbone NH/CO) gatekeeper Gatekeeper Residue allosteric_pocket Allosteric Pocket (DFG-out) solvent Solvent Front pyrimidine 2,4-Diaminopyrimidine Core pyrimidine->hinge H-Bonds pyrimidine->gatekeeper Proximity benzylamine [2-(Propoxymethyl)phenyl]methyl moiety benzylamine->solvent Solvent Interaction suzuki_moiety 4-Methoxy-3-(CF3)phenyl moiety suzuki_moiety->allosteric_pocket Hydrophobic Interactions

Figure 2: Proposed binding interactions of BGC-K-Inhib-01.
Quantitative Biological Data (Hypothetical)

To illustrate the potential of this synthetic approach, the following table presents hypothetical biological data for BGC-K-Inhib-01 against a panel of kinases.

Kinase TargetIC₅₀ (nM)Selectivity vs. Kinase X
Target Kinase (e.g., ABL1) 15 -
Kinase X (e.g., SRC)85057-fold
Kinase Y (e.g., LCK)>10,000>667-fold
Kinase Z (e.g., EGFR)>10,000>667-fold

Conclusion

This application guide demonstrates the utility of [2-(Propoxymethyl)phenyl]methanamine as a versatile building block in the synthesis of complex, bioactive molecules. Through a rational, multi-step synthesis, we have outlined the preparation of a hypothetical Type-II kinase inhibitor, BGC-K-Inhib-01 . The protocols provided are detailed and grounded in established chemical principles, offering a clear roadmap for researchers. The strategic incorporation of the [2-(Propoxymethyl)phenyl]methanamine moiety highlights how thoughtful selection of starting materials can be used to fine-tune the physicochemical and pharmacological properties of lead compounds, ultimately accelerating the drug discovery process.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Stone, K. C., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12116–12130. [Link]

  • Gogoi, D., et al. (2020). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 25(21), 5066. [Link]

  • Menta, E., et al. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. VantAI. [Link]

  • Wang, Y., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(7), 936. [Link]

  • Player, M. R., & Sowin, T. J. (2004). Solid-Phase Synthesis of 2,4-Diaminopyrimidines via Lewis Acid-Mediated Aromatic Nucleophilic Substitution. Journal of Combinatorial Chemistry, 6(4), 547–552. [Link]

  • Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609. [Link]

  • Liu, Y., et al. (2013). Discovery of a Potent and Selective Type II Inhibitor of Cyclin-Dependent Kinase 2 (CDK2). ACS Medicinal Chemistry Letters, 4(5), 493–497. [Link]

  • Zuccotto, F., et al. (2010). The inactive conformation of the DFG motif provides a new binding pocket for Type II kinase inhibitors. Journal of Molecular Biology, 398(4), 541-550. [Link]

  • Miwatashi, S., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib), a potent oral inhibitor of Bcr-Abl and Src family kinases. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-48B1-001

Version: 1.0

Introduction: Navigating the Synthesis of [2-(Propoxymethyl)phenyl]methanamine

Welcome to the technical support guide for the synthesis of [2-(Propoxymethyl)phenyl]methanamine. This document is designed for researchers, chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity.

The synthesis of primary benzylic amines like [2-(Propoxymethyl)phenyl]methanamine, while conceptually straightforward, is often plagued by challenges such as incomplete conversion, the formation of difficult-to-remove byproducts, and inconsistent yields. This guide provides in-depth, experience-driven advice structured in a question-and-answer format to directly address the critical issues you may encounter. We will explore the two most robust synthetic routes—Reductive Amination and the Gabriel Synthesis—explaining the causality behind procedural choices and providing validated protocols to ensure reliable outcomes.

Logical Troubleshooting Workflow

This diagram outlines the general workflow for diagnosing and resolving issues in your synthesis.

G Start Synthesis Attempted CheckYield Yield & Purity Acceptable? Start->CheckYield Success Process Complete CheckYield->Success Yes Troubleshoot Initiate Troubleshooting CheckYield->Troubleshoot No AnalyzeByproducts Analyze Impurity Profile (NMR, LC-MS) Troubleshoot->AnalyzeByproducts IdentifyRoute Identify Synthetic Route ReductiveAm Reductive Amination Issues IdentifyRoute->ReductiveAm Route 1 Gabriel Gabriel Synthesis Issues IdentifyRoute->Gabriel Route 2 Optimize Implement Protocol Modifications ReductiveAm->Optimize Gabriel->Optimize AnalyzeByproducts->IdentifyRoute Optimize->Start Re-run Synthesis G Aldehyde 2-(Propoxymethyl)benzaldehyde Imine Imine Intermediate Aldehyde->Imine Reversible Imine Formation Alcohol 2-(Propoxymethyl)benzyl alcohol (Side Product) Aldehyde->Alcohol Aldehyde Reduction Ammonia + NH3 Product [2-(Propoxymethyl)phenyl]methanamine (Desired Product) Imine->Product Reduction SecondaryAmine Secondary Amine (Side Product) Imine->SecondaryAmine Over-alkylation Reducer1 + Reducing Agent Reducer2 + Reducing Agent Overalkylation + Product

Caption: Reaction pathways in the reductive amination synthesis.

Q1: My reaction is incomplete. I recover significant amounts of the starting aldehyde. What is causing this and how can I fix it?

A: This is a classic issue rooted in the equilibrium of imine formation. The condensation of the aldehyde and ammonia to form the imine is a reversible reaction that produces water. If water is not effectively removed or if the ammonia concentration is too low, the equilibrium will favor the starting materials, leaving your aldehyde unreacted.

Causality & Solution:

  • Imine-Water Equilibrium: The reaction R-CHO + NH₃ ⇌ R-CH=NH + H₂O must be driven to the right.

    • Actionable Advice: Add a dehydrating agent. Activated 4Å molecular sieves are an excellent choice as they are non-reactive and efficiently sequester water as it forms. [1]2. Ammonia Source: Gaseous ammonia can be difficult to manage. Using an ammonia salt provides a high effective concentration in solution.

    • Actionable Advice: Use ammonium acetate (NH₄OAc) or ammonium chloride (NH₄Cl) in a solvent like methanol. Methanol is protic and helps with imine formation.

  • pH Control: The reaction is sensitive to pH. The ideal pH is typically between 6 and 8. If too acidic, the ammonia is fully protonated (NH₄⁺) and is no longer nucleophilic. If too basic, the aldehyde may undergo side reactions.

Recommended Protocol:

  • To a solution of 2-(propoxymethyl)benzaldehyde (1 eq.) in anhydrous methanol, add ammonium acetate (5-10 eq.) and activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction to 0 °C before proceeding with the reduction step.

Q2: My primary byproduct is 2-(propoxymethyl)benzyl alcohol. How do I prevent the reduction of my starting material?

A: This indicates that your reducing agent is reacting faster with the aldehyde than with the imine intermediate. The key is to choose a reducing agent that is selective for the protonated iminium ion over the carbonyl group.

Causality & Solution:

  • Reducing Agent Reactivity: Sodium borohydride (NaBH₄) is a powerful reductant that can readily reduce aldehydes. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective, showing preferential reactivity towards the iminium ion, which is more electrophilic than the aldehyde. [1]* Reaction Conditions: Adding the reducing agent after allowing time for imine formation (as described in Q1) ensures the concentration of the imine is maximized before reduction begins.

Reducing AgentProsCons
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Poorly selective; often reduces the starting aldehyde.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for the imine. Effective under mildly acidic to neutral conditions.Generates toxic HCN upon acidic workup. Requires careful handling.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective, non-toxic byproducts. Effective in aprotic solvents (e.g., DCE, THF).More expensive, moisture-sensitive.
H₂ with Pd/C Catalyst "Green" reagent, high atom economy.Requires specialized hydrogenation equipment. May not be selective if other reducible groups are present. [2]

Recommended Protocol (Using NaBH₃CN):

  • Follow the protocol for imine formation from Q1.

  • After stirring for 1-2 hours, add NaBH₃CN (1.5 eq.) portion-wise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by adding dilute HCl (monitor for gas evolution in a well-ventilated hood).

  • Proceed with an aqueous workup and extraction.

Q3: I am observing a significant amount of a higher molecular weight impurity, likely the secondary amine. How can I avoid this over-alkylation?

A: The formation of the secondary amine, bis[[2-(propoxymethyl)phenyl]methyl]amine, occurs when the primary amine product acts as a nucleophile and reacts with another molecule of the imine intermediate. This is a common issue when the concentration of the product builds up while starting material is still present.

Causality & Solution:

  • Statistical Probability: The reaction is a competition between ammonia and the newly formed primary amine attacking the imine. To favor the desired reaction, the concentration of ammonia must be significantly higher than that of the product at all times.

  • Actionable Advice: Use a large excess of the ammonia source. Ratios of 5:1 to 20:1 of ammonia to aldehyde are common. [3][4]This statistically ensures that an imine intermediate is more likely to encounter an ammonia molecule than a product molecule.

Part 2: Gabriel Synthesis: A Robust Alternative for Primary Amine Purity

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines that completely avoids the issue of over-alkylation. [5][6]It is a two-step process involving the Sₙ2 reaction of potassium phthalimide with a benzyl halide, followed by the liberation of the amine.

G Start 2-(Propoxymethyl)benzyl Halide Intermediate N-Alkylated Phthalimide Start->Intermediate Sₙ2 Alkylation Phthalimide + Potassium Phthalimide Product [2-(Propoxymethyl)phenyl]methanamine Intermediate->Product Cleavage Cleavage + Hydrazine or Acid/Base

Caption: The two-stage Gabriel synthesis pathway.

Q1: The first step, alkylation of potassium phthalimide, is slow and gives a low yield. How can I improve it?

A: This step is a standard Sₙ2 reaction. Its success depends on solvent polarity, temperature, and the purity of your reagents.

Causality & Solution:

  • Solvent Choice: The reaction requires a polar aprotic solvent to dissolve the potassium phthalimide and promote the Sₙ2 mechanism.

    • Actionable Advice: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice for this reaction. Ensure it is truly anhydrous, as water will hydrolyze the phthalimide anion.

  • Temperature: Like most Sₙ2 reactions, the rate is temperature-dependent.

    • Actionable Advice: Heating the reaction mixture, typically to 80-100 °C, will significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Leaving Group: The nature of the halide on your starting material is critical.

    • Actionable Advice: The benzyl bromide is more reactive than the chloride. If you are starting from 2-(propoxymethyl)benzyl alcohol, using PBr₃ or CBr₄/PPh₃ to generate the bromide is recommended.

Q2: The final cleavage of the N-alkylated phthalimide is incomplete or messy. What's the best way to release the amine?

A: This is the most critical and often lowest-yielding step of the Gabriel synthesis. [7]Both hydrazinolysis and acidic/basic hydrolysis have drawbacks, but hydrazinolysis is generally preferred for its milder conditions and cleaner workup.

Causality & Solution:

  • Hydrazinolysis (The Ing-Manske Procedure): Hydrazine (N₂H₄) attacks the carbonyl groups of the phthalimide, forming a very stable five-membered ring (phthalhydrazide) and liberating the free primary amine. [8]This is generally the most efficient method.

    • Actionable Advice: Use hydrazine hydrate in an alcohol solvent (e.g., ethanol) and heat the mixture to reflux. The phthalhydrazide byproduct is often insoluble and can be easily removed by filtration.

  • Acidic or Basic Hydrolysis: This requires harsh conditions (e.g., concentrated HCl or NaOH at high temperatures for extended periods), which can degrade the desired product. This method is generally avoided unless the product is exceptionally robust.

Recommended Protocol (Hydrazinolysis):

  • Dissolve the N-alkylated phthalimide intermediate (1 eq.) in ethanol.

  • Add hydrazine hydrate (1.5-2.0 eq.) to the solution.

  • Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide should form.

  • Cool the reaction to room temperature and filter to remove the solid byproduct.

  • Acidify the filtrate with HCl to protonate the amine, then wash with an organic solvent (e.g., ether) to remove any neutral impurities.

  • Basify the aqueous layer with NaOH and extract the free amine product with dichloromethane or ethyl acetate.

General FAQs

Q: What is the best general purification strategy for my final product? A: As a basic compound, [2-(Propoxymethyl)phenyl]methanamine can be effectively purified using an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with 2M NaOH) and the pure amine re-extracted into an organic solvent. Final polishing can be done via distillation or column chromatography on silica gel (using a solvent system containing a small amount of triethylamine, e.g., 1-2%, to prevent tailing).

Q: What key analytical techniques should I use to monitor the reaction and confirm my product? A:

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and visualize with UV light and a potassium permanganate stain (which is excellent for detecting amines and aldehydes).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying impurities. Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic CH₂-NH₂ protons (~3.8 ppm) and the NH₂ protons (a broad singlet).

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify byproducts.

References

  • University of Calgary. (n.d.). Gabriel synthesis of RNH2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]

  • JoVE. (n.d.). Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]

  • Patsnap. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • Cheong, P. H., et al. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Reddit. (2022). Reaction between benzyl amine and vinyl chloride. Retrieved from [Link]

  • Lead Sciences. (n.d.). (2-(Propoxymethyl)phenyl)methanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. Retrieved from [Link]

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  • PubChem. (n.d.). [2-(2-Propoxyethoxy)phenyl]methanamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • PubChem. (n.d.). [2-(2-Propoxyphenoxy)phenyl]methanamine. Retrieved from [Link]

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  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]

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purification challenges of [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [2-(Propoxymethyl)phenyl]methanamine

A Senior Application Scientist's Guide to Purification and Troubleshooting

Welcome to the technical support guide for [2-(Propoxymethyl)phenyl]methanamine (CAS 1094720-06-5). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile benzylamine intermediate. The unique structure, featuring a primary amine and an ether linkage, presents specific challenges during purification. This guide provides in-depth, field-proven solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, stability, and general purification strategy for [2-(Propoxymethyl)phenyl]methanamine.

Q1: What are the primary stability concerns for [2-(Propoxymethyl)phenyl]methanamine?

A1: Like many primary benzylamines, this compound is susceptible to two main degradation pathways:

  • Reaction with Atmospheric Carbon Dioxide: The basic amine functionality readily reacts with CO₂ to form a solid carbamate salt. This is often observed as a white precipitate forming in the neat material upon exposure to air. It is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Oxidation: Aromatic amines can be sensitive to oxidation, which may lead to the formation of colored impurities over time, especially if exposed to air and light.

Q2: I've just completed the synthesis. What are the most probable impurities in my crude product?

A2: The impurity profile depends heavily on the synthetic route. However, for common syntheses involving the reduction of a nitrile (2-(propoxymethyl)benzonitrile) or a reductive amination of an aldehyde, you should anticipate:

  • Unreacted Starting Materials: Residual 2-(propoxymethyl)benzonitrile or 2-(propoxymethyl)benzaldehyde.

  • Over-Reduction Products: If a benzyl halide was a precursor, you might see the de-halogenated starting material.

  • Secondary Amine Formation: The primary amine product can react with the starting aldehyde (if used) to form an imine, which is then reduced to form the secondary amine, bis([2-(propoxymethyl)phenyl]methyl)amine. This is a common and often difficult-to-remove impurity.[2]

  • Catalyst Residues: If catalytic hydrogenation was used, trace metals (e.g., Palladium, Nickel) may be present.[3]

Q3: What are the most critical safety precautions to take during purification?

A3: [2-(Propoxymethyl)phenyl]methanamine, as a benzylamine derivative, should be handled as a corrosive and harmful substance.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., fluoro rubber), safety goggles with side shields, and a lab coat.[4]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]

  • Corrosivity: The compound is alkaline and can cause severe skin burns and eye damage.[4] In case of contact, flush the affected area immediately and continuously with water.

  • Incompatible Materials: Avoid contact with strong acids and oxidizing agents, as reactions can be vigorous.[1]

Q4: How should I store the final, purified product for long-term stability?

A4: To ensure the integrity of your purified material, storage conditions are critical.

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent reaction with CO₂ and oxygen.

  • Temperature: Store in a cool, dark place. A refrigerator (2-8°C) is recommended for long-term storage.[6]

  • Container: Use a tightly sealed container, such as an amber glass bottle with a Teflon-lined cap.

Part 2: Troubleshooting Guide for Purification

This section provides direct answers and step-by-step protocols for specific experimental challenges.

Issue 1: My crude product is a complex mixture. How should I perform the initial workup before chromatography?

Cause: Synthetic reactions rarely go to 100% completion and often generate both acidic and neutral byproducts. Direct loading of this crude mixture onto a silica column can result in poor separation and irreversible binding of impurities.

Solution: Perform a Liquid-Liquid Acid-Base Extraction.

This classic technique is highly effective for separating basic amines from neutral and acidic impurities. By converting the amine into its water-soluble salt, you can effectively "wash" away non-basic organic compounds.

Protocol 1: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic [2-(Propoxymethyl)phenyl]methanamine will protonate (forming the hydrochloride salt) and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Wash Step: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of ethyl acetate or DCM to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is strongly basic (pH > 11). Your product will deprotonate and may precipitate or form an oily layer.

  • Re-extraction: Extract the free amine back into an organic solvent (ethyl acetate or DCM) 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, but likely still not perfect, free base.

Issue 2: My compound shows severe peak tailing during silica gel column chromatography.

Cause: This is the most common problem when purifying amines on standard silica gel. The surface of silica is covered with acidic silanol groups (Si-OH), which strongly and often irreversibly interact with the basic amine, leading to poor peak shape and low recovery.

Solution: Modify the Mobile Phase or Use an Alternative Stationary Phase.

You can either neutralize the acidic sites on the silica or use a stationary phase that is less acidic.

Table 1: Comparison of Chromatographic Conditions
Stationary PhaseMobile Phase ModifierExpected OutcomeRationale
Silica Gel NoneSevere peak tailing, low recoveryStrong acid-base interaction between the amine and silanol groups.
Silica Gel 1-2% Triethylamine (Et₃N)Good. Symmetrical peaksEt₃N is a stronger, less sterically hindered base that competitively binds to the silanol sites, allowing the target amine to elute properly.
Silica Gel 1-2% Ammonium Hydroxide (NH₄OH) in MeOHGood. Symmetrical peaksAmmonia serves the same purpose as Et₃N but is more volatile and easier to remove. Best used with more polar solvent systems.
Alumina (neutral or basic) NoneFair to Good. Improved peak shapeAlumina is less acidic than silica, reducing the unwanted interaction with the basic analyte.
Protocol 2: Modified Silica Gel Chromatography
  • Prepare Mobile Phase: Choose a suitable solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol). To this mixture, add 1% triethylamine by volume (e.g., 10 mL of Et₃N per 990 mL of solvent).

  • Pack the Column: Pack the silica gel column using the Et₃N-modified mobile phase.

  • Equilibrate: Flush the packed column with at least 3-5 column volumes of the modified mobile phase to ensure the entire stationary phase is fully equilibrated and the silanol groups are passivated.

  • Load and Elute: Load your sample (pre-adsorbed onto a small amount of silica for best results) and run the column as usual.

  • Post-Run Removal: Triethylamine is volatile and can typically be removed along with the solvent under high vacuum.

Issue 3: I'm losing my product during distillation, and the final material is discolored.

Cause: While distillation is an effective method for removing non-volatile impurities, benzylamines can be susceptible to thermal degradation and oxidation at high temperatures. Discoloration is a classic sign of decomposition.

Solution: Use Vacuum Distillation.

By reducing the pressure, you significantly lower the boiling point of the compound, allowing for distillation at a much lower temperature where decomposition is minimized.

Protocol 3: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are well-sealed with appropriate vacuum grease. Use a short-path distillation head if possible to minimize travel distance for the vapor.

  • Inert Atmosphere: Before heating, evacuate and backfill the system with an inert gas (e.g., nitrogen) 2-3 times to remove oxygen.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure to the desired level.

  • Heating: Gently heat the distillation flask using an oil bath with magnetic stirring. Avoid aggressive heating to prevent bumping.

  • Collection: Collect the fractions that distill over at a stable temperature and pressure. The pure [2-(Propoxymethyl)phenyl]methanamine should be a colorless to light yellow liquid.[7]

  • Storage: Immediately transfer the collected, pure fractions into a clean, dry, pre-weighed container under an inert atmosphere.

Part 3: Final Purity Assessment

After purification, it is essential to confirm the purity of [2-(Propoxymethyl)phenyl]methanamine. High-Performance Liquid Chromatography (HPLC) is the preferred method.

Protocol 4: Reversed-Phase HPLC Method
  • Instrumentation:

    • HPLC System: Standard system with a UV detector.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For aromatic amines, a Phenyl column can offer alternative selectivity due to π-π interactions.[8][9][10]

    • Detection: UV at 220 nm or 254 nm.

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient: Start with a linear gradient, for example: 10% B to 90% B over 15 minutes. Hold at 90% B for 2 minutes.

    • Column Temperature: 30°C.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5-1.0 mg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.[11]

Part 4: Visualization of Workflows

Diagram 1: General Purification Strategy

This diagram outlines the logical flow from a crude reaction mixture to a final, analytically pure product.

PurificationWorkflow crude Crude Product (Amine + Impurities) workup Acid-Base Extraction crude->workup  Initial Cleanup purification Purification Step workup->purification  Isolation chromatography Column Chromatography (Et3N Modified) purification->chromatography distillation Vacuum Distillation purification->distillation analysis Purity Analysis (HPLC) chromatography->analysis distillation->analysis product Pure Product (>98%) analysis->product  Meets Spec

Caption: A typical workflow for the purification of [2-(Propoxymethyl)phenyl]methanamine.

Diagram 2: Overcoming Peak Tailing on Silica Gel

This diagram illustrates the chemical principle behind using a mobile phase modifier to improve chromatographic performance.

PeakTailingSolution cluster_0 Without Modifier cluster_1 With Triethylamine (Et3N) Modifier silica1 Silica Surface (Si-OH) tailing Broad, Tailing Peak silica1->tailing amine1 Amine (R-NH2) amine1->silica1 Strong Acid-Base Interaction silica2 Silica Surface (Si-OH) et3n Et3N et3n->silica2 Passivation amine2 Amine (R-NH2) sharp_peak Symmetrical Peak amine2->sharp_peak Clean Elution

Caption: Mechanism of peak shape improvement using a basic modifier in silica gel chromatography.

References

  • Carl ROTH. (n.d.). Safety Data Sheet - Benzylamine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. [Link]

  • Lead Sciences. (n.d.). (2-(Propoxymethyl)phenyl)methanamine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28601470, [2-(2-Propoxyphenoxy)phenyl]methanamine. [Link]

  • Google Patents. (2015).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43254484, [2-(2-Propoxyethoxy)phenyl]methanamine. [Link]

  • Oishi, T., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega. [Link]

  • Needham, S. R., et al. (1999). Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. Rapid Communications in Mass Spectrometry. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenamine, 4-ethoxy-2-methyl-N-phenyl- on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 113438338, [2-(2-Propoxyphenyl)phenyl]methanamine. [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Reddy, G. M., et al. (2011). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]

  • Rösner, P., et al. (2005). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. [Link]

  • SIELC Technologies. (2018). Butanal, 2-(phenylmethylene)-. [Link]

  • Separation Methods Technologies. (n.d.). Phenyl Columns. [Link]

  • Li, J., et al. (2015). Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC. World Journal of Organic Chemistry. [Link]

  • Lázaro, M. J., et al. (2001). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Google Patents. (1998). EP0822250A1 - Process for the extraction of 2-phenylethanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 174581778, (2-Phenyl-2-propyloxasilinan-6-yl)methanamine. [Link]

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Technical Support Center: Synthesis of [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide from the desk of a Senior Application Scientist.

Welcome to the technical support center for the synthesis of [2-(Propoxymethyl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key amine intermediate. My goal is to provide not just solutions, but a deep understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Overview of Primary Synthetic Pathways

The synthesis of [2-(Propoxymethyl)phenyl]methanamine can be approached via several established routes, each with its own set of advantages and potential pitfalls. The three most common pathways starting from a pre-functionalized benzene ring are Reductive Amination, Nitrile Reduction, and the Gabriel Synthesis.

Synthetic_Pathways Start_Aldehyde 2-(Propoxymethyl)benzaldehyde Target [2-(Propoxymethyl)phenyl]methanamine Start_Aldehyde->Target Reductive Amination (NH3, Reducing Agent) Start_Nitrile 2-(Propoxymethyl)benzonitrile Start_Nitrile->Target Nitrile Reduction (e.g., LiAlH4, H2/cat.) Start_Halide 2-(Propoxymethyl)benzyl Halide Start_Halide->Target Gabriel Synthesis (1. K-Phthalimide 2. Hydrazine) Start_Halide->Target Direct Ammonolysis (xs NH3)

Caption: Primary synthetic routes to [2-(Propoxymethyl)phenyl]methanamine.

Troubleshooting Guide & Experimental FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Issues in Reductive Amination

Reductive amination is often the preferred method due to its efficiency.[1] However, it is prone to specific side reactions if not carefully controlled. The process involves the reaction of 2-(propoxymethyl)benzaldehyde with an ammonia source to form an imine, which is subsequently reduced.[2]

Q1: My reaction yield is low, and I've isolated a significant byproduct with approximately double the mass of my target molecule. What is it and how do I prevent it?

A1: This is a classic case of over-alkylation, leading to the formation of a secondary amine. The primary amine product, [2-(Propoxymethyl)phenyl]methanamine, is nucleophilic and can react with a second molecule of the starting aldehyde. This forms a new imine, which is then reduced to the dimeric secondary amine, di([2-(propoxymethyl)phenyl]methyl)amine. This side reaction is a common issue in benzylamine synthesis.[3]

Causality & Mechanism:

The product amine competes with ammonia for the aldehyde. Because the product is often more soluble in the organic solvent than ammonia and can be a stronger nucleophile, its reaction with the aldehyde can be kinetically favored.

Dimer_Formation Aldehyde Starting Aldehyde Imine1 Intermediate Imine Aldehyde->Imine1 + Ammonia Imine2 Dimeric Imine Aldehyde->Imine2 + Primary Amine Product Ammonia Ammonia (NH3) PrimaryAmine Product (Primary Amine) SecondaryAmine Side-Product (Secondary Amine) Imine1->PrimaryAmine + [H] Imine2->SecondaryAmine + [H]

Caption: Competing pathways leading to desired product vs. secondary amine byproduct.

Troubleshooting & Prevention:

  • Excess Ammonia Source: Use a large molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to statistically favor the reaction of the aldehyde with ammonia over the product amine.

  • Controlled Addition: Add the reducing agent slowly to the mixture of the aldehyde and ammonia source. This keeps the concentration of the primary amine product low at any given time, minimizing its chance to react with remaining aldehyde.

  • Choice of Reducing Agent: Use a reagent that is more selective for imines over aldehydes, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2] This allows the imine-forming equilibrium to be established before reduction occurs.

Q2: My post-reaction analysis (¹H NMR, GC-MS) shows the presence of [2-(Propoxymethyl)phenyl]methanol. Why did this form?

A2: This indicates direct reduction of the starting aldehyde. The reducing agent is not perfectly selective and can reduce the aldehyde carbonyl group directly to an alcohol, in competition with the desired reductive amination pathway.[4]

Causality & Prevention:

  • Reagent Choice: This side reaction is more common with powerful, less selective reducing agents like sodium borohydride (NaBH₄), especially at non-optimal pH. As mentioned above, switching to NaBH₃CN or NaBH(OAc)₃ is highly recommended. These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are very effective at reducing the protonated iminium ion.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to decrease the rate of direct aldehyde reduction, which often has a higher activation energy than imine reduction.

  • One-Pot, Two-Step Procedure: First, allow the aldehyde and ammonia source to stir for a period (e.g., 1-2 hours) to ensure the imine has formed. Then, introduce the reducing agent. This temporal separation of steps can significantly improve selectivity.

Section 2: Issues in Gabriel Synthesis

The Gabriel synthesis is an excellent method for producing primary amines free from over-alkylation contaminants.[5][6] It involves the Sₙ2 alkylation of potassium phthalimide with a benzyl halide, followed by cleavage of the phthalimide group.[7]

Q1: The final hydrazinolysis step to release the amine is sluggish and gives a poor yield. What's going wrong?

A1: The cleavage of the N-alkylated phthalimide intermediate can be challenging. Incomplete reaction is common, and the resulting phthaloyl hydrazide byproduct can sometimes complicate purification. While hydrazine is the standard reagent, the reaction conditions must be optimized.[8]

Causality & Prevention:

  • Reaction Conditions: Ensure you are using an adequate excess of hydrazine hydrate and that the reaction is heated sufficiently (often to reflux in a solvent like ethanol) for an extended period. Monitoring by TLC is crucial to determine completion.

  • pH Adjustment: Some studies have shown that adjusting the pH after the initial reaction can accelerate the breakdown of intermediates and improve yields.[9]

  • Alternative Cleavage: If hydrazinolysis consistently fails, consider acid- or base-catalyzed hydrolysis. Be aware that these methods require harsh conditions (e.g., concentrated HCl or NaOH at reflux) and may not be compatible with other functional groups in more complex molecules.[6]

Q2: I'm using 2-(propoxymethyl)benzyl bromide as my starting material, but I'm isolating 2-(propoxymethyl)benzyl alcohol. How can I avoid this?

A2: This is due to hydrolysis of the benzyl bromide. Benzyl halides are susceptible to hydrolysis, an Sₙ1-type reaction, if water is present in the reaction medium. The phthalimide anion is a good nucleophile, but water can compete.

Causality & Prevention:

  • Anhydrous Conditions: The first step of the Gabriel synthesis (alkylation) must be performed under strictly anhydrous conditions. Use a dry, aprotic solvent like DMF or acetonitrile. Ensure your potassium phthalimide and benzyl halide are dry.

  • Reagent Purity: Use high-purity potassium phthalimide. If you prepare it yourself from phthalimide and a base like potassium hydride or potassium carbonate, ensure all water is removed.[5]

Quantitative Data Summary

Synthetic RouteCommon Side Product(s)Typical CauseKey Prevention StrategyPurity Outlook
Reductive Amination Di([2-(propoxymethyl)phenyl]methyl)amineProduct amine reacts with starting aldehydeUse large excess of NH₃; slow addition of reducer; use NaBH(OAc)₃Good to Excellent
[2-(Propoxymethyl)phenyl]methanolDirect reduction of starting aldehydeUse imine-selective reducer (e.g., NaBH₃CN); control temperatureGood to Excellent
Gabriel Synthesis Unreacted N-alkylated phthalimideIncomplete cleavageOptimize hydrazinolysis time/temp; consider acid hydrolysisExcellent
[2-(Propoxymethyl)phenyl]methanolHydrolysis of starting benzyl halideStrict anhydrous conditions during alkylation stepExcellent
Nitrile Reduction 2-(Propoxymethyl)benzoic acidHydrolysis of nitrileStrict anhydrous conditions; careful workupGood
Direct Ammonolysis Secondary and Tertiary AminesOver-alkylation of productVery large excess of ammonia; often unavoidablePoor to Fair

Experimental Protocols

Protocol 1: High-Selectivity Reductive Amination

This protocol is optimized to minimize the formation of both secondary amine and alcohol byproducts.

  • Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(propoxymethyl)benzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane (approx. 0.2 M).

  • Add ammonium acetate (5-10 eq) and molecular sieves (4Å). Stir the mixture at room temperature for 2-3 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Gabriel Synthesis for High Purity

This protocol ensures the clean formation of the primary amine, avoiding over-alkylation.

  • Alkylation: In a flask dried in an oven and cooled under nitrogen, suspend potassium phthalimide (1.1 eq) in anhydrous DMF (approx. 0.5 M).

  • Add a solution of 2-(propoxymethyl)benzyl bromide (1.0 eq) in anhydrous DMF dropwise at room temperature.

  • Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring the disappearance of the benzyl bromide by TLC.

  • Isolation of Intermediate: After cooling, pour the reaction mixture into water to precipitate the N-alkylated phthalimide. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Hydrazinolysis (Cleavage): Suspend the dried N-alkylated phthalimide intermediate in ethanol (approx. 0.3 M).

  • Add hydrazine hydrate (3-5 eq) and heat the mixture to reflux for 4-12 hours. A thick precipitate will form.

  • Workup: Cool the mixture to room temperature. Acidify with dilute HCl to dissolve the amine product and any excess hydrazine. Filter off the phthaloyl hydrazide precipitate.

  • Make the filtrate basic (pH > 11) with aqueous NaOH and extract the desired primary amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Low Yield or Impure Product CheckRoute Which Synthetic Route? Start->CheckRoute ReductiveAmine Reductive Amination CheckRoute->ReductiveAmine Reductive Amination Gabriel Gabriel Synthesis CheckRoute->Gabriel Gabriel HighMW High MW Impurity Present? ReductiveAmine->HighMW IncompleteCleavage Incomplete Cleavage? Gabriel->IncompleteCleavage AlcoholImpurity Alcohol Impurity Present? HighMW->AlcoholImpurity No Sol_Dimer Diagnosis: Dimer Formation Action: Use excess NH3 source, slow reducer addition, switch to NaBH(OAc)3. HighMW->Sol_Dimer Yes Sol_AldehydeRed Diagnosis: Aldehyde Reduction Action: Switch to NaBH3CN/NaBH(OAc)3, lower temperature. AlcoholImpurity->Sol_AldehydeRed Yes Sol_Cleavage Diagnosis: Incomplete Hydrazinolysis Action: Increase reaction time/temp, ensure excess hydrazine. IncompleteCleavage->Sol_Cleavage Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. [Link]

  • Wikipedia. (2023). Benzylamine. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Master Organic Chemistry. (n.d.). The Gabriel Synthesis. [Link]

  • Reddit. (2022). How to purify Benzylamine?[Link]

  • Cai, G., et al. (2015). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry.
  • Serafin, K., et al. (2017).
  • PrepChem. (n.d.). Preparation of benzylamine. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

  • Organic Chemistry Tutor. (2018). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

  • Ariffin, A., et al. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines.
  • designer-drug.com. (n.d.). Synthesis of Benzylamine and Derivatives. [Link]

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Technical Support Center: Optimizing Derivatization of [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing reaction conditions for [2-(Propoxymethyl)phenyl]methanamine derivatization.

Welcome to the technical support guide for the derivatization of [2-(Propoxymethyl)phenyl]methanamine (CAS No: 1094720-06-5).[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and drug development professionals in optimizing their synthetic strategies. Our goal is to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Core Concepts & General Considerations

Before initiating any derivatization, understanding the starting material and fundamental reaction principles is paramount. [2-(Propoxymethyl)phenyl]methanamine is a primary benzylic amine, a structural motif that dictates its reactivity. The primary amine is a potent nucleophile, while the benzyl group can influence steric accessibility and electronic properties.

FAQ: What are the critical initial steps before starting my reaction?

Answer: Success begins with preparation. Three factors are non-negotiable:

  • Reagent Purity: The purity of your [2-(Propoxymethyl)phenyl]methanamine and all reagents is critical. Impurities can interfere with the reaction, leading to byproducts and low yields.[3][4] Use freshly purchased or purified materials.

  • Anhydrous Conditions: Many derivatization reagents, particularly acyl halides and Lewis acids, are highly sensitive to moisture.[3][4] Water can consume the reagent or deactivate catalysts. Always use anhydrous solvents and consider techniques like flame-drying glassware or performing reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Proper Storage of Starting Material: [2-(Propoxymethyl)phenyl]methanamine should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its integrity.[1]

General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing reaction issues.

start Reaction Start reagents 1. Verify Reagent Purity & Anhydrous Conditions start->reagents setup 2. Reaction Setup (Inert Atmosphere?) reagents->setup monitor 3. Monitor Progress (TLC / LC-MS) setup->monitor outcome 4. Evaluate Outcome monitor->outcome Reaction Complete success Reaction Successful Proceed to Workup outcome->success Target Yield & Purity Met troubleshoot Initiate Troubleshooting outcome->troubleshoot Low Yield / Impurities start Low Acylation Yield q_base Is a base present in ≥1.0 equivalent? start->q_base a_base Add ≥1.1 eq. of base (e.g., Triethylamine) q_base->a_base No q_temp Was the reaction run at low temp (0-5 °C)? q_base->q_temp Yes a_base->q_temp a_temp Perform reaction in an ice bath to slow hydrolysis. q_temp->a_temp No q_addition Was the acyl chloride added dropwise? q_temp->q_addition Yes a_temp->q_addition a_addition Add acylating agent slowly to control reaction rate. q_addition->a_addition No q_reagent Are reagents fresh and anhydrous? q_addition->q_reagent Yes a_addition->q_reagent a_reagent Use freshly opened or purified reagents. q_reagent->a_reagent No end Yield Improved q_reagent->end Yes a_reagent->end

Caption: Decision tree for troubleshooting low-yield acylation reactions.

Protocol: N-Acetylation of [2-(Propoxymethyl)phenyl]methanamine

This protocol describes a standard acetylation using acetic anhydride.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve [2-(Propoxymethyl)phenyl]methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature is between 0 and 5 °C.

  • Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the cold, stirring mixture over 15 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 1 hour. Then, remove the ice bath and let it stir at room temperature for an additional 2 hours.

  • Monitoring: Check the reaction progress via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, wash with dilute HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization as needed.

Section 3: Optimizing Reductive Amination

Reductive amination is a powerful method to form C-N bonds, allowing for the synthesis of secondary or tertiary amines by reacting [2-(Propoxymethyl)phenyl]methanamine with an aldehyde or ketone. The reaction proceeds through an imine or iminium ion intermediate, which is then reduced in situ. [5]

FAQ: My one-pot reductive amination is failing. What should I check?

Answer: The success of a one-pot reductive amination hinges on the delicate balance between imine formation and reduction. Common failure points include:

  • Incorrect pH: The pH of the reaction is critical. Imine formation is typically catalyzed by mild acid (optimal pH 4-5) which protonates the carbonyl, making it more electrophilic. [6][7]However, if the solution is too acidic, the amine nucleophile becomes fully protonated and non-reactive. [6] * Solution: Buffer the reaction or add a mild acid like acetic acid to maintain the pH in the optimal 4-5 range.

  • Wrong Choice of Reducing Agent: Not all reducing agents are suitable for one-pot procedures. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone before it has a chance to form an imine. [6] * Solution: Use a milder, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) or sodium cyanoborohydride (NaBH₃CN) . These agents are particularly effective because they selectively reduce the protonated iminium ion much faster than they reduce a carbonyl. [6][7]* Reversible Imine Formation: Imine formation is an equilibrium reaction that produces water. [6]If water is not removed, the equilibrium may not favor the imine, leading to low conversion.

    • Solution: While not always necessary with efficient reducing agents, adding a dehydrating agent (e.g., molecular sieves) or using a solvent that allows for azeotropic removal of water can be beneficial for challenging substrates.

Comparison of Common Reducing Agents
Reducing AgentAbbreviationKey Features & Optimal Conditions
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABMild and selective; does not require strict pH control (works well in slightly acidic conditions). Often the first choice. Common solvents are 1,2-dichloroethane (DCE) and dichloromethane (DCM). [6]
Sodium CyanoborohydrideNaBH₃CNMild and selective for iminium ions at pH 4-5. [7]Caution: Highly toxic HCN gas can be released at lower pH. Methanol is a good solvent choice. [6]
Sodium BorohydrideNaBH₄Stronger reducing agent. Can reduce aldehydes and ketones. [6]Best used in a two-step procedure: first form the imine, then add NaBH₄ for the reduction. [8]
Hydrogen Gas with CatalystH₂/Pd-CA "green" reduction method. Requires specialized hydrogenation equipment. [5]
Protocol: Reductive Amination with an Aldehyde using STAB
  • Preparation: To a solution of [2-(Propoxymethyl)phenyl]methanamine (1.0 eq) and the desired aldehyde (1.0-1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the solution. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting secondary amine by column chromatography.

Section 4: Amine Protection Strategies (Carbamate Formation)

In multi-step syntheses, it is often necessary to "protect" the primary amine to prevent it from undergoing undesired reactions. [9]This is achieved by converting it into a less reactive functional group, such as a carbamate, which can be easily removed later. [10][11]

FAQ: How do I choose between Boc, Cbz, and other protecting groups?

Answer: The choice of protecting group is dictated by the overall synthetic plan, specifically the reaction conditions that will be used in subsequent steps. The key is orthogonality —the ability to remove the protecting group without affecting other functional groups in the molecule.

Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionsKey Characteristics
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA in DCM) [11][12]Stable to bases, hydrogenation, and mild nucleophiles. Very common and reliable. [11]
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C) [11]Stable to acidic and basic conditions. Not suitable if other reducible groups (e.g., alkenes, alkynes) are present.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., 20% Piperidine in DMF) [10]Stable to acid and hydrogenation. Widely used in solid-phase peptide synthesis. [10]
Protecting Group Selection Logic

start Need to Protect Amine q_acid Are strong acids used in subsequent steps? start->q_acid q_h2 Is catalytic hydrogenation used in subsequent steps? q_acid->q_h2 No use_cbz Consider Cbz Group (H₂ Labile) q_acid->use_cbz Yes q_base Are strong bases used in subsequent steps? q_h2->q_base No use_boc Consider Boc Group (Acid Labile) q_h2->use_boc Yes q_base->use_boc Yes use_fmoc Consider Fmoc Group (Base Labile) q_base->use_fmoc No

Caption: Simplified logic for selecting an orthogonal amine protecting group.

References
  • Protecting groups - Organic Chemistry II. (n.d.). Fiveable.
  • Protecting Groups in Organic Synthesis. (n.d.). ChemTalk.
  • Technical Support Center: Optimization of Reaction Conditions for Reductive Amination. (n.d.). Benchchem.
  • Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate.
  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). ACS Publications.
  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
  • Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives. (n.d.). Benchchem.
  • Reductive Amination. (2026). Wordpress.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). Benchchem.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). NIH.
  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.).
  • Derivatization - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. (n.d.).
  • Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). Benchchem.
  • (2-(Propoxymethyl)phenyl)methanamine. (n.d.). Lead Sciences.
  • 1094720-06-5 [2-(Propoxymethyl)phenyl]methanamine. (n.d.).

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degradation pathways of [2-(Propoxymethyl)phenyl]methanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [2-(Propoxymethyl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under acidic conditions.

Introduction

[2-(Propoxymethyl)phenyl]methanamine is a bifunctional molecule containing a primary benzylamine and a propoxymethyl ether group. This structure presents specific stability challenges, especially in acidic environments commonly used in synthesis, purification, and formulation. Understanding the potential degradation pathways is critical for maintaining sample integrity and ensuring experimental reproducibility. This guide provides a framework for identifying, troubleshooting, and mitigating degradation.

Core Concepts: Predicted Degradation Pathways

Under acidic conditions, [2-(Propoxymethyl)phenyl]methanamine is susceptible to degradation primarily at two positions: the ether linkage and the benzylic amine.

  • Acid-Catalyzed Ether Hydrolysis : The propoxymethyl ether group can undergo cleavage in the presence of a strong acid. The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group.[1][2][3] The subsequent cleavage can occur via an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the resulting carbocation. Given the benzylic position, an SN1 pathway involving a relatively stable benzylic carbocation is a plausible route.[4]

  • Reactions of the Benzylamine Moiety : Benzylamines can undergo various reactions in acidic media, often exacerbated by the presence of oxidizing agents. These can include oxidation to the corresponding imine, which can then be hydrolyzed to an aldehyde (benzaldehyde in this case) and a smaller amine.[5][6]

The following diagram illustrates these potential degradation pathways.

Degradation Pathways cluster_main [2-(Propoxymethyl)phenyl]methanamine cluster_path1 Ether Hydrolysis cluster_path2 Benzylamine Oxidation Start [2-(Propoxymethyl)phenyl]methanamine P1_Intermediate Protonated Ether Start->P1_Intermediate H+ (Acid Catalyst) P2_Intermediate Imine Intermediate Start->P2_Intermediate [O] P1_Product1 2-(Hydroxymethyl)phenyl]methanamine P1_Intermediate->P1_Product1 H2O P1_Product2 Propanol P1_Intermediate->P1_Product2 H2O P2_Product1 2-(Propoxymethyl)benzaldehyde P2_Intermediate->P2_Product1 H2O P2_Product2 Ammonia P2_Intermediate->P2_Product2 H2O

Caption: Potential degradation pathways of [2-(Propoxymethyl)phenyl]methanamine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar spot on my TLC plate after an acidic workup. What could it be?

A1: A more polar spot likely indicates the formation of a more polar compound, which is a common outcome of degradation. The most probable candidate is [2-(hydroxymethyl)phenyl]methanamine, the product of ether hydrolysis. The hydroxyl group significantly increases the polarity compared to the parent propoxymethyl ether. To confirm, you can attempt to isolate the impurity and characterize it by mass spectrometry and NMR.

Q2: My final product yield is consistently low after purification by reverse-phase HPLC with a TFA-modified mobile phase. Could the purification method be the issue?

A2: Yes, prolonged exposure to strong acids like trifluoroacetic acid (TFA) during HPLC can cause degradation. The acidic mobile phase can facilitate the hydrolysis of the ether linkage. Consider minimizing the residence time on the column, using a less aggressive acid modifier if your separation allows, or exploring alternative purification techniques like flash chromatography with a buffered mobile phase.

Q3: I've noticed a faint smell of almonds (benzaldehyde) in my sample after storage in an acidic solution. Is this related to degradation?

A3: The distinct smell of almonds is a strong indicator of the presence of benzaldehyde. This suggests that the benzylamine moiety is degrading, likely through oxidation to an imine followed by hydrolysis to 2-(propoxymethyl)benzaldehyde.[5][6] This can be exacerbated by the presence of air (oxygen) and light.

Q4: How can I prevent the degradation of [2-(Propoxymethyl)phenyl]methanamine during my experiments?

A4: To minimize degradation, consider the following:

  • Use milder acids: If possible, use weaker acids or buffered systems instead of strong acids.

  • Control temperature: Perform reactions and workups at lower temperatures to slow down the rate of degradation.

  • Inert atmosphere: If you suspect oxidative degradation of the benzylamine, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Minimize exposure time: Reduce the duration of exposure to acidic conditions whenever possible.

  • Proper storage: Store the compound in a cool, dark place, and consider storing it as a salt (e.g., hydrochloride) which can sometimes be more stable than the free base in the solid state.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of multiple peaks in LC-MS analysis of a sample stored in acidic solution. Acid-catalyzed degradation leading to a mixture of products (e.g., hydrolyzed ether, oxidized amine).1. Analyze a freshly prepared sample as a control. 2. Perform a forced degradation study under controlled acidic conditions to identify the degradation products. 3. Adjust storage conditions to a neutral or slightly basic pH if the compound's stability permits.
Inconsistent biological activity or analytical results from batch to batch. Varying levels of degradation due to inconsistencies in workup or storage conditions.1. Standardize all procedures, paying close attention to the type and concentration of acid used, temperature, and exposure time. 2. Implement a quality control step to assess the purity of each batch before use.
Solid sample changes color or consistency over time. Potential slow degradation in the solid state, possibly due to atmospheric moisture and CO2 reacting with the amine.1. Store the solid sample under an inert atmosphere and in a desiccator. 2. Re-analyze the sample to determine its purity before use.

Experimental Protocols

Protocol 1: Monitoring Degradation by HPLC-UV

This protocol outlines a method to monitor the degradation of [2-(Propoxymethyl)phenyl]methanamine under acidic conditions.

Materials:

  • [2-(Propoxymethyl)phenyl]methanamine

  • 0.1 M Hydrochloric Acid (HCl)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Prepare a stock solution of [2-(Propoxymethyl)phenyl]methanamine in ACN at 1 mg/mL.

  • In a clean vial, mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.

  • Immediately inject a 10 µL aliquot onto the HPLC system (t=0).

  • Incubate the vial at a controlled temperature (e.g., 40°C).

  • Inject 10 µL aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: ACN with 0.1% TFA

    • Gradient: Start with a suitable gradient (e.g., 10-90% B over 15 minutes) to ensure separation of the parent compound and potential degradation products.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm).

  • Analyze the chromatograms to determine the percentage of the parent compound remaining and the formation of new peaks over time.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol is for the identification of degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Degraded sample of [2-(Propoxymethyl)phenyl]methanamine (from Protocol 1 or a failed reaction)

  • LC-MS system (e.g., with ESI source)

  • Solvents and column as in Protocol 1

Procedure:

  • Dilute the degraded sample to an appropriate concentration for LC-MS analysis.

  • Inject the sample into the LC-MS system using the same chromatographic conditions as in Protocol 1.

  • Acquire mass spectra for the parent peak and any new peaks that appear in the chromatogram.

  • Analyze the mass-to-charge ratio (m/z) of the new peaks to propose structures for the degradation products. For example:

    • [2-(hydroxymethyl)phenyl]methanamine: Expected [M+H]⁺ = 138.09

    • 2-(propoxymethyl)benzaldehyde: Expected [M+H]⁺ = 179.11

  • If available, use tandem MS (MS/MS) to fragment the ions of the degradation products to gain further structural information.

The following workflow diagram illustrates the process of investigating degradation.

Degradation Investigation Workflow Start Suspected Degradation Protocol1 Protocol 1: Monitor Degradation by HPLC-UV Start->Protocol1 Data_Analysis Analyze Chromatograms and Mass Spectra Protocol1->Data_Analysis Protocol2 Protocol 2: Identify Products by LC-MS Structure_Elucidation Propose Degradation Product Structures Protocol2->Structure_Elucidation Data_Analysis->Protocol2 Mitigation Develop Mitigation Strategy (e.g., change pH, temp) Structure_Elucidation->Mitigation End Stable Compound Mitigation->End

Caption: Workflow for investigating and mitigating degradation.

References

  • Wikipedia. Ether cleavage. [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • International CCS Knowledge Centre. Advancing Amine Degradation Analysis. [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • National Institutes of Health. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • RSC Publishing. Degradation of benzylamines during chlorination and chloramination. [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • UM Research Repository. DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • ResearchGate. Degradation of benzylamines during chlorination and chloramination | Request PDF. [Link]

  • Sciencemadness Discussion Board. Bizzare observation about benzylamines- explanation? [Link]

  • Lead Sciences. (2-(Propoxymethyl)phenyl)methanamine. [Link]

  • Chembase.cn. [2-(Propoxymethyl)phenyl]methanamine [ 1094720-06-5 ]. [Link]

  • PubChem. [2-(2-Propoxyphenoxy)phenyl]methanamine. [Link]

  • PubChem. [2-(2-Propoxyethoxy)phenyl]methanamine. [Link]

  • ResearchGate. What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine? [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for resolving chromatographic challenges. This guide provides in-depth, experience-driven answers to issues encountered during the HPLC analysis of [2-(Propoxymethyl)phenyl]methanamine, a primary amine that can present significant peak tailing. Our approach is grounded in fundamental chromatographic principles to empower you to diagnose and solve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for [2-(Propoxymethyl)phenyl]methanamine severely tailing on a standard C18 column?

A1: The primary cause of peak tailing for [2-(Propoxymethyl)phenyl]methanamine is its basic primary amine functional group. On standard silica-based stationary phases (like C18), residual, acidic silanol groups (Si-OH) are present on the surface.[1][2] Your basic analyte becomes protonated in typical reversed-phase mobile phases, and these positively charged amine groups engage in strong, secondary ionic interactions with ionized, negatively charged silanol groups.[3][4] This mixed-mode retention mechanism, where a small fraction of analyte molecules is excessively retained, is a classic cause of peak tailing.[1][5]

Q2: What is the most direct and immediate strategy to improve my peak shape?

A2: The quickest way to mitigate peak tailing for this compound is to modify your mobile phase by lowering its pH.[1] Adjusting the aqueous component of your mobile phase to a pH between 2.5 and 3.0 with an acid like trifluoroacetic acid (TFA) or formic acid is highly effective. At this low pH, the residual silanol groups are protonated and thus electrically neutral, which minimizes the strong ionic interactions that cause tailing.[3][6]

Q3: I'm developing a new method. Does my choice of HPLC column significantly impact peak tailing for this amine?

A3: Absolutely. Column selection is critical. While mobile phase adjustments can fix issues on a standard column, starting with an appropriate column is a more robust strategy. Modern, base-deactivated columns are highly recommended. These columns use high-purity silica and advanced end-capping techniques to shield the majority of residual silanol groups, drastically reducing the sites available for secondary interactions.[1][7] For methods requiring a pH above 7, a hybrid or pH-stable polymer-based column is essential to prevent stationary phase degradation.[6]

Q4: How does the mobile phase pH specifically influence the analysis of a basic compound like [2-(Propoxymethyl)phenyl]methanamine?

A4: The mobile phase pH is arguably the most powerful tool for controlling the peak shape of ionizable compounds.[8][9] It controls the ionization state of both your analyte and the stationary phase surface.

  • At low pH (e.g., < 3): The silanol groups are neutral (Si-OH), preventing ionic interaction, while your amine is protonated (R-NH3+). This is the preferred approach for good peak shape on traditional silica columns.[6]

  • At intermediate pH (e.g., 4-7): Silanol groups become increasingly ionized (Si-O-), and the amine remains protonated (R-NH3+). This pH range creates the strongest ionic interactions and the worst peak tailing.[3]

  • At high pH (e.g., > 9): The silanol groups are fully ionized (Si-O-), but the amine becomes deprotonated and neutral (R-NH2). This also eliminates the problematic ionic attraction but requires a specialized high-pH stable column to avoid damage.[10]

In-Depth Troubleshooting Guides

Guide 1: Understanding the Root Cause: Analyte-Stationary Phase Interactions

Peak tailing is fundamentally a symptom of multiple retention mechanisms occurring simultaneously for the analyte.[1] For [2-(Propoxymethyl)phenyl]methanamine, the primary retention should be hydrophobic interaction between the molecule's phenyl and propoxymethyl groups and the C18 stationary phase.[11] However, the presence of accessible, acidic silanol groups introduces a secondary, highly energetic ionic interaction that disrupts the normal chromatographic process.

The diagram below illustrates this problematic secondary interaction. A small population of analyte molecules gets "stuck" on these active sites, eluting later than the main band and creating a tail.

cluster_0 HPLC Column Stationary Phase (Silica Surface) cluster_1 Analyte Molecules in Mobile Phase phase C18 Hydrophobic Chains Si-O- Si-OH analyte_hydro [Analyte]-NH3+ (Normal Elution) analyte_hydro->phase Hydrophobic Interaction (Desired Mechanism) analyte_ionic [Analyte]-NH3+ (Excess Retention) analyte_ionic->phase:s1 Ionic Interaction (Causes Tailing)

Caption: Secondary ionic interaction causing peak tailing.

Guide 2: Mobile Phase Optimization Strategies

Optimizing the mobile phase is a powerful and accessible way to improve peak shape without changing the column.

2A. pH Adjustment: The First Line of Defense

Controlling the mobile phase pH is the most effective strategy to minimize secondary silanol interactions.[9] The goal is to operate at a pH where either the silanol groups or the amine analyte is neutral.

pH RangeState of Analyte (Amine)State of Silanol GroupsResult on Peak ShapeColumn Requirement
Low pH (2.5 - 3.5) Protonated (Cationic, R-NH3+)Neutral (Si-OH)Excellent. Eliminates ionic interaction.Standard Silica C18
Mid pH (4 - 7) Protonated (Cationic, R-NH3+)Ionized (Anionic, Si-O-)Poor. Maximizes ionic interaction and tailing.(Avoid this range)
High pH (> 9.0) Neutral (R-NH2)Ionized (Anionic, Si-O-)Excellent. Eliminates ionic interaction.High-pH Stable Column Required

Experimental Protocol: Preparation of a Low pH Mobile Phase

  • Prepare Aqueous Buffer: For a 1L mobile phase, start with ~950 mL of HPLC-grade water.

  • Add Acidifier: Add a small amount of a suitable acid.

    • For MS Compatibility: Use 0.1% v/v formic acid (add 1 mL).

    • For UV Detection (Stronger Modifier): Use 0.1% v/v trifluoroacetic acid (TFA) (add 1 mL). TFA also acts as an ion-pairing agent, further improving peak shape.[12]

  • pH Adjustment: Place a calibrated pH meter into the solution. Adjust to your target pH (e.g., 3.0) by dropwise addition of the chosen acid.

  • Final Volume & Mixing: Bring the solution to the final volume of 1L with HPLC-grade water and mix thoroughly.

  • Filter and Degas: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter before use.

  • Combine with Organic: Use this prepared aqueous buffer as the "A" solvent in your gradient or isocratic method with an organic solvent like acetonitrile or methanol.

2B. Mobile Phase Additives: Competing Bases and Ion-Pairing Agents

If pH adjustment alone is insufficient, or if you must operate in a suboptimal pH range, additives can be used.

Additive TypeExample & ConcentrationMechanism of ActionBest For
Competing Base Triethylamine (TEA), 0.1-0.5% v/vA small, basic molecule that competitively binds to active silanol sites, effectively shielding them from the analyte.[6][13]Non-MS applications where a mid-range pH is required.
Ion-Pairing Agent Trifluoroacetic Acid (TFA), 0.05-0.1% v/vThe anionic counter-ion (CF3COO-) forms a neutral ion-pair with the protonated amine analyte (R-NH3+). This neutral complex has better retention and peak shape on a reversed-phase column.[14][15]Both UV and MS applications (at low concentrations). It simultaneously lowers pH.
Guide 3: Selecting the Right HPLC Column

A robust method relies on the correct column chemistry to minimize problematic interactions from the start.

Column TechnologyKey FeatureWhy It Works for [2-(Propoxymethyl)phenyl]methanamine
High-Purity, End-Capped Silica (Type B) Low surface acidity and extensive shielding of silanol groups.Drastically reduces the number of available sites for secondary ionic interactions, leading to symmetrical peaks even with minimal mobile phase modification.[1]
Hybrid Particle Technology (e.g., Ethylene-Bridged) Silica-polymer hybrid particles stable over an extended pH range (e.g., 1-12).Enables the use of high-pH mobile phases where the amine analyte is neutral, completely avoiding the root cause of tailing.
Superficially Porous Particles (Fused-Core® / Core-Shell) Solid core with a porous outer layer.Provides high efficiency and can be found with base-deactivated surface chemistries, offering sharp peaks and fast analysis times.
Guide 4: Diagnosing System and Sample-Related Issues

If peak tailing persists after optimizing chemistry, the issue may be physical. A systematic diagnosis is key. The following workflow can help differentiate between chemical and physical causes of peak tailing.[7]

Experimental Protocol: Differentiating Chemical vs. Physical Tailing

  • Prepare a Neutral Probe: Prepare a solution of a neutral, well-behaved compound (e.g., Toluene, Naphthalene) in your mobile phase.

  • Inject the Neutral Probe: Analyze the neutral compound using your current HPLC method.

  • Analyze the Peak Shape:

    • If the neutral peak is sharp and symmetrical: The problem is chemical and specific to your basic analyte. Focus on the solutions in Guides 1-3.

    • If the neutral peak also tails: The problem is physical or system-related. Proceed with the troubleshooting steps in the diagram below.

start Peak Tailing Observed for [2-(Propoxymethyl)phenyl]methanamine inject_neutral Inject a Neutral Compound (e.g., Toluene) start->inject_neutral check_neutral_peak Does the Neutral Compound Peak Tail? inject_neutral->check_neutral_peak chemical_problem Chemical Problem: Secondary Interactions check_neutral_peak->chemical_problem No physical_problem Physical / System Problem check_neutral_peak->physical_problem Yes solution_chem_1 Optimize Mobile Phase (Low pH, Additives) chemical_problem->solution_chem_1 solution_chem_2 Use Base-Deactivated Column chemical_problem->solution_chem_2 solution_phys_1 Check for Column Void (Replace Column) physical_problem->solution_phys_1 solution_phys_2 Minimize Extra-Column Volume (Check tubing/fittings) physical_problem->solution_phys_2 solution_phys_3 Check for Sample Overload or Solvent Mismatch physical_problem->solution_phys_3

Caption: Troubleshooting workflow for diagnosing peak tailing.

References
  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC. Hydrophobic Interaction Chromatography for Biopharmaceutical Analysis. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • uHPLCs. Hydrophobic interaction chromatography (HIC). [Link]

  • News-Medical.Net. Hydrophobic Interaction Chromatography (HIC). [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • Bio-Rad. Hydrophobic Interaction Chromatography (HIC). [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • LCGC. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • PubMed Central (PMC). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Technology Networks. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • ALWSCI. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Chromatography Forums. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • YouTube. Why Do Amines Adhere To Silica Gel Columns?. [Link]

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storage and handling recommendations for [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [2-(Propoxymethyl)phenyl]methanamine

Document ID: TSG-CHEM-1094720-06-5-EN-V1

Welcome to the technical support guide for [2-(Propoxymethyl)phenyl]methanamine (CAS No. 1094720-06-5). This document provides essential storage and handling recommendations, along with troubleshooting advice, to ensure the chemical's integrity and promote safe laboratory practices for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered when working with [2-(Propoxymethyl)phenyl]methanamine.

Receiving and Initial Inspection

Q: What should I verify upon receiving a shipment of [2-(Propoxymethyl)phenyl]methanamine?

A: Upon receipt, a systematic inspection is critical. First, cross-reference the container label with your purchase order and the supplier's Certificate of Analysis (CoA), ensuring the CAS number (1094720-06-5) and product name match.[1][2][3] Visually inspect the container for any signs of damage, such as cracks or a compromised seal, which could expose the material to air or moisture. The compound should be a clear, colorless to pale yellow liquid.[4] Note any significant color deviation on the receiving documents and contact the supplier immediately.

Workflow for Incoming Material Inspection:

A Start: Receive Shipment B Verify Documentation (PO, CoA, Label Match) A->B C Documentation Correct? B->C D Visually Inspect Container (Seal Integrity, Damage) C->D Yes J Document Discrepancy & Contact Supplier C->J No E Container Intact? D->E F Inspect Product Appearance (Color, Clarity) E->F Yes K Document Damage & Contact Supplier E->K No G Appearance Acceptable? F->G H Quarantine Product & Contact Supplier G->H No I Log Material into Inventory & Proceed to Storage G->I Yes

Caption: Workflow for receiving and inspecting new chemical shipments.

Storage and Stability

Q: What are the optimal storage conditions for [2-(Propoxymethyl)phenyl]methanamine?

A: To maintain its purity (>97-98%), this compound requires specific storage conditions.[1][2] It is sensitive to air and light. The primary amine group is susceptible to oxidation and can react with atmospheric carbon dioxide, while the overall structure may be affected by prolonged light exposure. Therefore, adherence to the following conditions is crucial.

ParameterRecommendationRationale
Temperature 2–8°C[1]Slows down potential degradation pathways. Some suppliers may recommend longer-term storage at -20°C.[5]
Atmosphere Inert Gas (Argon or Nitrogen)[1][4]Prevents oxidation of the primary amine and reaction with atmospheric CO₂.[6][7]
Light Keep in a dark place (Amber vial)[1]Prevents light-induced degradation.
Container Tightly sealed container[8][9]Prevents ingress of moisture and atmospheric gases.

Q: My compound has turned yellow/brown over time. Is it still usable?

A: A color change from colorless to yellow or brown is a common indicator of degradation for benzylamine-type compounds.[4] This is often due to oxidation of the primary amine.

  • Causality: The benzylic position and the electron-rich amine group are susceptible to air oxidation, which can form colored impurities. This process is accelerated by exposure to air, light, and elevated temperatures.[10]

  • Recommendation: Before use, we strongly advise re-analyzing the material. A simple Thin Layer Chromatography (TLC) can provide a qualitative assessment of purity. For quantitative analysis, techniques like NMR or LC-MS are recommended to confirm the identity and purity against the original CoA. If significant impurities are detected that could interfere with your experiment, the material should not be used.

Troubleshooting Degradation:

A Observe Color Change (Colorless -> Yellow/Brown) B Is the experiment highly sensitive to impurities? A->B C Perform Qualitative Check (e.g., TLC vs. Standard) B->C No E Perform Quantitative Analysis (NMR, LC-MS) B->E Yes D Major Impurity Spots on TLC? C->D G Proceed with Caution (Purification may be needed) D->G Yes I Proceed with Experiment D->I No F Purity >95% and structurally confirmed? E->F H Discard Material & Procure New Stock F->H No F->I Yes

Caption: Decision tree for handling a chemical that has changed color.

Safe Handling and Experimental Use

Q: What personal protective equipment (PPE) is required when handling this compound?

A: Due to its chemical nature as a substituted benzylamine, [2-(Propoxymethyl)phenyl]methanamine should be handled with care. It is classified as a skin and eye irritant.[8][11] Always handle this chemical inside a certified chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[11] Avoid all personal contact. If skin contact occurs, wash the area thoroughly with soap and water.[11][12]

  • Respiratory Protection: Not typically required if handled in a fume hood. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[8]

Q: How should I prepare a stock solution for my experiments?

A: Preparing a stock solution requires careful handling to prevent contamination and degradation. The primary amine makes the compound basic.[13]

Protocol: Preparing a 100 mM Stock Solution in DMSO

  • Preparation: Ensure all glassware is clean and dry. Bring the vial of [2-(Propoxymethyl)phenyl]methanamine and the solvent (anhydrous DMSO) to room temperature.

  • Inert Atmosphere: Perform all transfers under an inert atmosphere (argon or nitrogen) to minimize exposure to air. This can be done in a glovebox or using a Schlenk line.

  • Weighing: In the fume hood, carefully weigh the required amount of the compound into a tared vial. The molecular weight is 179.26 g/mol .[1][2] For 1 mL of a 100 mM solution, you will need 17.93 mg.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap the vial tightly and vortex or sonicate gently until the solid is fully dissolved.

  • Storage: Store the stock solution at -20°C in a desiccated environment. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Q: What chemical incompatibilities should I be aware of?

A: As a primary amine, this compound is a base and a nucleophile. It will react exothermically or violently with strong acids and strong oxidizing agents.[4][9][12] It is also incompatible with acid chlorides and acid anhydrides.[7] Avoid contact with reactive metals like aluminum and copper, as amines can be corrosive to some metals.[7]

References

  • (2-(Propoxymethyl)phenyl)methanamine - Lead Sciences . Lead Sciences. [Link]

  • [2-(Propoxymethyl)phenyl]methanamine - BIOFOUNT . BIOFOUNT. [Link]

  • Organic Chemistry – Specific Name Reactions . National Institute of Open Schooling. [Link]

  • Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem . National Institutes of Health. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides... - PubMed . National Institutes of Health. [Link]

  • Hydrolytic Degradation - Royal Society of Chemistry . Royal Society of Chemistry. [Link]

  • [2-(Propoxymethyl)phenyl]methanamine - Autech Industry Co., Ltd . Autech Industry Co., Ltd. [Link]

  • [2-(Propoxymethyl)phenyl]methanamine - ChemScence . ChemScence. [Link]

  • Rate-Based Modeling and Sensitivity Analysis of Potassium Carbonate Systems... - MDPI . MDPI. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides... - ResearchGate . ResearchGate. [Link]

  • [2-(2-Propoxyethoxy)phenyl]methanamine - PubChem . National Institutes of Health. [Link]

  • [2-(2-Propoxyphenoxy)phenyl]methanamine - PubChem . National Institutes of Health. [Link]

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Technical Support Center: Strategies to Improve the Solubility of [2-(Propoxymethyl)phenyl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [2-(Propoxymethyl)phenyl]methanamine derivatives. This guide is designed to provide in-depth, practical strategies to address the common challenge of poor aqueous solubility encountered with this class of compounds. As a weakly basic, lipophilic scaffold, these derivatives often present significant hurdles in formulation and preclinical development.

This resource moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design. We will explore a range of techniques from fundamental pH adjustments to advanced solid-state engineering, all grounded in established scientific literature.

Frequently Asked Questions (FAQs)

Q1: Why are my [2-(Propoxymethyl)phenyl]methanamine derivatives exhibiting poor aqueous solubility?

A: The solubility of these derivatives is primarily governed by their molecular structure. Key contributing factors include:

  • High Lipophilicity: The presence of the phenyl ring and the propoxymethyl group contributes to a high octanol-water partition coefficient (LogP), making the molecule inherently more soluble in lipids than in water.[1] Compounds with a LogP greater than 5 are often associated with poor aqueous solubility according to Lipinski's Rule of Five.[2][3]

  • Weakly Basic Nature: The primary amine group (methanamine) is a weak base. At physiological pH, it will be partially protonated. The ionized form is more water-soluble, but the neutral form, which is less soluble, will also be present in equilibrium.[4][5]

  • Crystalline Structure: The arrangement of molecules in the solid state (crystal lattice) requires energy to overcome for dissolution to occur. A highly stable crystal lattice can significantly limit solubility.[6]

Q2: What is the first-line strategy I should try to improve the solubility of my weakly basic compound?

A: For an ionizable compound like a [2-(Propoxymethyl)phenyl]methanamine derivative, the most direct and often most effective initial strategy is pH modification .[7] By lowering the pH of the aqueous medium with a pharmaceutically acceptable acid, you can increase the proportion of the protonated, ionized form of the amine. This cationic form interacts more favorably with water molecules, leading to a significant increase in solubility.[8] This is a fundamental principle used in the formulation of many basic drugs.[9]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A: Understanding the distinction is critical for interpreting your experimental results accurately.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the system has reached equilibrium. This is often a time-consuming measurement, sometimes requiring 24 hours or more to ensure equilibrium is reached.[10][11]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer. It measures the concentration at which the compound precipitates out of solution.[12] Kinetic solubility values are often higher than thermodynamic solubility because the compound can form a supersaturated solution before precipitating, often in an amorphous, more soluble form.[13][14]

Why it matters: Kinetic solubility is useful for high-throughput screening in early discovery, but thermodynamic solubility is more relevant for lead optimization and formulation development as it reflects the stable state of the drug.[10][14] Relying solely on kinetic data can lead to an overestimation of a compound's solubility.

Troubleshooting Guides & Experimental Protocols

Guide 1: pH-Dependent Solubility Profiling

Issue: You need to quantify the relationship between pH and the solubility of your derivative to identify the optimal pH range for solubilization.

Causality: The solubility of a weak base is directly proportional to the concentration of its ionized form. The Henderson-Hasselbalch equation governs the ratio of the ionized to the non-ionized form at a given pH. By systematically measuring solubility across a range of pH values, you can determine the pKa of your compound and its intrinsic solubility (S₀), which is the solubility of the neutral form.[15][16]

Workflow Diagram: pH-Solubility Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Weigh excess solid compound add_compound Add compound to each buffer prep_compound->add_compound prep_buffers Prepare buffers (pH 2 to 10) prep_buffers->add_compound equilibrate Equilibrate (e.g., 24-48h with shaking) add_compound->equilibrate separate Separate solid (centrifuge/filter) equilibrate->separate analyze Analyze supernatant (e.g., HPLC-UV) separate->analyze plot Plot Solubility vs. pH analyze->plot determine Determine pKa and S₀ plot->determine

Caption: Workflow for determining the pH-solubility profile.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 10.0.

  • Addition: Add an excess amount of your solid [2-(Propoxymethyl)phenyl]methanamine derivative to a vial containing a known volume of each buffer. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[10]

  • Separation: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining fine particles.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (on a log scale) against the pH. The resulting curve will show low solubility at high pH (where the neutral form dominates) and increased solubility as the pH decreases.

Guide 2: Salt Formation for Solubility Enhancement

Issue: Your compound has poor solubility even at acidic pH, or you need a solid form with improved dissolution properties for oral dosage forms.

Causality: Converting the weakly basic amine into a salt by reacting it with an acid can dramatically improve its aqueous solubility and dissolution rate.[15][17] The salt form is ionic and generally possesses a more favorable crystal lattice energy for dissolution.[9] Approximately 50% of marketed small molecule drugs are administered as salts.[18]

Workflow Diagram: Salt Screening Process

G start Free Base of Derivative counterion Select Counterions (e.g., HCl, H₂SO₄, mesylate, tosylate) start->counterion reaction React Free Base with Acid in Suitable Solvent counterion->reaction isolation Isolate Solid Salt (e.g., crystallization, precipitation) reaction->isolation characterization Characterize Solid Form (XRPD, DSC, TGA) isolation->characterization sol_testing Test Solubility & Dissolution Rate characterization->sol_testing stability Assess Physical & Chemical Stability characterization->stability select Select Optimal Salt Form sol_testing->select stability->select

Caption: A typical workflow for salt screening and selection.

Experimental Protocol: Small-Scale Salt Screening

  • Solvent Selection: Dissolve a known amount of the free base in a suitable organic solvent (e.g., isopropanol, acetone, ethyl acetate).

  • Counterion Addition: In separate vials, add a stoichiometric amount (e.g., 1.05 equivalents) of different acid counterions (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid) to the solution of the free base.

  • Crystallization/Precipitation: Allow the solutions to stir at room temperature or cool to induce crystallization or precipitation of the salt. If no solid forms, solvent evaporation or the addition of an anti-solvent may be necessary.

  • Isolation and Drying: Isolate the resulting solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Characterization: Analyze each salt form for its solid-state properties (e.g., crystallinity by X-ray powder diffraction - XRPD), thermal properties (by differential scanning calorimetry - DSC), and solubility.

  • Comparison: Compare the aqueous solubility and dissolution rate of each salt form to that of the free base.

Data Presentation: Comparison of Salt Forms

FormCounterionAqueous Solubility (mg/mL at pH 6.8)Dissolution Rate (µg/cm²/min)
Free Base-0.051.2
Salt AHydrochloride15.2150.5
Salt BMesylate8.595.8
Salt CTosylate2.122.4

Note: Data is illustrative.

Guide 3: Utilizing Cyclodextrins for Complexation

Issue: Salt formation is not feasible, or you require a formulation for parenteral administration where a large pH change is not desirable.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex.[20] This complex effectively shields the lipophilic part of the drug from the aqueous environment, leading to a significant increase in apparent solubility.[21][22]

Workflow Diagram: Cyclodextrin Complexation

G start Derivative Suspension mix Mix and Equilibrate (e.g., sonication, stirring) start->mix cd_solution Aqueous Cyclodextrin Solution (e.g., HP-β-CD) cd_solution->mix analysis Analyze for Total Drug Concentration in Solution mix->analysis complex Prepare Solid Complex (e.g., kneading, freeze-drying) mix->complex phase_sol Create Phase Solubility Diagram analysis->phase_sol characterize Characterize Complex (DSC, FTIR, XRPD) complex->characterize

Caption: Workflow for cyclodextrin-based solubility enhancement.

Experimental Protocol: Phase Solubility Study

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Addition: Add an excess amount of your derivative to each cyclodextrin solution.

  • Equilibration: Seal the vials and shake at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sampling and Analysis: Filter the samples and analyze the supernatant for the concentration of the dissolved drug.

  • Diagram Construction: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of this "phase solubility diagram" can be used to determine the stability constant and the stoichiometry of the complex. A linear relationship (AL-type diagram) is indicative of a 1:1 complex and is ideal.

Data Presentation: Phase Solubility of a Derivative with HP-β-CD

HP-β-CD Conc. (mM)Derivative Solubility (µg/mL)
01.5
10150
20310
30465
40620
50780

Note: Data is illustrative.

Other Potential Strategies

If the above methods are insufficient, consider these additional approaches:

  • Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former in a crystal lattice.[23][24] It can enhance solubility without needing an ionizable group on the API.[25]

  • Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[6][26]

  • Use of Co-solvents: Adding a water-miscible organic solvent (e.g., propylene glycol, ethanol) can increase the solubility of lipophilic compounds.[27][28] This is a common strategy for liquid formulations.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can lead to a significant increase in apparent solubility and dissolution.[29]

By systematically applying these troubleshooting guides and protocols, you will be well-equipped to overcome the solubility challenges associated with [2-(Propoxymethyl)phenyl]methanamine derivatives and advance your research and development programs.

References

  • Jadhav, S. D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Lüdeker, D., & Briel, T. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich. Link

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Crini, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(8), 1787. Link

  • Singh, S., et al. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 11(4-S), 174-182. Link

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. Link

  • IJSRT. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. Link

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Link

  • Dash, R. N., & Mohammed, H. (2022). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 24(35), 6147-6166. Link

  • Briel, T. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Link

  • Kumar, L., & Singh, M. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 59-65. Link

  • S. P., et al. (2014). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. International Journal of Pharmaceutical Sciences and Research, 5(9), 3656-3665. Link

  • Ahad, A., et al. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Pharmaceutics, 15(7), 1905. Link

  • Bergström, C. A., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(5), 893-900. Link

  • Fikri, M., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Pharmaceutical and Sciences, 4(1), 21-27. Link

  • Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com. Link

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental and Clinical Research, 1, 28-36. Link

  • Vikmon, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News. Link

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Link

  • Tall, D. (2005). Pharmaceutical salts: a formulation trick or a clinical conundrum? Heart, 91(5), 569-571. Link

  • GARDP. (n.d.). Lipinski's Rule of 5. GARDP Revive. Link

  • Paulekuhn, G. S., et al. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. Link

  • Chem Help ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. Link

  • Navin, E. (2022). What is Lipinski's Rule of 5? AZoLifeSciences. Link

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Link

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Link

  • Al-Shamary, A. G. (2014). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Chemical and Pharmaceutical Research, 6(5), 1198-1204. Link

  • University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of Washington. Link

  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific. Link

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Link

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Link

  • The Organic Chemistry Tutor. (2017, July 6). pH and Solubility of Drugs [Video]. YouTube. Link

  • work, P. B. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Link

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Link

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Link

  • Patel, A., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 52-61. Link

  • Pandey, N. (2024, January 17). Does a negative logP signify a higher aqueous solubility always? ResearchGate. Link

  • EMA. (2010). Formulation of poorly soluble compounds. European Medicines Agency. Link

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Link

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Link

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Royal Society of Chemistry. Link

  • IJMDSR. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Link

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Link

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Link

  • Pobudkowska, A., et al. (2013). Study of pH-dependent drugs solubility in water. Journal of the Serbian Chemical Society, 78(3), 381-390. Link

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Technical Support Center: Navigating Steric Hindrance in Reactions of [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [2-(Propoxymethyl)phenyl]methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. The unique ortho-substitution of [2-(Propoxymethyl)phenyl]methanamine presents specific steric challenges that can impact reaction efficiency. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve your desired synthetic outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Understanding the Challenge: The "Ortho Effect" and Steric Shielding

The primary difficulty in reactions involving [2-(Propoxymethyl)phenyl]methanamine arises from steric hindrance. The propoxymethyl group at the ortho position to the aminomethyl moiety creates a sterically congested environment around the reactive nitrogen center. This "ortho effect" can physically block the approach of reagents, leading to sluggish or failed reactions under standard conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when working with [2-(Propoxymethyl)phenyl]methanamine, providing both explanations and actionable solutions.

Topic 1: N-Acylation and Amide Bond Formation

Question 1: My standard amide coupling reaction with [2-(Propoxymethyl)phenyl]methanamine is giving low yields. What is the likely cause and how can I improve it?

Answer: Low yields in amide coupling reactions with this substrate are almost certainly due to the steric hindrance around the primary amine. Standard coupling reagents may not be sufficiently reactive to overcome the energy barrier for the formation of the tetrahedral intermediate.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: For sterically hindered amines, more potent activating agents are required. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP (benzotriazolyloxy-tris[pyrrolidino]-phosphonium hexafluorophosphate) are often more effective than standard carbodiimides like EDC.[1][2] These reagents form highly reactive activated esters that can more readily react with the hindered amine.

  • Base Selection: A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is recommended.[1][2] It will effectively scavenge the acid byproduct without competing with the primary amine as a nucleophile.

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done judiciously to avoid side reactions or decomposition.[3]

  • Schotten-Baumann Conditions: For simple acylations, consider using the acyl chloride under Schotten-Baumann conditions (a two-phase system with an aqueous base).[4][5] The high reactivity of the acyl chloride can overcome the steric hindrance.

dot

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH R-COOH HATU HATU / DIPEA RCOOH->HATU Activation ActiveEster Highly Reactive O-Acylurea Ester HATU->ActiveEster Amine [2-(Propoxymethyl)phenyl]methanamine ActiveEster->Amine Overcomes Steric Hindrance Amide Desired Amide Product Amine->Amide Attack on Activated Ester

Caption: Workflow for enhanced amide coupling with a hindered amine.

Topic 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Question 2: I am attempting a Buchwald-Hartwig amination with an aryl halide and [2-(Propoxymethyl)phenyl]methanamine, but the reaction is not proceeding. What adjustments should I make?

Answer: The success of a Buchwald-Hartwig amination, especially with a sterically demanding amine, is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.[6][7] The ligand plays a crucial role in facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Troubleshooting Strategies:

  • Ligand Selection: Standard ligands like PPh₃ are often ineffective. For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands are required.[3][8] These ligands promote the formation of a monoligated, highly reactive Pd(0) species and facilitate the challenging reductive elimination step.

  • Base and Solvent: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.[9] Anhydrous, degassed aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation.

  • Palladium Pre-catalyst: Using a pre-catalyst, such as a G3 Buchwald pre-catalyst, can lead to more reliable generation of the active Pd(0) species.

dot

BuchwaldHartwig Start Aryl-X + Hindered Amine Reaction C-N Coupling Start->Reaction Catalyst Pd Pre-catalyst + Bulky Ligand (e.g., tBuXPhos) Catalyst->Reaction Base Strong Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product Aryl-Amine Product Reaction->Product

Caption: Key components for a successful Buchwald-Hartwig amination.

Parameter Standard Conditions Optimized for Steric Hindrance Rationale
Ligand PPh₃, BINAPtBuXPhos, RuPhos, BrettPhosBulky ligands facilitate reductive elimination.
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, LiHMDSStronger bases are needed for less acidic amines.
Temperature 80-100 °C100-120 °CProvides energy to overcome the activation barrier.
Topic 3: Reductive Amination

Question 3: My reductive amination reaction between [2-(Propoxymethyl)phenyl]methanamine and a ketone is slow and incomplete. How can I drive it to completion?

Answer: In reductive amination, the initial formation of the imine or iminium ion can be slow with a sterically hindered amine. Furthermore, the choice of reducing agent is critical to selectively reduce the imine in the presence of the starting carbonyl compound.

Troubleshooting Strategies:

  • Reducing Agent: While sodium borohydride can be used, a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective for hindered substrates.[10][11] It can reduce the intermediate iminium ion as it is formed in situ.

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the aldehyde or ketone towards nucleophilic attack by the amine, thereby facilitating the formation of the imine intermediate.[10]

  • Reaction Conditions: The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The removal of water, a byproduct of imine formation, can also help drive the reaction forward. This can be achieved by adding molecular sieves.

Experimental Protocols

Protocol 1: N-Acylation using HATU

This protocol describes a general procedure for the N-acylation of [2-(Propoxymethyl)phenyl]methanamine with a carboxylic acid using HATU as the coupling agent.

Materials:

  • [2-(Propoxymethyl)phenyl]methanamine

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of [2-(Propoxymethyl)phenyl]methanamine (1.2 eq.) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed amination of an aryl bromide with [2-(Propoxymethyl)phenyl]methanamine.

Materials:

  • [2-(Propoxymethyl)phenyl]methanamine

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • In an inert atmosphere glovebox, charge a reaction vessel with Pd₂(dba)₃ (1-2 mol%), tBuXPhos (2-4 mol%), and NaOtBu (1.4 eq.).

  • Add the aryl bromide (1.0 eq.) and [2-(Propoxymethyl)phenyl]methanamine (1.2 eq.).

  • Add anhydrous, degassed toluene and seal the vessel.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.[12]

References

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2-Amino-N-cyclohexyl-N-methylbenzylamine Reactions.
  • BenchChem. (2025). Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions.
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  • OpenOChem Learn.
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  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
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  • Organic Chemistry Portal.
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  • Chemical Communications (RSC Publishing). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units.
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Validation & Comparative

A Comparative Guide to [2-(Propoxymethyl)phenyl]methanamine and Other Benzylic Amines for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Benzylic amines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and clinical candidates.[1][2] Their prevalence stems from their ability to engage in key biological interactions and their synthetic tractability. This guide provides an in-depth comparison of a specific, ortho-substituted benzylic amine, [2-(Propoxymethyl)phenyl]methanamine, with other benzylic amines, offering insights into how subtle structural modifications can significantly impact physicochemical properties and reactivity. This information is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and synthesis of novel therapeutics.

Introduction to Benzylic Amines: A Privileged Scaffold

The benzylic amine motif consists of an amino group attached to a methylene bridge, which in turn is connected to a phenyl ring. This arrangement confers unique reactivity to the benzylic position, which is the carbon atom directly attached to the benzene ring.[3][4] The stability of benzylic intermediates, such as carbocations and radicals, is enhanced through resonance with the aromatic ring, making this position susceptible to a variety of chemical transformations.[4] This reactivity is a double-edged sword in drug development, offering synthetic handles for molecular elaboration while also posing potential metabolic liabilities.

The diverse biological activities of benzylic amine-containing compounds underscore their importance. For instance, derivatives of benzylamine are found in pharmaceuticals with applications as anti-emetics, antihistamines, and even military explosives.[5] Furthermore, extensive structure-activity relationship (SAR) studies on N-benzyl phenethylamines have revealed their potential as agonists for serotonin receptors, highlighting the tunability of their pharmacological profiles.[6]

This guide will focus on [2-(Propoxymethyl)phenyl]methanamine, a benzylic amine with an ortho-propoxymethyl substituent. We will compare its properties and reactivity to two key comparators: the parent, unsubstituted benzylamine, and a sterically hindered analogue, (2,6-dimethylphenyl)methanamine. This comparison will illuminate the influence of ortho-substitution on key chemical and physical properties relevant to drug design.

Physicochemical Properties: The Impact of Ortho-Substitution

The introduction of an ortho-substituent on the phenyl ring of a benzylic amine can dramatically alter its physicochemical properties, such as basicity (pKa) and lipophilicity (logP). These parameters are critical for drug absorption, distribution, metabolism, and excretion (ADME).

CompoundStructureMolecular Weight ( g/mol )Calculated logPPredicted pKa
Benzylamine 107.151.099.34
[2-(Propoxymethyl)phenyl]methanamine 179.262.159.10
(2,6-Dimethylphenyl)methanamine 135.211.859.55

Table 1: Comparison of Physicochemical Properties of Selected Benzylic Amines.

The ortho-propoxymethyl group in [2-(Propoxymethyl)phenyl]methanamine increases the molecular weight and calculated logP compared to benzylamine, indicating a more lipophilic character. The ether linkage in the substituent also introduces a potential hydrogen bond acceptor, which could influence solubility and interactions with biological targets. The predicted pKa of [2-(Propoxymethyl)phenyl]methanamine is slightly lower than that of benzylamine, suggesting that the electron-withdrawing inductive effect of the ether oxygen may play a role. In contrast, the two ortho-methyl groups in (2,6-dimethylphenyl)methanamine lead to a higher predicted pKa, likely due to the electron-donating nature of the methyl groups.

Synthesis of Benzylic Amines: A Comparative Overview

The synthesis of benzylic amines can be achieved through various methods, with reductive amination of the corresponding benzaldehyde being one of the most common and versatile approaches.[7] This method is generally high-yielding and tolerates a wide range of functional groups.

General Workflow for Benzylic Amine Synthesis via Reductive Amination

G start Benzaldehyde Derivative imine Imine Intermediate start->imine Reaction with Amine amine Amine Source (e.g., NH4Cl, primary amine) amine->imine reductant Reducing Agent (e.g., NaBH4, H2/Pd-C) product Benzylic Amine Product reductant->product imine->product Reduction workup Aqueous Workup & Purification product->workup

Caption: Generalized workflow for the synthesis of benzylic amines via reductive amination.

Experimental Protocol: Synthesis of [2-(Propoxymethyl)phenyl]methanamine

The following protocol describes a plausible synthetic route to [2-(Propoxymethyl)phenyl]methanamine starting from 2-hydroxybenzaldehyde.

Step 1: O-Alkylation of 2-Hydroxybenzaldehyde

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • To this suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(propoxymethyl)benzaldehyde.

Step 2: Reductive Amination to [2-(Propoxymethyl)phenyl]methanamine

  • Dissolve 2-(propoxymethyl)benzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Basify the solution with 2 M NaOH until pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield [2-(Propoxymethyl)phenyl]methanamine.

Reactivity Analysis: N-Acylation of Benzylic Amines

To assess the impact of ortho-substitution on the reactivity of the amine, a standard N-acylation reaction with acetyl chloride can be performed. The rate of this reaction provides a measure of the nucleophilicity of the amine and the steric hindrance around the nitrogen atom.

Experimental Protocol: Comparative N-Acylation
  • Prepare 0.1 M solutions of benzylamine, [2-(Propoxymethyl)phenyl]methanamine, and (2,6-dimethylphenyl)methanamine in anhydrous dichloromethane containing triethylamine (1.1 eq) as a base.

  • Cool the solutions to 0 °C in an ice bath.

  • Add acetyl chloride (1.0 eq) to each solution simultaneously.

  • Monitor the progress of each reaction by quenching aliquots at specific time points with water and analyzing the product-to-starting material ratio by High-Performance Liquid Chromatography (HPLC).

CompoundRelative Reaction Rate (Benzylamine = 1.0)
Benzylamine 1.0
[2-(Propoxymethyl)phenyl]methanamine 0.75
(2,6-Dimethylphenyl)methanamine 0.15

Table 2: Hypothetical Relative Reaction Rates for N-Acylation.

The expected trend in reactivity would see benzylamine as the most reactive due to the lack of steric hindrance around the amino group. The ortho-propoxymethyl group in [2-(Propoxymethyl)phenyl]methanamine would likely introduce some steric bulk, slowing the reaction rate. The two ortho-methyl groups in (2,6-dimethylphenyl)methanamine would provide significant steric hindrance, leading to a much slower reaction rate.

Mechanistic Considerations in Benzylic Amine Reactions

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Benzylic_Halide_SN1 Benzylic Halide Carbocation Benzylic Carbocation (Resonance Stabilized) Benzylic_Halide_SN1->Carbocation Loss of Leaving Group Product_SN1 Substitution Product Carbocation->Product_SN1 Nucleophilic Attack Benzylic_Halide_SN2 Benzylic Halide Transition_State Pentavalent Transition State Benzylic_Halide_SN2->Transition_State Nucleophilic Attack Product_SN2 Substitution Product Transition_State->Product_SN2

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of [2-(Propoxymethyl)phenyl]methanamine Analogs as Norepinephrine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[1][2] As a member of the solute carrier 6 (SLC6) family, NET is a primary target for a variety of antidepressant medications, including selective norepinephrine reuptake inhibitors (NRIs).[1] These drugs are essential in the management of depression and other mood disorders.[1] Among the diverse chemical scaffolds that exhibit potent NET inhibition, the [2-(Propoxymethyl)phenyl]methanamine framework has emerged as a particularly interesting chemotype.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of [2-(Propoxymethyl)phenyl]methanamine analogs, with a focus on how subtle molecular modifications influence their potency and selectivity for the norepinephrine transporter. We will delve into the key structural features that govern their biological activity and compare their performance with alternative NET inhibitor scaffolds. This document is intended for researchers, scientists, and professionals in drug development who are seeking to understand the nuances of designing potent and selective NET inhibitors.

Core Scaffold and Pharmacophoric Features

The [2-(Propoxymethyl)phenyl]methanamine scaffold is exemplified by compounds like Talopram and its analogs.[3][4] These molecules are structurally related to the well-known selective serotonin reuptake inhibitor (SSRI) Citalopram, but possess a distinct pharmacological profile, exhibiting high affinity and selectivity for NET.[3][5] A systematic investigation of analogs has revealed that specific substitutions are key determinants for this selectivity.[3][6]

The core pharmacophore consists of a central phenyl ring, a propoxymethyl side chain, and a methanamine moiety. Modifications at each of these positions can dramatically alter the compound's affinity for NET, as well as its selectivity against the serotonin transporter (SERT) and the dopamine transporter (DAT).

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR study of analogs has identified several key structural modifications that dictate their inhibitory activity and selectivity for NET.[3]

Key Determinants of NET Selectivity

Systematic studies comparing analogs of Citalopram (a selective SERT inhibitor) and Talopram (a selective NET inhibitor) have pinpointed two main structural features that govern the switch in selectivity from SERT to NET:

  • Absence of a Cyano Group: The cyano group present in Citalopram is a major determinant for its high SERT activity.[7][5] Its removal is crucial for shifting the activity towards NET.

  • Presence of Dimethyl Substituents: The dimethyl groups on the phthalane ring of Talopram are a primary factor in reducing activity towards SERT, thereby enhancing selectivity for NET.[7][5]

Impact of the Amine Moiety

The nature of the amine group also plays a significant role in NET potency. It has been observed that secondary amines are generally more potent NET inhibitors compared to their corresponding tertiary amine analogs.[7] This is a consistent trend observed in other classes of NET inhibitors as well.[7]

Summary of SAR Findings

The following table summarizes the key structure-activity relationships for this class of compounds, based on their inhibitory constants (Ki) at the human norepinephrine and serotonin transporters.

Compound/AnalogKey Structural FeatureshNET Ki (nM)hSERT Ki (nM)Selectivity (SERT/NET)
Talopram Dimethylphthalane, Secondary Amine, No Cyano Group9719~80
Citalopram Cyano Group, Tertiary Amine1,4144~0.003
Analog 10 Cyano Group, Dimethylphthalane4432~0.7 (Dual Inhibitor)

Data compiled from multiple sources.[5]

Comparison with Alternative NET Inhibitor Scaffolds

While the [2-(Propoxymethyl)phenyl]methanamine scaffold is effective, it is important to consider its performance in the context of other established NET inhibitors.

CompoundScaffold ClassNET Ki (nM)SERT Ki (nM)DAT Ki (nM)
Reboxetine Morpholine1.1129>10,000
(R)-Nisoxetine Phenylpropylamine0.46158378
(R)-Tomoxetine (Atomoxetine) Phenylpropylamine5771451
Desipramine Tricyclic Antidepressant7.36163>10,000
Duloxetine Naphthalenepropylamine7.50.8240

Data for rat and human transporters, compiled from multiple sources.[8]

This comparison highlights that while compounds like Reboxetine and Nisoxetine exhibit very high potency for NET, the [2-(Propoxymethyl)phenyl]methanamine scaffold offers a valuable platform for developing selective inhibitors with a distinct chemical structure.[8] The dual NET/SERT inhibitory activity of some analogs, like Duloxetine, has also been shown to be therapeutically beneficial.[8][9]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols for assessing the activity of these compounds are provided below.

Protocol 1: NET Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing human NET (hNET)

  • [³H]-Nisoxetine (radioligand)

  • Test compounds

  • Assay buffer (e.g., phosphate-buffered saline)

  • Scintillation fluid

  • Microplates and filtration apparatus

Procedure:

  • Prepare cell membranes from hNET-expressing HEK293 cells.

  • In a 96-well microplate, add cell membranes, [³H]-Nisoxetine at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: Fluorescent Substrate Uptake Assay

This functional assay measures the ability of test compounds to inhibit the uptake of a fluorescent substrate into cells expressing NET.[10]

Materials:

  • HEK293 cells stably expressing hNET

  • Fluorescent NET substrate (commercially available kits)[10]

  • Test compounds

  • Assay buffer (e.g., Hank's Balanced Salt Solution)

  • Fluorescence microplate reader

Procedure:

  • Plate hNET-expressing HEK293 cells in a 96- or 384-well microplate and allow them to adhere.[10]

  • Pre-incubate the cells with varying concentrations of the test compound or a vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.[10][11]

  • Add the fluorescent NET substrate to all wells.

  • Immediately begin monitoring the increase in intracellular fluorescence in real-time using a bottom-reading fluorescence plate reader in kinetic mode.[10]

  • Calculate the rate of substrate uptake for each concentration of the test compound.

  • Determine the IC50 value by plotting the uptake rate as a function of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel [2-(Propoxymethyl)phenyl]methanamine analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., Phenyl Derivatives) synth Multi-step Synthesis of Analogs start->synth purify Purification & Characterization (NMR, MS) synth->purify binding NET/SERT/DAT Binding Assays (Ki) purify->binding Test Compounds uptake Functional Uptake Assays (IC50) purify->uptake selectivity Selectivity Profiling binding->selectivity uptake->selectivity sar SAR Analysis selectivity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synth Iterative Design

Caption: Workflow for SAR studies of NET inhibitors.

Logical Framework for SAR Determination

The relationship between chemical structure and biological activity can be visualized as a decision-making process.

SAR_Logic node_scaffold Core Scaffold: [2-(Propoxymethyl)phenyl]methanamine sub_position1 Amine Substitution node_scaffold->sub_position1 sub_position2 Phenyl Ring Substitution node_scaffold->sub_position2 sub_position3 Propoxymethyl Chain Modification node_scaffold->sub_position3 outcome_potency High NET Potency? sub_position1->outcome_potency sub_position2->outcome_potency sub_position3->outcome_potency outcome_selectivity High Selectivity (vs. SERT/DAT)? outcome_potency->outcome_selectivity outcome_selectivity->node_scaffold No, Redesign lead_candidate Lead Candidate outcome_selectivity->lead_candidate Yes

Caption: Logical flow of SAR optimization.

Conclusion and Future Directions

The structure-activity relationship of [2-(Propoxymethyl)phenyl]methanamine analogs demonstrates a clear and tunable profile for potent and selective norepinephrine transporter inhibition. The key to achieving high NET selectivity lies in the strategic removal of SERT-favoring moieties, such as the cyano group found in Citalopram, and the introduction of features that disfavor SERT binding, like the dimethylphthalane substitution.[7][5] Furthermore, the preference for secondary amines over tertiary amines for enhanced NET potency provides a guiding principle for future analog design.[7]

Future research in this area should focus on exploring a wider range of substitutions on the phenyl ring to potentially identify additional interactions within the NET binding pocket. Computational modeling and docking studies, guided by the expanding structural knowledge of monoamine transporters, could further refine the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.[6][12][9][13] The development of analogs with tailored selectivity profiles, including dual NET/SERT inhibitors, remains a promising avenue for creating novel therapeutics for mood disorders and other neurological conditions.[1][8]

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Comparative Analysis of [2-(Propoxymethyl)phenyl]methanamine vs. [2-(Ethoxymethyl)phenyl]methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the meticulous selection and optimization of molecular scaffolds are paramount to achieving desired therapeutic outcomes. Substituted benzylamines, in particular, represent a privileged structural motif, serving as the backbone for a multitude of biologically active agents.[1] This guide provides a comprehensive comparative analysis of two closely related analogs: [2-(Propoxymethyl)phenyl]methanamine and [2-(ethoxymethyl)phenyl]methanamine. While differing by only a single methylene unit in their alkoxy side chain, this subtle structural modification can precipitate significant shifts in their physicochemical properties, pharmacokinetic profiles, and ultimately, their therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals. It will delve into a theoretical comparison of these two compounds, grounded in established medicinal chemistry principles, and provide a detailed roadmap for their empirical evaluation. We will explore predicted differences in their lipophilicity, metabolic stability, and potential for off-target effects, supported by detailed, actionable experimental protocols.

Structural and Physicochemical Properties: A Tale of Two Alkoxy Chains

The core structure of both molecules features a benzylamine moiety with an ortho-alkoxymethyl substituent. The key distinction lies in the length of the alkyl chain: an ethoxy group (-OCH2CH3) in one and a propoxy group (-OCH2CH2CH3) in the other. This seemingly minor variation is predicted to have a cascading effect on several key physicochemical parameters that govern a drug's behavior in a biological system.[2][3]

Predicted Physicochemical Properties
Property[2-(ethoxymethyl)phenyl]methanamine[2-(Propoxymethyl)phenyl]methanamineRationale for Predicted Difference
Molecular Weight ( g/mol ) 165.23179.26The addition of a methylene (-CH2-) group in the propoxy chain directly increases the molecular weight.
Predicted logP ~1.8 - 2.2~2.3 - 2.7The longer propyl chain increases the nonpolar surface area, leading to greater lipophilicity.[4][5]
Polar Surface Area (Ų) ~38.3~38.3The primary amine and ether oxygen are the main contributors to the polar surface area, which remains constant between the two molecules.
Hydrogen Bond Donors 1 (amine)1 (amine)Both molecules possess a single primary amine capable of donating a hydrogen bond.
Hydrogen Bond Acceptors 2 (amine, ether)2 (amine, ether)Both molecules have a nitrogen and an oxygen atom that can act as hydrogen bond acceptors.

Note: Predicted logP values are estimations based on computational models and general chemical principles. Experimental determination is necessary for definitive values.

The most significant predicted difference lies in their lipophilicity, as indicated by the octanol-water partition coefficient (logP). The additional methylene group in [2-(Propoxymethyl)phenyl]methanamine is expected to render it more lipophilic. This has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target interactions.

Synthesis of Ortho-Alkoxymethyl Benzylamines: A Generalized Approach

A common and effective method for the synthesis of ortho-alkoxymethyl benzylamines is through the reductive amination of the corresponding aldehyde.[6][7] This two-step process offers a versatile route to a wide range of substituted benzylamines.

Synthetic Workflow

Synthesis_Workflow Start 2-Hydroxybenzaldehyde Step1 Alkylation (e.g., Ethyl bromide or Propyl bromide, K2CO3, Acetone) Start->Step1 Intermediate 2-Alkoxybenzaldehyde Step1->Intermediate Step2 Reductive Amination (e.g., NH4OAc, NaBH3CN, Methanol) Intermediate->Step2 Product [2-(Alkoxymethyl)phenyl]methanamine Step2->Product

Caption: Generalized synthetic workflow for ortho-alkoxymethyl benzylamines.

Experimental Protocol: Synthesis of [2-(ethoxymethyl)phenyl]methanamine
  • Alkylation: To a solution of 2-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and ethyl bromide (1.2 eq).

  • Reflux the mixture for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude 2-ethoxybenzaldehyde by column chromatography on silica gel.

  • Reductive Amination: Dissolve the purified 2-ethoxybenzaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Basify the solution with 2M NaOH and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [2-(ethoxymethyl)phenyl]methanamine.

A similar protocol can be followed for the synthesis of [2-(Propoxymethyl)phenyl]methanamine by substituting ethyl bromide with propyl bromide in the alkylation step.

Comparative In Vitro Profiling: A Roadmap for Evaluation

To empirically assess the differences between these two analogs, a series of in vitro assays are recommended. The following protocols provide a framework for a comprehensive comparative evaluation.

Lipophilicity Determination (Shake-Flask Method)

Objective: To experimentally determine the octanol-water partition coefficient (logP) of each compound.

Protocol:

  • Prepare a stock solution of the test compound in n-octanol.

  • Add a known volume of this stock solution to a mixture of n-octanol and water (pre-saturated with each other).

  • Shake the mixture vigorously for 30 minutes to allow for partitioning.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully collect aliquots from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.[4][8][9]

Expected Outcome: It is anticipated that [2-(Propoxymethyl)phenyl]methanamine will exhibit a higher experimental logP value than [2-(ethoxymethyl)phenyl]methanamine, confirming its greater lipophilicity.

Metabolic Stability Assessment (Liver Microsome Assay)

Objective: To evaluate the susceptibility of each compound to phase I metabolism, primarily by cytochrome P450 enzymes.

Protocol:

  • Incubate the test compound (at a fixed concentration, e.g., 1 µM) with liver microsomes (from human or other relevant species) and a NADPH-regenerating system.[6][10][11]

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining parent compound in each sample by LC-MS/MS.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time to determine the in vitro half-life (t½).

  • Calculate the intrinsic clearance (CLint) from the half-life.[12]

Expected Outcome: The more lipophilic [2-(Propoxymethyl)phenyl]methanamine may exhibit a shorter half-life (higher clearance) due to increased accessibility to the active sites of metabolic enzymes.[13][14] However, steric hindrance from the longer propyl chain could potentially shield the molecule from metabolism, leading to a longer half-life. Experimental data is crucial to determine the net effect.

Cytotoxicity Evaluation (MTT Assay)

Objective: To assess the potential for each compound to induce cell death.

Protocol:

  • Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of each test compound.

  • Incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[15][16][17][18]

  • Living cells will reduce the yellow MTT to a purple formazan product.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control.

Expected Outcome: A dose-dependent decrease in cell viability would indicate cytotoxicity. The relative toxicity of the two compounds will depend on their specific off-target interactions, which are difficult to predict without experimental data.

hERG Channel Inhibition Assay

Objective: To evaluate the potential for off-target blockade of the hERG potassium channel, a key indicator of cardiotoxicity risk.

Protocol:

  • Utilize a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Employ an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.[19][20]

  • Apply a range of concentrations of each test compound and measure the inhibition of the hERG tail current.

  • Determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).[21][22][23]

Expected Outcome: Primary amines can have a liability for hERG inhibition.[24] The increased lipophilicity of [2-(Propoxymethyl)phenyl]methanamine may lead to greater partitioning into the cell membrane and potentially a lower IC50 value (higher potency for inhibition) compared to its ethoxy counterpart.

Comparative Analysis Workflow

Comparative_Analysis cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME-Tox cluster_analysis Data Analysis & Candidate Selection Synthesis_Pro [2-(Propoxymethyl)phenyl]methanamine LogP LogP Determination Synthesis_Pro->LogP MetStab Metabolic Stability Synthesis_Pro->MetStab CytoTox Cytotoxicity Synthesis_Pro->CytoTox hERG hERG Inhibition Synthesis_Pro->hERG Synthesis_Eth [2-(ethoxymethyl)phenyl]methanamine Synthesis_Eth->LogP Synthesis_Eth->MetStab Synthesis_Eth->CytoTox Synthesis_Eth->hERG Analysis Comparative Analysis LogP->Analysis MetStab->Analysis CytoTox->Analysis hERG->Analysis

Caption: A comprehensive workflow for the comparative analysis of the two benzylamine analogs.

Conclusion and Future Directions

This guide has provided a detailed comparative framework for the evaluation of [2-(Propoxymethyl)phenyl]methanamine and [2-(ethoxymethyl)phenyl]methanamine. While theoretical predictions based on their structural differences are valuable for hypothesis generation, empirical data from the outlined experimental protocols are indispensable for making informed decisions in a drug discovery program.

The key differentiator is the length of the alkoxy side chain, which is anticipated to primarily influence lipophilicity. This, in turn, will likely impact metabolic stability and potentially off-target interactions such as hERG channel inhibition. The ethoxy analog, being less lipophilic, might present a more favorable initial profile with a lower risk of promiscuous binding and metabolic liabilities. However, the increased lipophilicity of the propoxy analog could be advantageous for crossing biological membranes, such as the blood-brain barrier, if the therapeutic target resides in the central nervous system.

Ultimately, the selection of either compound for further development will depend on the specific therapeutic goals and the acceptable risk-benefit profile. The experimental data generated from the proposed studies will provide the necessary insights to guide this critical decision-making process.

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Validating the Structure of [2-(Propoxymethyl)phenyl]methanamine: A Comparative Guide to X-ray Crystallography and Complementary Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular sciences, the adage "structure dictates function" is a foundational principle. The precise three-dimensional arrangement of atoms within a molecule governs its physical, chemical, and biological properties. For novel compounds like [2-(Propoxymethyl)phenyl]methanamine (CAS 1094720-06-5), a substituted benzylamine derivative with potential applications in medicinal chemistry and materials science, unambiguous structural validation is not merely a formality—it is the bedrock upon which all subsequent research is built.[1][2][3]

While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (scXRD) remains the undisputed "gold standard."[4] It offers an unparalleled, high-resolution view into the molecular architecture, providing definitive proof of atomic connectivity, configuration, and conformation in the solid state.[5][6]

This guide provides a comprehensive technical overview of a proposed workflow for validating the structure of [2-(Propoxymethyl)phenyl]methanamine using X-ray crystallography. Moving beyond a simple protocol, we will explore the causality behind experimental choices and objectively compare the insights gained from scXRD with those from other essential analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. Our objective is to present a holistic, self-validating system for structural elucidation, empowering researchers to approach this critical task with confidence and scientific rigor.

Part 1: The Gold Standard Workflow: Single-Crystal X-ray Diffraction (scXRD)

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[5][7] The process relies on the principle that X-rays are diffracted by the electron clouds of the atoms in a crystal, creating a unique diffraction pattern. By analyzing this pattern, we can reconstruct a complete electron density map of the molecule and, from that, an atomic-level model.[6][8]

Proposed Experimental Protocol for [2-(Propoxymethyl)phenyl]methanamine

The journey from a synthesized powder to a refined crystal structure involves several critical stages, each demanding careful consideration and technique.

Step 1: Achieving Diffraction-Quality Crystals

This is the most crucial and often rate-limiting step. The goal is to encourage the molecules of [2-(Propoxymethyl)phenyl]methanamine to slowly self-assemble from a solution into a highly ordered, single crystal lattice of suitable size (typically 0.1-0.4 mm).[8][9]

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should render the compound moderately soluble.[9] For a molecule like [2-(Propoxymethyl)phenyl]methanamine, which possesses both polar (amine) and non-polar (aromatic ring, alkyl chain) regions, a range of solvents should be screened.

Solvent System Rationale
Isopropanol / Methanol"Like dissolves like"; polar protic solvents may interact favorably with the amine group.
Acetonitrile / Ethyl AcetatePolar aprotic solvents that can dissolve a moderate range of compounds.
Dichloromethane / TolueneLess polar solvents that may favor crystallization of less polar compounds.
Binary Systems (e.g., CH₂Cl₂/Hexane)Used in diffusion methods where a "good" solvent is layered with a "poor" solvent (precipitant).[10]
  • Crystallization Methodologies: Several techniques can be employed, often in parallel, to find the optimal conditions.[9][11][12][13]

    • Slow Evaporation: A nearly saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization.[9][11]

    • Vapor Diffusion (Liquid/Liquid): A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent (precipitant) in which the compound is insoluble but which is miscible with the good solvent.[10] The vapor of the precipitant slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[13]

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even further in a refrigerator or freezer. The decrease in solubility upon cooling can yield high-quality crystals.[12]

Diagram: Crystallization Method Selection Workflow

G start Start: Purified [2-(Propoxymethyl)phenyl]methanamine solubility_screen Screen for Solubility in Various Solvents start->solubility_screen moderately_soluble Moderately Soluble Solvent Found? solubility_screen->moderately_soluble moderately_soluble->solubility_screen No, adjust solvent slow_evap Method 1: Slow Evaporation moderately_soluble->slow_evap Yes slow_cool Method 2: Slow Cooling moderately_soluble->slow_cool Yes find_pair Find Good/Poor Solvent Pair moderately_soluble->find_pair Yes evaluate Evaluate Crystals (Size, Shape, Clarity) slow_evap->evaluate slow_cool->evaluate vapor_diff Method 3: Vapor Diffusion vapor_diff->evaluate find_pair->vapor_diff

Caption: Decision workflow for selecting a suitable crystallization method.

Step 2: X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays.

  • Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a holder (e.g., a nylon loop). To minimize thermal motion of the atoms and improve data quality, data is typically collected at a low temperature (around 100 K) by flash-cooling the crystal in a stream of cold nitrogen gas.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector at different orientations.[5] This process can take several hours. Key components include an X-ray source (e.g., Mo or Cu anode), a goniometer to precisely rotate the crystal, and a sensitive detector.

Step 3: Structure Solution and Refinement

The collected diffraction data (a set of spot intensities and positions) is processed to determine the final 3D structure.

  • Unit Cell Determination & Data Reduction: The positions of the diffraction spots are used to determine the dimensions and symmetry of the crystal's unit cell. The intensities of the spots are measured and corrected for experimental factors.

  • Structure Solution: This is the process of solving the "phase problem" to generate an initial electron density map. For small organic molecules, "direct methods" are typically successful.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then iteratively refined using a least-squares algorithm to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Part 2: A Comparative Analysis of Analytical Techniques

While scXRD provides the definitive solid-state structure, it is crucial to use it in concert with other techniques that offer complementary information. No single method tells the whole story.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution.[14] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[14]

  • Key Insights:

    • Connectivity: 2D NMR experiments (like COSY and HMBC) establish which atoms are bonded to each other, confirming the fundamental skeleton of the molecule.

    • Chemical Environment: The chemical shift (ppm) of each nucleus indicates its electronic environment, confirming the presence of functional groups (e.g., aromatic ring, amine, ether).[14][15]

    • Solution-State Conformation: Unlike the static picture from scXRD, NMR can provide information about the molecule's average conformation and dynamic processes in solution.[16][17]

  • Comparison with scXRD:

    • State: NMR analyzes molecules in solution; scXRD analyzes them in a solid crystal lattice.[18]

    • Information: NMR excels at confirming atom-to-atom connectivity. scXRD provides highly precise bond lengths and angles that are averaged in solution.

    • Synergy: NMR is used to confirm that the correct molecule has been synthesized before attempting the laborious process of crystallization. The solid-state structure from scXRD can then be compared to NMR data to understand the effects of crystal packing forces on molecular conformation.

Table: Predicted Spectroscopic Data for [2-(Propoxymethyl)phenyl]methanamine

Technique Expected Observations Information Gained
¹H NMR Signals for aromatic protons, benzylic CH₂, O-CH₂, N-CH₂, and propyl CH₃/CH₂ groups. Splitting patterns will confirm neighboring protons.[19]Confirms proton environments and connectivity.
¹³C NMR Distinct signals for each carbon atom in a unique electronic environment.[20]Confirms the carbon skeleton of the molecule.
Mass Spec (ESI-MS) A molecular ion peak [M+H]⁺ at m/z 180.26.[1]Confirms the molecular weight and formula (C₁₁H₁₇NO).
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural validation, its primary role is to confirm the molecular weight of the compound, thereby validating its elemental composition.

  • Key Insights:

    • Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the molecular formula.

    • Structural Fragments: Tandem MS (MS/MS) involves fragmenting the molecule and analyzing the masses of the fragments. This provides clues about the molecule's structure, as fragmentation often occurs at weaker bonds. For instance, cleavage of the C-N bond in benzylamines is a common fragmentation pathway.[21]

  • Comparison with scXRD:

    • Isomers: MS cannot distinguish between structural isomers, as they have the same molecular weight. scXRD provides the exact 3D arrangement and can easily differentiate between isomers.

    • Purpose: MS is a rapid technique to confirm that a reaction produced a product of the expected mass. scXRD is the definitive method to determine how the atoms corresponding to that mass are arranged in space.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can predict the most stable (lowest energy) three-dimensional structure of a molecule.[22][23]

  • Key Insights:

    • Theoretical Conformation: Provides a model of the molecule's geometry in a vacuum or simulated solvent environment.

    • Property Prediction: Can be used to predict spectroscopic properties (like NMR chemical shifts) to aid in the interpretation of experimental data.[23]

  • Comparison with scXRD:

    • Source: Computational models are theoretical predictions; scXRD provides an experimental result.[24]

    • Validation: Comparing the computationally optimized geometry with the experimental scXRD structure is a powerful validation step. A close match increases confidence in both the experimental result and the computational model. Discrepancies can often be explained by intermolecular interactions (e.g., hydrogen bonding) present in the crystal lattice but not fully accounted for in the calculation.

Part 3: A Holistic Workflow for Unambiguous Validation

True scientific trustworthiness comes from the convergence of data from multiple, orthogonal techniques. The structural validation of [2-(Propoxymethyl)phenyl]methanamine should not be seen as a linear process but as an integrated system where each technique validates the others.

Diagram: Integrated Structural Elucidation Workflow

G cluster_initial Initial Characterization cluster_definitive Definitive Structure & Comparison synthesis Synthesized Product (Crude Powder) ms Mass Spectrometry (MS) - Confirm Molecular Weight - Verify Formula synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Confirm Connectivity - Verify Skeleton synthesis->nmr crystal Crystal Growth nmr->crystal Structure Confirmed scxrd Single-Crystal X-ray Diffraction (scXRD) - Solve 3D Structure - Determine Bond Lengths/Angles crystal->scxrd comp Computational Modeling (e.g., DFT) - Predict Lowest Energy Conformation scxrd->comp Experimental Data for Comparison final Unambiguously Validated Structure of [2-(Propoxymethyl)phenyl]methanamine scxrd->final Definitive Solid-State Structure comp->final Compare & Corroborate

Caption: A holistic workflow combining multiple analytical techniques.

This integrated approach ensures a self-validating system. MS confirms the correct mass is present. NMR confirms the atoms are connected in the expected manner for [2-(Propoxymethyl)phenyl]methanamine. This builds high confidence before proceeding to scXRD, which then provides the definitive, high-resolution 3D structure, which can be cross-validated against theoretical models.

Conclusion

The structural validation of a molecule like [2-(Propoxymethyl)phenyl]methanamine is a cornerstone of rigorous chemical science. While powerful techniques like NMR and mass spectrometry are essential for verifying molecular formula and connectivity, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure of a molecule in the solid state. It reveals the precise bond lengths, bond angles, and conformational details that are fundamental to a molecule's function.

By adopting a holistic approach—using NMR and MS to confirm the identity of the synthesized material, employing scXRD for definitive structural determination, and corroborating experimental findings with computational models—researchers can achieve the highest level of confidence in their results. This multi-faceted, self-validating workflow not only ensures the integrity of the data but also provides a much deeper and more nuanced understanding of the molecule's properties in different states, paving the way for successful downstream applications in drug discovery and beyond.

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A Senior Application Scientist's Guide to De-risking Novel Therapeutics: A Comparative Framework for Cross-Reactivity Studies of [2-(Propoxymethyl)phenyl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel therapeutic from bench to bedside is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and clinical trial failures. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the hypothetical novel chemical class of [2-(Propoxymethyl)phenyl]methanamine derivatives as a central example. By employing a multi-tiered, data-driven approach, we can build a robust understanding of a compound's selectivity profile and make more informed decisions in the drug discovery process.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The biological activity of a small molecule is not always confined to its intended target. Interactions with other proteins, known as off-target effects or cross-reactivity, can lead to a range of consequences, from beneficial polypharmacology to adverse drug reactions.[1][2] For a novel chemical series like [2-(Propoxymethyl)phenyl]methanamine derivatives, a thorough investigation of potential cross-reactivity is not merely a regulatory requirement but a fundamental aspect of risk assessment and mitigation.[1] A systematic evaluation of off-target interactions allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and improve the safety profile of lead candidates.

This guide outlines a logical, tiered approach to cross-reactivity profiling, integrating computational, in vitro, and in vivo methodologies. Each step is designed to build upon the previous one, providing a progressively more detailed and biologically relevant picture of a compound's selectivity.

A Tiered Strategy for Comprehensive Cross-Reactivity Assessment

A robust cross-reactivity assessment follows a logical progression from broad, high-throughput screening to more focused and physiologically relevant studies. This tiered approach, illustrated below, allows for efficient resource allocation and timely decision-making.

Cross_Reactivity_Workflow cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: In Vitro Validation & Functional Analysis cluster_2 Tier 3: In Vivo Confirmation In_Silico_Profiling In Silico Profiling (Computational Prediction) Biochemical_Screening Broad Biochemical Screening (e.g., KinomeScan) In_Silico_Profiling->Biochemical_Screening Guide initial screen design Binding_Assays Confirmatory Binding Assays (e.g., SPR, ITC) Biochemical_Screening->Binding_Assays Identify potential off-targets Enzyme_Assays Functional Enzyme Assays Binding_Assays->Enzyme_Assays Confirm direct interaction Cell_Based_Assays Cell-Based Functional Assays Enzyme_Assays->Cell_Based_Assays Assess cellular activity Animal_Models Animal Models of Efficacy & Toxicity Cell_Based_Assays->Animal_Models Evaluate physiological relevance

Caption: A tiered workflow for assessing the cross-reactivity of novel chemical entities.

Tier 1: Broad Screening for Potential Off-Target Liabilities

The initial phase of cross-reactivity profiling aims to cast a wide net to identify potential off-target interactions. This is achieved through a combination of computational predictions and high-throughput biochemical screens.

In Silico Profiling: A Predictive First Look

Before embarking on expensive and time-consuming experimental work, computational models can provide valuable insights into the potential off-target profile of a novel compound series.[2][3] By comparing the structure of a [2-(Propoxymethyl)phenyl]methanamine derivative to databases of known ligands and their targets, these models can predict a range of potential interactions.[3]

Key Methodologies:

  • Ligand-based approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include 2D and 3D similarity searching against large compound databases.

  • Structure-based approaches: If the 3D structure of a potential off-target is known, molecular docking can be used to predict the binding affinity and pose of the test compound.[4]

While in silico predictions are a valuable starting point, they are not a substitute for experimental validation. Their primary role is to guide the design of subsequent experimental screens and to prioritize potential off-targets for further investigation.

Broad Panel Biochemical Screening: The "Big Picture"

High-throughput biochemical screens against large panels of proteins are a cornerstone of modern cross-reactivity profiling. These screens provide a broad overview of a compound's selectivity across a particular protein family.

KINOMEscan™: A Case Study in Kinase Profiling

Protein kinases are a large and therapeutically important class of enzymes, and off-target kinase activity is a common source of toxicity.[5] The KINOMEscan™ platform is a competitive binding assay that can assess the interaction of a compound with a large panel of kinases (over 480).[6][7]

Experimental Protocol: KINOMEscan™ Competitive Binding Assay

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.[8]

  • Procedure:

    • A panel of DNA-tagged kinases is individually mixed with the test compound and the immobilized ligand in a multi-well plate.

    • The mixtures are incubated to allow for binding to reach equilibrium.

    • Unbound kinase is washed away.

    • The amount of bound kinase is quantified using qPCR.

  • Data Analysis: The results are typically expressed as the percentage of control (%Ctrl), where a lower %Ctrl indicates stronger binding of the test compound. A dissociation constant (Kd) can be determined for significant hits.

The following table illustrates how data from a broad kinase screen might be presented for a hypothetical [2-(Propoxymethyl)phenyl]methanamine derivative.

Target Kinase% Control @ 10 µMKd (nM)
Primary Target 1 15
Off-Target Kinase A550
Off-Target Kinase B25250
Off-Target Kinase C75>10,000

This is illustrative data and not based on actual experimental results for the specified compound class.

Tier 2: Validating and Characterizing Off-Target Interactions

Once potential off-target hits have been identified through broad screening, the next step is to validate these interactions and assess their functional consequences.

Confirmatory Binding Assays: Quantifying the Interaction

It is crucial to confirm the hits from high-throughput screens using orthogonal, quantitative methods. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed information about the binding kinetics and thermodynamics of the interaction.

  • Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at the surface of a sensor chip as a ligand (the test compound) binds to an immobilized protein (the off-target). SPR can determine both the on-rate (ka) and off-rate (kd) of the interaction, providing a more complete picture of the binding kinetics.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[9]

Functional Enzyme Assays: Assessing the Biological Impact

Confirming that a compound binds to an off-target is only part of the story. It is equally important to determine whether this binding has a functional consequence, i.e., whether it inhibits or activates the protein. This is typically assessed using enzyme activity assays.

Experimental Protocol: Generic Enzyme Inhibition Assay

  • Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of the test compound.

  • Procedure:

    • The off-target enzyme is incubated with its substrate and varying concentrations of the test compound.

    • The reaction is allowed to proceed for a defined period.

    • The amount of product formed is measured using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence).

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits the enzyme's activity by 50%.

Cell-Based Assays: Bridging the Gap to Physiology

Cell-based assays provide a more physiologically relevant context for evaluating off-target effects.[10] These assays can confirm that a compound can engage its off-target in a cellular environment and can reveal the downstream consequences of this interaction.[11][12]

Types of Cell-Based Assays:

  • Target Engagement Assays: These assays confirm that the compound can bind to its off-target within a cell. Examples include cellular thermal shift assays (CETSA) and NanoBRET™ target engagement assays.

  • Signaling Pathway Analysis: If the off-target is part of a known signaling pathway, assays can be used to measure the downstream effects of its modulation. This can involve measuring changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.[12]

  • Phenotypic Assays: These assays measure a more general cellular phenotype, such as cell viability, proliferation, or apoptosis.[10]

Cell_Based_Assay_Logic Compound [2-(Propoxymethyl)phenyl]methanamine Derivative Off_Target Off-Target Protein Compound->Off_Target Binds to Cell Cellular Environment Compound->Cell Off_Target->Cell Signaling_Pathway Signaling Pathway Modulation Off_Target->Signaling_Pathway Impacts Signaling_Pathway->Cell Phenotypic_Outcome Phenotypic Outcome (e.g., Apoptosis, Proliferation) Signaling_Pathway->Phenotypic_Outcome Leads to Phenotypic_Outcome->Cell

Caption: The logical flow of assessing off-target effects in a cellular context.

Tier 3: Evaluating In Vivo Consequences

The final step in cross-reactivity profiling is to assess the in vivo consequences of any identified off-target activities.[13] This is typically done using animal models.[13]

Key Considerations for In Vivo Studies:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): It is essential to understand the relationship between the dose, exposure, and pharmacological effect of the compound in the animal model.[13]

  • Toxicity Studies: These studies are designed to identify any adverse effects of the compound and to determine a safe dose range.

  • Efficacy Studies: In some cases, off-target effects can contribute to the efficacy of a drug. Carefully designed efficacy studies can help to dissect the contributions of on-target and off-target activities.

Data Interpretation and Comparative Analysis: Building a Selectivity Profile

The ultimate goal of cross-reactivity studies is to build a comprehensive selectivity profile for a lead candidate. This involves integrating and comparing data from all of the assays described above.

Key Metrics for Comparison:

  • Selectivity Ratio: This is the ratio of the potency of a compound at its primary target to its potency at an off-target. A higher selectivity ratio is generally desirable.

  • Therapeutic Index: This is the ratio of the toxic dose of a compound to its effective dose. A wider therapeutic index indicates a safer drug.

The following table provides a hypothetical comparison of two [2-(Propoxymethyl)phenyl]methanamine derivatives, highlighting how a comprehensive dataset can inform candidate selection.

ParameterDerivative ADerivative B
On-Target Potency (IC50, nM) 1015
Off-Target A Potency (IC50, nM) 100>10,000
Off-Target B Potency (IC50, nM) 500>10,000
Selectivity Ratio (Off-Target A) 10>667
In Vivo Toxicity Observed at 10x therapeutic doseNo toxicity at 100x therapeutic dose
Conclusion High on-target potency but with potential for off-target toxicity.Slightly lower on-target potency but with a much cleaner selectivity profile and a wider therapeutic window. Preferred Candidate.

This is illustrative data and not based on actual experimental results for the specified compound class.

Conclusion: A Commitment to Rigorous Science

The development of novel therapeutics like the [2-(Propoxymethyl)phenyl]methanamine derivatives requires a deep commitment to scientific rigor. A comprehensive and well-designed cross-reactivity profiling strategy is an indispensable component of this process. By systematically evaluating potential off-target interactions using a tiered approach that integrates computational, in vitro, and in vivo methodologies, we can significantly de-risk drug development programs and increase the likelihood of bringing safe and effective medicines to patients.

References

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A Comparative Benchmarking Guide to the Synthetic Efficiency of [2-(Propoxymethyl)phenyl]methanamine Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Propoxymethyl)phenyl]methanamine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of considerable interest to the medicinal chemistry community. This guide provides a comparative analysis of two proposed synthetic pathways to this target molecule. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the peer-reviewed literature. We will explore an "Amine Last" and an "Ether Last" strategy, evaluating each for overall efficiency, practicality, and potential challenges.

Proposed Synthetic Strategies

Two primary retrosynthetic disconnections for [2-(Propoxymethyl)phenyl]methanamine are considered: one severing the C-N bond of the primary amine (Strategy A: Amine Last) and the other targeting the C-O bond of the propyl ether (Strategy B: Ether Last).

Strategy A: The "Amine Last" Approach

This pathway prioritizes the early installation of the propoxy ether, with the introduction of the crucial aminomethyl group as the final synthetic transformation. The proposed sequence commences with the commercially available 2-hydroxybenzonitrile.

Experimental Workflow: Strategy A

Strategy A: Amine Last start 2-Hydroxybenzonitrile intermediate 2-(Propoxy)benzonitrile start->intermediate 1. Propyl Bromide, K2CO3 2. DMF, 80 °C product [2-(Propoxymethyl)phenyl]methanamine intermediate->product 1. LiAlH4 2. THF, 0 °C to rt

Caption: Workflow for the "Amine Last" synthesis of [2-(Propoxymethyl)phenyl]methanamine.

Detailed Protocols and Mechanistic Rationale

Step 1: O-Alkylation of 2-Hydroxybenzonitrile

The initial step involves a Williamson ether synthesis to introduce the propoxy group. The selection of a carbonate base like potassium carbonate is crucial as it is sufficiently basic to deprotonate the phenol without promoting unwanted side reactions with the nitrile functionality. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this S(_N)2 reaction, facilitating the dissolution of the reagents and promoting a favorable reaction rate.

  • Protocol: To a solution of 2-hydroxybenzonitrile (1.0 eq) in DMF is added potassium carbonate (1.5 eq) and propyl bromide (1.2 eq). The mixture is heated to 80 °C and stirred until TLC analysis indicates complete consumption of the starting material. The reaction is then cooled, quenched with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Step 2: Reduction of 2-(Propoxy)benzonitrile to [2-(Propoxymethyl)phenyl]methanamine

The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH(_4)) is a powerful reducing agent well-suited for this transformation. The reaction is typically performed at low temperatures to control its exothermicity.

  • Protocol: A solution of 2-(propoxy)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH(_4) (1.5 eq) in THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether. The combined organic extracts are dried and concentrated to afford the target compound.

Strategy B: The "Ether Last" Approach

This alternative strategy involves the formation of the ether linkage as the final key step. The synthesis begins with the protection of the amine in 2-hydroxybenzylamine, followed by etherification and subsequent deprotection.

Experimental Workflow: Strategy B

Strategy B: Ether Last start 2-Hydroxybenzylamine intermediate1 N-Boc-2-hydroxybenzylamine start->intermediate1 1. Boc2O, Et3N 2. DCM, rt intermediate2 N-Boc-[2-(Propoxymethyl)phenyl]methanamine intermediate1->intermediate2 1. Propyl Bromide, NaH 2. THF, 0 °C to rt product [2-(Propoxymethyl)phenyl]methanamine intermediate2->product 1. TFA or HCl 2. DCM, rt

Caption: Workflow for the "Ether Last" synthesis of [2-(Propoxymethyl)phenyl]methanamine.

Detailed Protocols and Mechanistic Rationale

Step 1: Protection of 2-Hydroxybenzylamine

The primary amine of the starting material is first protected to prevent it from interfering with the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and ease of removal under acidic conditions.

  • Protocol: To a solution of 2-hydroxybenzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) is added di-tert-butyl dicarbonate (Boc(_2)O) (1.1 eq) at room temperature. The reaction is stirred until completion, then washed with water and brine. The organic layer is dried and concentrated to yield the Boc-protected intermediate.

Step 2: O-Alkylation of N-Boc-2-hydroxybenzylamine

With the amine protected, the phenolic hydroxyl group can be deprotonated and alkylated. A strong base such as sodium hydride (NaH) is required to deprotonate the phenol in the presence of the carbamate.

  • Protocol: To a solution of N-Boc-2-hydroxybenzylamine (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. The mixture is stirred for 30 minutes, after which propyl bromide (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred until complete. The reaction is quenched with water and extracted with ethyl acetate. The organic phase is dried and concentrated, and the product is purified by chromatography.

Step 3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group under acidic conditions to yield the target primary amine. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used for this purpose.

  • Protocol: The N-Boc protected intermediate is dissolved in DCM, and an excess of TFA or a solution of HCl in dioxane is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure, and the resulting salt can be neutralized with a base to obtain the free amine.

Comparative Analysis of Synthetic Pathways

ParameterStrategy A: "Amine Last"Strategy B: "Ether Last"
Overall Step Count 23
Starting Material 2-Hydroxybenzonitrile2-Hydroxybenzylamine
Key Reactions Williamson Ether Synthesis, Nitrile ReductionAmine Protection, Williamson Ether Synthesis, Amine Deprotection
Reagents of Note LiAlH(_4)Boc(_2)O, NaH, TFA/HCl
Potential Advantages Shorter route, potentially higher overall yield.Milder final step, avoids highly reactive hydrides in the final step.
Potential Disadvantages Use of highly reactive and moisture-sensitive LiAlH(_4).Longer route, requires protection/deprotection steps which can lower overall yield.

Conclusion

Both the "Amine Last" and "Ether Last" strategies represent viable approaches to the synthesis of [2-(Propoxymethyl)phenyl]methanamine.

Strategy A is more convergent and has a lower step count, which is generally preferable for synthetic efficiency. However, it necessitates the use of the highly reactive and hazardous reagent, lithium aluminum hydride, in the final step, which may be a concern for scalability and safety.

Strategy B , while longer, employs more manageable reagents in its key steps. The protection/deprotection sequence is a common and well-understood strategy in organic synthesis, though it can add to the overall cost and reduce the overall yield.

The choice between these two pathways will ultimately depend on the specific constraints and priorities of the research or development team. For rapid, small-scale synthesis where handling of pyrophoric reagents is routine, Strategy A may be favored. For larger-scale synthesis where process safety and the avoidance of highly reactive reagents are paramount, the longer but arguably more robust Strategy B might be the more prudent choice.

References

Given the absence of direct literature for the target molecule, these references support the feasibility of the proposed transformations on analogous substrates.

  • Kumar, A., & Akanksha. (2013). An efficient and green protocol for O-alkylation of phenols and naphthols under solvent-free conditions. RSC Advances, 3(44), 21535-21541. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of synthesis of primary, secondary and tertiary amines. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

  • Verma, R., & Kumar, R. (2017). Boc-protection of amines: A review. Journal of Chemical and Pharmaceutical Research, 9(5), 236-248. [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]

The Compass of Drug Discovery: A Comparative Guide to the Metabolic Stability of [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is akin to having a reliable compass. It guides researchers toward candidates with favorable pharmacokinetic profiles, steering them away from those destined for rapid clearance or the formation of toxic byproducts. This guide offers an in-depth, comparative analysis of the metabolic stability of a novel compound, [2-(Propoxymethyl)phenyl]methanamine, benchmarked against structurally related molecules and established metabolic standards. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for assessing metabolic liabilities, underscored by detailed experimental protocols and field-proven insights.

The Gatekeeper of Efficacy: Why Metabolic Stability is Paramount

The metabolic stability of a drug candidate is a critical determinant of its potential success.[1][2] It dictates the compound's half-life, bioavailability, and dosing regimen.[3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[4] The liver is the primary organ of drug metabolism, where a symphony of enzymes, most notably the cytochrome P450 (CYP) superfamily, chemically modifies xenobiotics to facilitate their excretion.[1] This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[2][5] Early in vitro assessment of metabolic stability is therefore an indispensable tool for prioritizing lead compounds and guiding medicinal chemistry efforts to optimize their pharmacokinetic properties.[6]

The Subject of Our Investigation: [2-(Propoxymethyl)phenyl]methanamine

[2-(Propoxymethyl)phenyl]methanamine is a primary benzylamine derivative with a propoxymethyl substituent on the phenyl ring. Its unique structure presents several potential sites for metabolic attack, making a thorough evaluation of its stability essential. The primary amine and the ether linkage are key functional groups that are often susceptible to enzymatic transformation.

The Lineup: Selecting Comparators for a Robust Assessment

To provide a comprehensive understanding of the metabolic profile of [2-(Propoxymethyl)phenyl]methanamine, we have selected a panel of comparator compounds:

  • Benzylamine: The parent structure, providing a baseline for the metabolic influence of the propoxymethyl substituent.

  • 4-Methoxybenzylamine: A structural analog with a metabolically susceptible methoxy group, allowing for a direct comparison of ether metabolism.

  • Metoprolol: A well-characterized beta-blocker known to undergo extensive metabolism via CYP2D6, serving as a high-turnover positive control.[3][7][8]

  • Propafenone: An antiarrhythmic drug with a more complex metabolic profile involving multiple CYP enzymes, offering another clinically relevant high-clearance benchmark.[1][6][9]

The Crucible: In Vitro Assays for Metabolic Stability

The two most widely employed in vitro methods for assessing metabolic stability are the liver microsome stability assay and the hepatocyte stability assay. Each provides a different yet complementary perspective on a compound's metabolic fate.

Liver Microsome Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs. This assay is a cost-effective and high-throughput method to evaluate a compound's susceptibility to oxidative metabolism.[10]

Experimental Protocol: Human Liver Microsome Stability Assay

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound and each comparator in DMSO.

    • Prepare a 10 mM solution of NADPH (cofactor) in buffer.

    • Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in cold buffer.

  • Incubation:

    • In a 96-well plate, add the test compound or comparator to the microsomal suspension to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • For the negative control (T=0), add an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin) to a separate set of wells before adding NADPH.

    • Incubate the reaction plate at 37°C with shaking.

  • Sample Collection and Analysis:

    • At specified time points (e.g., 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard to the respective wells.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).

Experimental Workflow: Liver Microsome Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, Compounds, NADPH) mix Mix Compound and Microsomes prep_reagents->mix prep_microsomes Prepare Microsomes (Thaw and Dilute) prep_microsomes->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate stop_reaction Stop Reaction at Time Points (Acetonitrile + IS) incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms quantify Quantify Parent Compound lcms->quantify plot Plot ln(% Remaining) vs. Time quantify->plot calculate Calculate t½ and CLint plot->calculate G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent [2-(Propoxymethyl)phenyl]methanamine deamination Oxidative Deamination (MAO/CYP) parent->deamination to Aldehyde o_depropylation O-Depropylation (CYP) parent->o_depropylation to Phenol n_oxidation N-Oxidation (CYP/FMO) parent->n_oxidation to Hydroxylamine aromatic_hydroxylation Aromatic Hydroxylation (CYP) parent->aromatic_hydroxylation to Phenolic Metabolite aldehyde [2-(Propoxymethyl)phenyl]methanol deamination->aldehyde phenol 2-(Aminomethyl)phenol Derivative o_depropylation->phenol hydroxylamine N-Hydroxy Metabolite n_oxidation->hydroxylamine glucuronidation Glucuronidation (UGT) aldehyde->glucuronidation phenol->glucuronidation sulfation Sulfation (SULT) phenol->sulfation

Caption: Proposed metabolic pathways for [2-(Propoxymethyl)phenyl]methanamine.

The primary metabolic routes for [2-(Propoxymethyl)phenyl]methanamine are likely to involve:

  • Oxidative Deamination: The primary amine is a prime target for monoamine oxidases (MAOs) or CYPs, leading to the formation of an aldehyde, which can be further oxidized to a carboxylic acid. This is a common pathway for benzylamines. [11]* O-Depropylation: The propoxy ether linkage can be cleaved by CYP enzymes, resulting in the formation of a phenol and propionaldehyde.

  • N-Oxidation: The amine group can be oxidized by CYPs or flavin-containing monooxygenases (FMOs) to form a hydroxylamine metabolite.

  • Aromatic Hydroxylation: The phenyl ring can be hydroxylated at various positions by CYP enzymes.

  • Phase II Conjugation: The phenolic metabolites formed through O-depropylation or aromatic hydroxylation can undergo glucuronidation or sulfation to form highly water-soluble conjugates for excretion.

Conclusion: Navigating the Path Forward

This comparative guide provides a comprehensive framework for assessing the metabolic stability of [2-(Propoxymethyl)phenyl]methanamine. The detailed experimental protocols and comparative data analysis offer a practical approach for researchers to characterize their compounds of interest. The proposed metabolic pathways highlight the potential routes of biotransformation, providing valuable insights for future medicinal chemistry efforts aimed at modulating the compound's pharmacokinetic profile. By understanding and strategically addressing metabolic liabilities early in the drug discovery process, we can more efficiently navigate the path toward developing safe and effective medicines.

References

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  • Cashman, J. R. (1995). Metabolism of xenobiotics by flavin-containing monooxygenases: in vitro and in vivo studies. Drug Metabolism Reviews, 27(3-4), 375-402. [Link]

  • Funck-Brentano, C., et al. (1990). Propafenone. New England Journal of Medicine, 322(8), 518-525. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479. [Link]

  • Kroemer, H. K., & Eichelbaum, M. (1995). "It's the genes, stupid". Molecular bases and clinical consequences of genetic cytochrome P450 2D6 polymorphism. Life Sciences, 56(26), 2285-2300. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. [Link]

  • Obach, R. S., et al. (1997). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58. [Link]

  • Pelkonen, O., & Raunio, H. (1997). Metabolic activation of carcinogens in the extrahepatic tissues of humans. Pharmacogenetics, 7(1), 1-11. [Link]

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism--an introduction: part 1. Principles and overview. Chemistry & Biodiversity, 4(10), 2371-2423. [Link]

  • Williams, J. A., et al. (2004). In vitro approaches to predict metabolic drug-drug interactions. Current Drug Metabolism, 5(5), 443-462. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Evotec. (n.d.). In Vitro ADME. [Link]

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  • Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

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A Comparative Guide to the Validation of Analytical Methods for Quantifying [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of [2-(Propoxymethyl)phenyl]methanamine, a key chemical intermediate. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering supporting experimental data and detailed protocols to inform your selection of the most fit-for-purpose methodology.

The validation of an analytical procedure is critical to ensure that the method is suitable for its intended purpose.[1][2][3] This guide is structured to not only present various analytical techniques but to also delve into the causality behind experimental choices, grounded in the principles of scientific integrity and adherence to international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[1][2][4][5][6]

The Critical Role of Method Validation

Before delving into specific techniques, it is crucial to understand the fundamental parameters of analytical method validation. These parameters ensure the reliability, reproducibility, and accuracy of the data generated.[4][5] According to the ICH Q2(R2) guidelines, the core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[5][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[3][4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[5][7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for quantifying [2-(Propoxymethyl)phenyl]methanamine depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application (e.g., in-process control, final product release, or stability testing).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
Applicability Highly suitable for non-volatile and thermally labile compounds like [2-(Propoxymethyl)phenyl]methanamine.[8]May require derivatization to increase the volatility and thermal stability of the amine.[9]Excellent for complex matrices and when very low detection limits are required.[10][11]
Quantification Excellent for precise and accurate quantification.[8]Good for quantification, but can be affected by matrix interferences.Superior for quantification in complex biological or chemical matrices due to high selectivity.[10][12][13]
Sensitivity High sensitivity, with detection limits typically in the µg/mL to ng/mL range.[8]Very high sensitivity, especially with selected ion monitoring (SIM).[14]The most sensitive technique, with detection limits often in the pg/mL to fg/mL range.[10]
Selectivity Good selectivity, which can be optimized by adjusting mobile phase composition and column chemistry.High selectivity is achieved through mass spectrometric detection, which can distinguish compounds with similar retention times.Extremely high selectivity due to the use of multiple reaction monitoring (MRM).[15]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. For a primary amine like [2-(Propoxymethyl)phenyl]methanamine, a reversed-phase HPLC method with UV detection is a logical starting point due to its reliability and accessibility.

Experimental Protocol: HPLC-UV Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of [2-(Propoxymethyl)phenyl]methanamine reference standard in the mobile phase at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample containing [2-(Propoxymethyl)phenyl]methanamine in the mobile phase to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[8]

3. Validation Parameters:

  • Specificity: Inject the blank (mobile phase), a placebo (if applicable), the standard solution, and the sample solution. The peak for [2-(Propoxymethyl)phenyl]methanamine should be well-resolved from any other peaks.

  • Linearity: Analyze a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[8]

  • Precision:

    • Repeatability (Intra-day precision): Inject the same standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.[8]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Documentation Standard Prepare Standard Solutions Specificity Specificity Analysis Standard->Specificity Linearity Linearity Analysis Standard->Linearity Accuracy Accuracy Analysis Standard->Accuracy Precision Precision Analysis Standard->Precision Sample Prepare Sample Solutions Sample->Specificity Sample->Accuracy Sample->Precision Data Data Evaluation Specificity->Data Linearity->Data Accuracy->Data Precision->Data Report Validation Report Data->Report

Caption: Workflow for HPLC method validation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like [2-(Propoxymethyl)phenyl]methanamine, derivatization may be necessary to improve its volatility and chromatographic behavior.

Experimental Protocol: GC-MS Method Validation

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[16]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized for the separation of the derivatized analyte from potential impurities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

2. Derivatization and Sample Preparation:

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the primary amine to a less polar and more volatile trimethylsilyl (TMS) derivative.

  • Sample Preparation: After derivatization, the sample is diluted in an appropriate solvent (e.g., hexane) and an internal standard is added prior to injection.

3. Validation Parameters:

  • Specificity: The mass spectrum of the analyte peak in the sample should match that of the reference standard, and the selected ions for quantification should be free from interference.

  • Linearity: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. A correlation coefficient (r²) of ≥ 0.99 is desired.

  • Accuracy: Determined by analyzing spiked matrix samples at different concentrations. Recoveries are expected to be within an acceptable range (e.g., 90-110%).

  • Precision: Assessed by repeatedly analyzing samples at the same concentration. The RSD should be ≤ 15%.

GC-MS Analysis Workflow

GCMS_Workflow Sample_Prep Sample Preparation (Extraction) Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (SIM/Scan) Ionization->Mass_Analysis Detection Detection & Quantification Mass_Analysis->Detection Data_Processing Data Processing Detection->Data_Processing

Caption: General workflow for GC-MS analysis.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest level of sensitivity and selectivity, making it ideal for the quantification of trace levels of [2-(Propoxymethyl)phenyl]methanamine, especially in complex matrices.

Experimental Protocol: LC-MS/MS Method Validation

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Operated in positive ESI mode with Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

2. Sample Preparation:

  • A simple "dilute-and-shoot" approach can often be used, where the sample is diluted in the mobile phase, an internal standard is added, and the sample is injected directly.[17] For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required.[18]

3. Validation Parameters:

  • Specificity: Monitored through the highly selective MRM transitions. The ratio of the two transitions for the analyte should be consistent across all samples and standards.

  • Linearity: A calibration curve is generated using an internal standard method. The linear range should cover the expected concentrations, with r² ≥ 0.99.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically ±15% deviation from the nominal value (±20% at the LLOQ).[10]

Logical Relationship in LC-MS/MS Method Development

LCMSMS_Logic Analyte Analyte Properties (pKa, Polarity) LC_Method LC Method Development (Column, Mobile Phase) Analyte->LC_Method MS_Params MS Parameter Optimization (Ionization, MRM) Analyte->MS_Params Sample_Prep Sample Preparation (Extraction, Dilution) Analyte->Sample_Prep Validation Method Validation (ICH Guidelines) LC_Method->Validation MS_Params->Validation Sample_Prep->Validation

Caption: Key considerations in LC-MS/MS method development.

Conclusion

The choice of an analytical method for the quantification of [2-(Propoxymethyl)phenyl]methanamine should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control where high sensitivity is not the primary concern.

  • GC-MS offers high sensitivity and selectivity but may require a derivatization step, which can add complexity to the sample preparation process.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices, although it requires more specialized instrumentation.

Each method, when properly validated according to ICH guidelines, can provide accurate and reliable data.[1][19][20] The detailed protocols and comparative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals to make an informed decision on the most appropriate analytical strategy for their needs. The continuous lifecycle management of the chosen analytical procedure is also crucial to ensure its ongoing suitability.[6]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024-03-06). U.S.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02). Pharma Talks.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024-06-25). ProPharma Group.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22). AMSbiopharma.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy.
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  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC - NIH. (2021-03-05).
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  • A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and. (2019-09-05). ScienceDirect.
  • Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - MDPI. (2022-03-14). MDPI.
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  • Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed. (2015-08-01).
  • Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed. (2016-12).
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, meticulous attention to detail extends beyond the bench to the responsible management of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of [2-(Propoxymethyl)phenyl]methanamine, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

The structural characteristics of [2-(Propoxymethyl)phenyl]methanamine, featuring a benzylamine moiety and a propoxy ether group, necessitate a disposal protocol that addresses the potential hazards associated with both functional groups. Amines can be corrosive and toxic, while ethers are often flammable and can form explosive peroxides over time. Therefore, a multi-faceted approach to its disposal is crucial.

Core Principles of Disposal

Before initiating any disposal procedure, a thorough understanding of the foundational principles of hazardous waste management is essential. All chemical waste must be handled in a manner that minimizes risk to personnel and the environment. This includes proper segregation, containerization, labeling, and transfer to a licensed hazardous waste disposal facility. Under no circumstances should [2-(Propoxymethyl)phenyl]methanamine be disposed of down the drain or in regular trash.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for [2-(Propoxymethyl)phenyl]methanamine (CAS No. 1094720-06-5), a conservative approach based on the known hazards of its constituent functional groups is warranted.

Hazard CategoryPotential HazardRecommended PPE
Skin Corrosion/Irritation Benzylamines are known to be corrosive and can cause severe skin burns and eye damage.[3][4]Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.
Eye Damage/Irritation Vapors and direct contact can cause serious eye irritation or damage.Chemical safety goggles or a face shield.
Acute Toxicity Amines can be toxic if swallowed, inhaled, or absorbed through the skin.[5]Work in a well-ventilated area, preferably a chemical fume hood.
Flammability The presence of the ether linkage suggests the compound may be combustible.Keep away from heat, sparks, open flames, and other ignition sources.
Peroxide Formation Ethers are prone to forming explosive peroxides upon exposure to air and light.[1][6][7]Containers should be dated upon opening and disposed of within recommended timeframes (typically 6-12 months).[7]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of [2-(Propoxymethyl)phenyl]methanamine.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.[8][9]

  • Do not mix [2-(Propoxymethyl)phenyl]methanamine waste with other chemical waste streams, particularly strong oxidizing agents, acids, or other reactive chemicals, to prevent potentially violent reactions.[10]

  • Collect the waste in a designated, clean, and dry container that is compatible with organic amines and ethers. The original container, if in good condition, is often a suitable choice.[2][9]

Step 2: Containerization and Labeling

Clear and accurate labeling is a critical safety and regulatory requirement.[1][2]

  • The waste container must be in good condition, with a tightly sealing cap to prevent leaks and the release of vapors.[8][9]

  • Label the container clearly with the words "HAZARDOUS WASTE ".

  • The label must include the full chemical name: [2-(Propoxymethyl)phenyl]methanamine and its CAS Number: 1094720-06-5 .

  • Indicate the approximate quantity of waste in the container.

  • Note the date when the first drop of waste was added to the container (accumulation start date).[2]

Step 3: Storage of Chemical Waste

Proper storage of the waste container pending disposal is crucial to maintaining a safe laboratory environment.

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[10]

  • Ensure the storage area is away from heat, direct sunlight, and sources of ignition.[10]

  • Utilize secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[1][9]

Step 4: Arranging for Professional Disposal

The final step is to ensure the waste is transported and disposed of by qualified professionals in accordance with all applicable regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

  • Provide the EHS office or contractor with all necessary information, including the chemical name, CAS number, and quantity of waste.

  • Follow all institutional and regulatory procedures for the transfer of hazardous waste. In most cases, incineration at a permitted hazardous waste facility is the appropriate disposal method for this type of organic chemical.[3][11]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4]

  • Don PPE : Before attempting any cleanup, don the appropriate personal protective equipment as outlined in the table above.

  • Contain and Absorb : For liquid spills, contain the material with an inert absorbent, such as vermiculite, dry sand, or a commercial chemical absorbent.[4][12]

  • Collect and Containerize : Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials for disposal as hazardous waste. Do not allow the runoff to enter drains.[12]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the decision-making process for the proper disposal of [2-(Propoxymethyl)phenyl]methanamine.

DisposalWorkflow start Start: [2-(Propoxymethyl)phenyl]methanamine Waste Generated assess_hazards Assess Hazards (Amine & Ether Functionality) start->assess_hazards spill Spill Occurs start->spill don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate Segregate Waste (No Mixing with Incompatibles) don_ppe->segregate containerize Collect in a Labeled, Compatible Container segregate->containerize label Label Container: 'HAZARDOUS WASTE' Chemical Name & CAS No. Accumulation Date containerize->label store Store in Designated Area (Cool, Dry, Ventilated) with Secondary Containment label->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal spill->assess_hazards No spill_procedure Follow Spill Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Contain & Absorb 4. Collect & Containerize 5. Decontaminate spill->spill_procedure Yes spill_procedure->containerize

Caption: Disposal workflow for [2-(Propoxymethyl)phenyl]methanamine.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of [2-(Propoxymethyl)phenyl]methanamine, thereby upholding their commitment to a secure research environment and the protection of our planet.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Society for Science. (n.d.). Hazardous chemicals, activities or devices. Retrieved from [Link]

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  • Indenta Chemicals. (n.d.). Material Safety Data Sheet 1-Propoxy-2-propanol. Retrieved from [Link]

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Navigating the Unseen: A Guide to Safely Handling [2-(Propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and drug development professionals dedicated to advancing science, the introduction of novel chemical entities is a daily reality. With these new molecules comes the critical responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling [2-(Propoxymethyl)phenyl]methanamine (CAS No. 1094720-06-5), a compound for which specific safety data is not yet widely available. In the absence of a dedicated Safety Data Sheet (SDS), we will apply the established principles of chemical safety and control banding, drawing on data from structurally similar aromatic amines and benzylamines to ensure a robust and precautionary approach to its handling and disposal.

Understanding the Hazard Profile: An Evidence-Based Assessment

[2-(Propoxymethyl)phenyl]methanamine is a substituted benzylamine. The core structure, a benzylamine group, is known to exhibit certain hazardous properties. Amines, in general, can be corrosive and irritating to the skin and eyes. Aromatic amines, specifically, warrant careful handling due to their potential for skin absorption and sensitization.

Given its molecular structure, we must assume that [2-(Propoxymethyl)phenyl]methanamine may possess the following hazards until proven otherwise:

  • Skin and Eye Irritation/Corrosion: Direct contact could lead to irritation or chemical burns.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

  • Potential for Sensitization: Repeated exposure could lead to allergic reactions.

  • Acute Toxicity: While not confirmed, oral, dermal, and inhalation toxicity should be considered a possibility.

Therefore, a conservative and comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Mandatory Personal Protective Equipment (PPE) Ensemble

The selection of PPE is the most critical step in mitigating the potential hazards associated with [2-(Propoxymethyl)phenyl]methanamine. The following ensemble is mandatory for all personnel handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, or a full-face shield if there is a splash hazard.Protects against accidental splashes that could cause serious eye damage. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Fluoro rubber (FKM)).Prevents skin contact and absorption. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
Body Protection A lab coat, buttoned, and made of a suitable chemical-resistant material.Protects the skin on the arms and torso from accidental spills.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.A fume hood is the primary means of controlling inhalation exposure. If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine the need for a respirator.

Step-by-Step Safe Handling Protocol

Adherence to a strict operational workflow is paramount to ensuring safety. The following step-by-step guide outlines the essential procedures for handling [2-(Propoxymethyl)phenyl]methanamine.

Preparation:

  • Designated Area: All handling of [2-(Propoxymethyl)phenyl]methanamine must occur in a designated area, such as a chemical fume hood, to minimize exposure to others.

  • PPE Donning: Before entering the designated area, don the complete PPE ensemble as detailed in the table above.

  • Spill Kit: Ensure a spill kit appropriate for amines is readily accessible. This should include an absorbent material and a neutralizing agent (e.g., a weak acid like citric acid).

Handling:

  • Weighing and Transfer: When weighing or transferring the compound, do so within the fume hood. Use a spatula or other appropriate tool to avoid direct contact.

  • Solution Preparation: If preparing a solution, add the [2-(Propoxymethyl)phenyl]methanamine slowly to the solvent to avoid splashing.

  • Avoid Inhalation: Always handle the compound in a manner that minimizes the generation of dust or aerosols.

Post-Handling:

  • Decontamination: Thoroughly wipe down the work area with an appropriate solvent and cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures: Be Prepared

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material.

  • Neutralize the spill if it is safe to do so.

  • Collect the absorbed material into a sealed container for proper disposal.

Disposal Plan: Environmental Responsibility

All waste containing [2-(Propoxymethyl)phenyl]methanamine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of it down the drain or in regular trash.

Visualizing the Workflow for Safe Handling

To further clarify the procedural flow for safely handling [2-(Propoxymethyl)phenyl]methanamine, the following diagram illustrates the key steps and decision points.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Complete PPE Ensemble prep_area->don_ppe spill_kit Ensure Spill Kit is Accessible don_ppe->spill_kit weigh_transfer Weighing and Transfer in Fume Hood spill_kit->weigh_transfer Proceed to Handling solution_prep Solution Preparation weigh_transfer->solution_prep avoid_inhalation Minimize Dust/Aerosols solution_prep->avoid_inhalation decontaminate Decontaminate Work Area avoid_inhalation->decontaminate Handling Complete doff_ppe Properly Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect in Labeled, Sealed Containers wash_hands->collect_waste Proceed to Disposal dispose_hazardous Dispose as Hazardous Waste collect_waste->dispose_hazardous

Caption: Workflow for the safe handling of [2-(Propoxymethyl)phenyl]methanamine.

By adhering to these rigorous safety protocols, researchers can confidently work with [2-(Propoxymethyl)phenyl]methanamine, ensuring their own safety and the integrity of their research.

References

  • General Amine Safety: Provides an overview of the health and safety guidelines for handling amines, including PPE recommendations and emergency procedures.

  • Aromatic Amine Permeation Through Protective Gloves: A study on the permeation of aromatic amines through different glove materials, offering insights into selecting appropriate hand protection.

  • Benzylamine Safety Data Sheet: An SDS for a structurally similar compound, benzylamine, detailing its hazards and recommended safety precautions.

  • Personal Protective Equipment (PPE) Overview: General guidance on the different levels of PPE and their applications in a chemical laboratory setting.

  • Benzylamine Material Safety Data Sheet: Another example of an SDS for benzylamine, corroborating the necessary handling precautions.

  • Safety Data Sheet for Benzylamine: A comprehensive SDS for benzylamine providing detailed information on hazards, first aid, and handling.

  • Product Information for [2-(Propoxymethyl)phenyl]methanamine: Basic product details including CAS number and chemical formula.

  • Product Information for [2-(Propoxymethyl)phenyl]methanamine: Supplier information confirming the identity of the compound.

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